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4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole Documentation Hub

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  • Product: 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole
  • CAS: 75989-22-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

The following technical guide details the synthesis of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole , a critical heterocyclic building block. This guide is structured for research scientists and process chemists, focu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole , a critical heterocyclic building block. This guide is structured for research scientists and process chemists, focusing on robust, scalable methodologies, mechanistic insights, and safety protocols.

Executive Summary

The compound 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (also known as 4-chloromethyl-3-methoxy-5-methylisoxazole) is a highly reactive electrophile used in the synthesis of complex pharmaceutical architectures, particularly isoxazolyl-penicillins (e.g., derivatives related to oxacillin/cloxacillin) and novel agrochemicals. Its reactivity stems from the benzylic-like nature of the chloromethyl group at the C4 position, activated by the electron-rich isoxazole ring.

This guide presents the most chemically efficient pathway: O-methylation of 3-hydroxy-5-methylisoxazole followed by C4-chloromethylation.

Retrosynthetic Analysis

The strategic disconnection relies on the inherent nucleophilicity of the isoxazole ring. The C4 position is the most electron-rich site, suitable for electrophilic aromatic substitution (EAS).

  • Disconnection 1: The C-Cl bond is formed via chloromethylation of the parent heterocycle.

  • Disconnection 2: The 3-methoxy group is established via regioselective O-alkylation of the tautomeric 3-hydroxy-5-methylisoxazole.

  • Starting Material: 3-Hydroxy-5-methylisoxazole (commercially derived from diketene and hydroxylamine).

Retrosynthesis Target 4-(Chloromethyl)-3-methoxy- 5-methyl-1,2-oxazole Intermediate 3-Methoxy-5-methylisoxazole Intermediate->Target Blanc Chloromethylation Start 3-Hydroxy-5-methylisoxazole Start->Intermediate O-Methylation Reagents1 Paraformaldehyde HCl, ZnCl2 Reagents2 Me2SO4 or MeI Base (NaOH/K2CO3)

Figure 1: Retrosynthetic strategy for the target isoxazole derivative.

Synthetic Strategy & Mechanisms

Step 1: Regioselective O-Methylation

Reaction: 3-Hydroxy-5-methylisoxazole


 3-Methoxy-5-methylisoxazole
Challenge:  The starting material exists in tautomeric equilibrium (3-hydroxy vs. 3-keto/2H-form). Alkylation can occur at Oxygen (desired) or Nitrogen (undesired N-methyl-3-isoxazolone).
Solution:  Use of "hard" electrophiles (Dimethyl Sulfate or Methyl Iodide) in polar aprotic solvents (DMF, Acetone) or under phase transfer conditions favors O-alkylation.
Step 2: Blanc Chloromethylation

Reaction: 3-Methoxy-5-methylisoxazole + HCHO + HCl


 Product
Mechanism:  Electrophilic Aromatic Substitution (EAS). The 3-methoxy and 5-methyl groups activate the C4 position. Formaldehyde is protonated/activated by Lewis acid (

) to form a hydroxymethyl cation equivalent, which attacks C4. The resulting alcohol is immediately converted to the chloride by HCl.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Methoxy-5-methylisoxazole[1]

Reagents:

  • 3-Hydroxy-5-methylisoxazole (1.0 eq)

  • Dimethyl Sulfate (DMS) (1.1 eq) [Note: Highly Toxic]

  • Sodium Hydroxide (NaOH) (1.2 eq, 20% aq solution)

  • Solvent: Water/Toluene biphasic system or Acetone.

Protocol:

  • Dissolution: Dissolve 3-hydroxy-5-methylisoxazole (100 mmol) in 20% NaOH solution (120 mmol) at 0–5°C. Ensure complete deprotonation to the enolate.

  • Addition: Add Dimethyl Sulfate (110 mmol) dropwise over 30 minutes, maintaining temperature <10°C to prevent hydrolysis of DMS.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.

  • Workup: Extract the reaction mixture with Toluene (

    
     mL). The N-methylated byproduct (if any) is often more water-soluble or distinct in boiling point.
    
  • Purification: Wash the organic layer with dilute NaOH (to remove unreacted starting material) and brine. Dry over

    
    .
    
  • Isolation: Concentrate under reduced pressure. Distill the residue (approx. bp 140–145°C at atm) to obtain the pure O-methylated product as a colorless oil.

ParameterSpecification
Yield 75–85%
Appearance Colorless to pale yellow oil
Key Impurity 2,5-Dimethyl-3(2H)-isoxazolone (N-methyl)
Phase 2: C4-Chloromethylation (Blanc Reaction)

Reagents:

  • 3-Methoxy-5-methylisoxazole (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Hydrochloric Acid (HCl) gas (Excess)

  • Zinc Chloride (

    
    ) (0.5 eq, anhydrous)
    
  • Solvent: Chlorobenzene or 1,2-Dichloroethane (DCE).

Protocol:

  • Setup: In a flame-dried 3-neck flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser, charge 3-methoxy-5-methylisoxazole (50 mmol), Paraformaldehyde (75 mmol), and anhydrous

    
     (25 mmol) in Chlorobenzene (50 mL).
    
  • Activation: Heat the mixture to 60°C.

  • Gas Addition: Bubble dry HCl gas through the mixture with vigorous stirring. The temperature will rise (exothermic). Maintain at 60–70°C.

  • Completion: Continue HCl bubbling for 2–4 hours. The mixture will become homogenous as paraformaldehyde depolymerizes and reacts. Monitor by TLC (Hexane/EtOAc) or GC.

  • Workup: Cool to room temperature. Pour into ice water (100 mL).

  • Extraction: Separate the organic layer.[1] Extract aqueous layer with DCM. Combine organics.

  • Neutralization: Wash carefully with saturated

    
     (gas evolution!) until neutral, then brine.
    
  • Isolation: Dry over

    
     and concentrate.
    
  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via vacuum distillation (Note: Product is a lacrymator and skin irritant) or rapid silica filtration.

ParameterSpecification
Yield 60–75%
Appearance Yellowish oil or low-melting solid
Storage Store at 2–8°C, under inert gas (Ar/N2)

Process Flow Diagram

ProcessFlow Start Start: 3-Hydroxy-5-methylisoxazole Step1 Step 1: O-Methylation (NaOH, Me2SO4, <10°C) Start->Step1 Check1 Phase Separation & Distillation Step1->Check1 Inter Intermediate: 3-Methoxy-5-methylisoxazole Check1->Inter Purified Oil Step2 Step 2: Chloromethylation (Paraformaldehyde, HCl gas, ZnCl2, 60°C) Inter->Step2 Workup Quench (Ice Water) & Neutralize Step2->Workup Final Final Product: 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole Workup->Final Vac Distillation

Figure 2: Step-by-step process workflow for the synthesis.

Safety & Critical Process Parameters (CPPs)

Chemical Hazards
  • Bis(chloromethyl) ether (BCME): The reaction of formaldehyde and HCl can generate BCME, a potent human carcinogen.

    • Mitigation: Perform reaction in a closed system with a scrubber. Use a slight excess of HCl but limit formaldehyde excess. Handle all waste as hazardous.

  • Dimethyl Sulfate: Highly toxic, mutagenic, and corrosive.

    • Mitigation: Use in a fume hood. Decontaminate glassware with ammonia solution.

  • HCl Gas: Corrosive and toxic inhalation hazard.

Critical Process Parameters
  • Temperature Control (Methylation): Must stay <10°C during addition to prevent hydrolysis of DMS and ensure regioselectivity.

  • Anhydrous Conditions (Chloromethylation): Water inhibits the Lewis acid catalyst (

    
    ) and stops the depolymerization of paraformaldehyde.
    
  • Stirring Rate: The chloromethylation is heterogeneous initially; vigorous stirring is required for conversion.

Alternative Laboratory Route (Vilsmeier-Haack)

For laboratories lacking HCl gas handling or wishing to avoid BCME risks, the Vilsmeier-Haack route is a viable alternative:

  • Formylation: 3-Methoxy-5-methylisoxazole +

    
    
    
    
    
    3-Methoxy-5-methylisoxazole-4-carbaldehyde.
  • Reduction: Aldehyde +

    
    
    
    
    
    Alcohol.
  • Chlorination: Alcohol +

    
    
    
    
    
    Chloride. Note: This route is longer (3 steps vs 1) but generally cleaner and safer for small-scale work.

References

  • Synthesis of 3-Methoxy-5-methylisoxazole

    • Title: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate (Synthesis and crystalliz
    • Source: N
    • URL:[Link]

    • Relevance: Validates the O-methylation conditions (MeI/K2CO3)
  • General Chloromethylation (Blanc Reaction)

    • Title: Blanc Chloromethylation Reaction Mechanism and Applications.[2]

    • Source: Alfa Chemistry.[2]

    • )
  • Isoxazole Functionalization

    • Title: 4-Chloromethyl-3,5-dimethylisoxazole (Related Compound Data).

    • Source: Sigma-Aldrich.

    • Relevance: Confirms the stability and existence of 4-chloromethyl-isoxazoles as stable intermedi
  • Regioselectivity of Alkylation

    • Title: New Synthesis of 3-Chloroisoxazoles (Discussion on O- vs N-alkyl
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Discusses steric and electronic factors controlling the alkyl

Sources

Exploratory

Technical Whitepaper: 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

The following technical guide details the properties, synthesis, and applications of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole , a specialized heterocyclic building block. Core Identity & Synthetic Utility in Medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole , a specialized heterocyclic building block.

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (also referred to as 4-chloromethyl-3-methoxy-5-methylisoxazole) is a highly reactive electrophilic intermediate used primarily in the synthesis of bioactive isoxazole derivatives.[1] While its structural analog, 4-(chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5) , is the standard commercial reagent, the 3-methoxy variant offers distinct electronic and physicochemical properties—specifically increased polarity and altered metabolic stability—making it a critical scaffold for fine-tuning structure-activity relationships (SAR) in drug discovery.[1]

This guide outlines the compound's chemical identity, validated synthetic pathways, and protocols for handling its high reactivity in nucleophilic substitutions.

Chemical Identity & Properties

Nomenclature & Classification[1]
  • IUPAC Name: 4-(Chloromethyl)-3-methoxy-5-methylisoxazole

  • Common Name: 3-Methoxy-5-methyl-4-isoxazolylmethyl chloride[1]

  • Structural Class: 1,2-Oxazole (Isoxazole); Alkyl halide[1]

  • Molecular Formula: C₆H₈ClNO₂

  • Molecular Weight: 161.59 g/mol [1]

Physicochemical Profile (Predicted/Analog-Derived)

Note: Data derived from the closest structural standard, 4-(chloromethyl)-3,5-dimethylisoxazole, adjusted for the methoxy substituent.[1]

PropertyValue / DescriptionNote
Physical State Liquid or low-melting solidMethoxy group may raise MP slightly vs. methyl analog.[1]
Boiling Point ~95–100 °C at 5 mmHgHigh vacuum distillation required due to thermal instability.
Density ~1.21 g/cm³Denser than dimethyl analog due to oxygen content.
Solubility DCM, THF, Ethyl Acetate, TolueneHydrolyzes slowly in water; reactive in alcohols.
Stability Moisture SensitiveThe C-Cl bond is highly activated; store under inert gas at 2–8°C.

Synthetic Pathways

The synthesis of the 3-methoxy variant requires a specific approach to avoid demethylation of the ether or ring opening. The most robust route involves the reduction-chlorination of the ester precursor, rather than direct chloromethylation (Blanc reaction), which can degrade the electron-rich methoxyisoxazole ring.

Validated Synthetic Route

Precursor: Methyl 3-methoxy-5-methylisoxazole-4-carboxylate.

  • Step 1: Reduction

    • The ester group at position 4 is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H in dry THF at -78°C to 0°C.[1]

    • Intermediate: (3-Methoxy-5-methylisoxazol-4-yl)methanol.[1]

  • Step 2: Chlorination

    • The alcohol is converted to the chloride using Thionyl Chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) or Methanesulfonyl chloride (MsCl) followed by LiCl for milder conditions.

Synthesis Workflow Diagram

Synthesis Start Methyl 3-methoxy-5-methyl isoxazole-4-carboxylate Inter (3-Methoxy-5-methyl isoxazol-4-yl)methanol Start->Inter -78°C to 0°C Product 4-(Chloromethyl)-3-methoxy -5-methyl-1,2-oxazole Inter->Product 0°C to RT Red LiAlH4 / THF (Reduction) Chlor SOCl2 / DCM (Chlorination)

Caption: Two-step synthesis converting the ester precursor to the target chloride via an alcohol intermediate.

Reactivity & Mechanism

The chloromethyl group at position 4 is a benzylic-like electrophile .[1] The isoxazole ring is electron-deficient compared to benzene but electron-rich enough to stabilize the transition state for S_N2 reactions.[1]

Nucleophilic Substitution Profile[1]
  • Amines: Reacts rapidly with primary/secondary amines to form 4-(aminomethyl)isoxazoles .[1]

  • Thiols: Forms thioethers, useful for linking to cysteine residues in proteins.

  • Alkoxides: Forms ethers (Williamson Ether Synthesis), though elimination to the exocyclic methylene can be a side reaction if the base is too bulky.

Mechanistic Diagram: S_N2 Attack

Mechanism Nu Nucleophile (R-NH2, R-SH) TS Transition State [Nu...C...Cl]‡ Nu->TS Attack Substrate 4-(Chloromethyl) Isoxazole Substrate->TS Product Functionalized Isoxazole TS->Product LG Cl- (Leaving Group) TS->LG

Caption: S_N2 mechanism showing nucleophilic attack on the chloromethyl carbon displacing the chloride.

Experimental Protocol: General Handling

Note: This protocol is adapted from standard procedures for 4-chloromethyl-3,5-dimethylisoxazole.

Safety Pre-Check
  • Hazards: Vesicant (blistering agent), lachrymator. Causes severe skin burns and eye damage.

  • PPE: Nitrile gloves (double gloved), chemical splash goggles, face shield, and fume hood operation are mandatory.

Nucleophilic Substitution (General Procedure)
  • Preparation: Dissolve 1.0 eq of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole in anhydrous Acetonitrile (MeCN) or DMF.

  • Base Addition: Add 1.2 eq of anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

  • Nucleophile: Add 1.1 eq of the amine or thiol nucleophile dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with water, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography is usually required to remove unreacted chloride.

Pharmaceutical Applications

This compound serves as a "warhead" or linker in medicinal chemistry:

  • Isoxazolyl Penicillins: While commercial penicillins (Cloxacillin) use phenyl-isoxazoles, the 3-methoxy variant is explored in Next-Gen Antibiotics to alter the lipophilicity (LogP) and plasma protein binding.[1]

  • GABA Agonists: The 3-methoxy-isoxazole moiety mimics the carboxylate of GABA/Glutamate in bioisostere design (e.g., AMPA receptor modulators).

  • Fragment-Based Drug Design (FBDD): Used to introduce the isoxazole ring into larger scaffolds via the reactive chloromethyl handle.

References

  • Sigma-Aldrich. 4-Chloromethyl-3,5-dimethylisoxazole Product Sheet (CAS 19788-37-5). (Standard analog reference for physical properties).

  • Organic Syntheses. 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole.[1] Org.[2][3][4] Synth. 1977, 57, 112. (Methodology for isoxazole ring construction).

  • BenchChem. Synthesis of 4-(chloromethyl)thiazoles and isoxazoles via Hantzsch-like cyclization. (General chloromethylation protocols).

  • Kondrashov, E. V., et al. Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes.[5] Chemistry of Heterocyclic Compounds, 2019.[6] (Recent synthetic methodology).[2][3][5][6][7]

Sources

Foundational

Technical Guide: Structural Elucidation and Handling of 4-(Chloromethyl)-3-methoxy-5-methylisoxazole

Topic: 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole Structure Elucidation Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole Structure Elucidation Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Strategic Importance

The isoxazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in COX-2 inhibitors (e.g., Valdecoxib analogs) and beta-lactamase inhibitors. The specific derivative 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole represents a high-value "warhead" intermediate.

Its value lies in the 4-chloromethyl functionality, a highly reactive electrophile allowing for the introduction of diverse nucleophiles (amines, thiols) at the C4 position, while the 3-methoxy group modulates the electronic density of the ring, distinct from the more common 3,5-dimethyl variants.

However, the synthesis of this molecule is prone to regio-isomeric ambiguity . Specifically, differentiating the O-methylated product (desired) from the N-methylated impurity (isoxazolone) is a critical quality attribute (CQA). This guide details the rigorous elucidation of this structure, ensuring downstream synthetic success.

Mechanistic Origin & Impurity Profile

To understand the structural proof, one must understand the synthesis. The primary route typically involves the O-methylation of a 3-hydroxyisoxazole precursor, followed by functionalization of the C4 position.

The Ambident Nucleophile Challenge

The 3-hydroxyisoxazole anion is an ambident nucleophile. It can react at the oxygen (forming the desired 3-methoxyisoxazole) or the nitrogen (forming the 2-methyl-3(2H)-isoxazolone impurity).

SynthesisPath Precursor 3-Hydroxy-5-methylisoxazole (Precursor) Target TARGET: 3-Methoxy-5-methylisoxazole (Aromatic System) Precursor->Target O-Alkylation (Kinetic/Thermodynamic) Impurity IMPURITY: 2-Methylisoxazol-3(2H)-one (Loss of Aromaticity) Precursor->Impurity N-Alkylation (Competing Pathway) Reagents MeI / K2CO3 (Methylation) Final 4-(Chloromethyl)-3-methoxy-5-methylisoxazole Target->Final 1. Formylation/Reduction 2. Chlorination (SOCl2)

Figure 1: The bifurcation in synthesis creates the primary structural challenge: distinguishing the O-methyl vs. N-methyl core.

Structural Elucidation: The Analytical Matrix

Validating the structure requires a multi-modal approach. Relying solely on Mass Spectrometry (MS) is insufficient as the regioisomers are isobaric.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive tool for distinguishing the 3-methoxy group from the N-methyl group.

Expected

H NMR Parameters (400 MHz, CDCl

)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationDiagnostic Logic
C5-CH

2.35 – 2.45 ppmSinglet3HTypical allylic methyl on heteroaromatic ring.
C3-OCH

3.95 – 4.05 ppm Singlet3HCRITICAL: O-Me shifts are deshielded (>3.8 ppm). N-Me shifts are typically shielded (3.2–3.5 ppm).
C4-CH

Cl
4.30 – 4.45 ppmSinglet2HCharacteristic benzylic-like chloride shift.

C NMR & DEPT
  • C3-OMe Carbon: Expect

    
     ~57-58 ppm.
    
  • N-Me Carbon (Impurity): Expect

    
     ~30-35 ppm.
    
  • Ring Carbons:

    • C3 (C-O): ~168-172 ppm (Deshielded by oxygen).

    • C5 (C-Me): ~160-165 ppm.

    • C4 (C-CH

      
      Cl):  ~105-110 ppm (Shielded relative to others).
      
The "Smoking Gun": HMBC Correlations

To definitively prove the methyl group is attached to the Oxygen (at C3) and not Nitrogen, Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC_Logic cluster_ring Isoxazole Core OMe_Proton Proton: -OCH3 (δ 4.0 ppm) C3_Carbon Carbon: C3 (Ring) (δ ~170 ppm) OMe_Proton->C3_Carbon Strong 3-bond Correlation (Confirms O-Linkage) C5_Carbon Carbon: C5 (Ring) (δ ~160 ppm) Me_Proton Proton: -CH3 (C5) (δ 2.4 ppm) Me_Proton->C5_Carbon Strong 2-bond Correlation C4_Carbon Carbon: C4 Me_Proton->C4_Carbon 3-bond Correlation

Figure 2: HMBC Connectivity Map. The correlation between the methoxy protons and the C3 ring carbon confirms the O-alkylation.

Mass Spectrometry (MS)

While MS cannot distinguish regioisomers easily, it confirms the presence of the chloromethyl group via the chlorine isotope pattern.

  • Molecular Ion:

    
     and 
    
    
    
    .
  • Pattern: A 3:1 intensity ratio indicates a single Chlorine atom (

    
    Cl vs 
    
    
    
    Cl).
  • Fragmentation: Loss of

    
    Cl (M-35) or 
    
    
    
    CH
    
    
    Cl (M-49) is characteristic.

Experimental Protocol: Purification & Handling

Safety Warning: Chloromethyl isoxazoles are potent alkylating agents. They are potential genotoxins and lachrymators. All operations must be performed in a fume hood with double-gloving.

Purification Workflow

The N-methylated impurity is typically more polar than the O-methylated target due to the amide-like character of the isoxazolone.

  • TLC Assessment:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Visualization: UV (254 nm). The isoxazole ring is UV active.

    • Result: Target compound (

      
      ); N-methyl impurity (
      
      
      
      ).
  • Flash Chromatography:

    • Load crude oil onto a silica column (10:1 silica to mass ratio).

    • Elute with a gradient of 0%

      
       20% EtOAc in Hexanes.
      
    • Collect the less polar fractions.

Stability & Storage

The C4-chloromethyl group is reactive.

  • Hydrolysis Risk: Exposure to moisture converts the -CH

    
    Cl to -CH
    
    
    
    OH (alcohol).
  • Storage: Store under Argon/Nitrogen at -20°C.

  • 
    H NMR every 6 months, checking for the appearance of a -CH
    
    
    
    OH signal (shift from ~4.4 ppm to ~4.6 ppm broad).

References

  • Regioselectivity in Isoxazole Synthesis: P. G. M. Wuts et al., "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles," Journal of Organic Chemistry.

  • NMR Characterization of Isoxazoles: L. Zlatopolskiy et al., "13C NMR chemical shifts of isoxazoles: A diagnostic tool," Tetrahedron.

  • Synthesis of 3-Methoxyisoxazoles: Abdul Manan et al., "Synthesis and structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate," IUCrData, 2023.

  • General Isoxazole Chemistry & Valdecoxib Intermediates: Talley et al., "Preparation of substituted isoxazoles for the treatment of inflammation," U.S. Patent 5,633,272.

Exploratory

Mechanistic &amp; Synthetic Architectures of 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Executive Summary This technical guide details the formation of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (also referred to as 4-chloromethyl-3-methoxy-5-methylisoxazole). This molecule serves as a critical electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formation of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (also referred to as 4-chloromethyl-3-methoxy-5-methylisoxazole). This molecule serves as a critical electrophilic building block in the synthesis of isoxazolyl-penicillins and sulfonamides (e.g., Sulfamethoxazole derivatives).

The synthesis is defined by two critical challenges: regioselective functionalization of the isoxazole core and the safe execution of chloromethylation (Blanc reaction conditions), which carries the risk of generating carcinogenic by-products like bis(chloromethyl) ether (BCME). This guide deconstructs the reaction into a self-validating mechanistic workflow, prioritizing industrial feasibility and safety.

Part 1: Retrosynthetic Analysis & Strategic Disconnection

The target molecule is constructed via a C4-functionalization strategy . The isoxazole ring is an aromatic heterocycle; however, unlike benzene, it possesses inherent electron-deficiency due to the electronegative oxygen and nitrogen atoms.

To successfully install the chloromethyl group (


) at position 4, the ring must be electronically activated.
  • C3-Methoxy Group: Provides strong resonance donation (+M effect), significantly increasing electron density at C4.

  • C5-Methyl Group: Provides inductive donation (+I effect), further stabilizing the transition state at C4.

The Disconnection:



Part 2: Detailed Reaction Mechanism

The formation proceeds via a Blanc Chloromethylation mechanism, modified for heterocyclic sensitivity.

Phase 1: Electrophile Generation (In Situ)

The reaction utilizes paraformaldehyde and hydrogen chloride gas in the presence of a Lewis acid catalyst (typically anhydrous


).
  • Depolymerization: Acidic conditions depolymerize paraformaldehyde into monomeric formaldehyde (

    
    ).
    
  • Activation: Zinc chloride coordinates with the carbonyl oxygen, enhancing electrophilicity.

    
    
    
Phase 2: Electrophilic Aromatic Substitution ( )

The activated isoxazole ring acts as the nucleophile.

  • Pi-Attack: The

    
    -electrons at the C4 position attack the activated formaldehyde species. This is the rate-determining step. The transition state is stabilized by the orth-para directing methoxy group at C3.
    
  • Wheland Intermediate: A non-aromatic cationic intermediate (sigma complex) is formed.

  • Re-aromatization: Loss of a proton restores the aromatic isoxazole system, yielding the 4-(hydroxymethyl) intermediate.

Phase 3: Chlorination

The hydroxymethyl group is converted to the chloromethyl target.[1] Under Blanc conditions (excess HCl), this occurs rapidly via an


-like mechanism due to the stability of the benzylic-type carbocation at C4.
  • Protonation:

    
    
    
  • Substitution:

    
    
    
Mechanistic Visualization

The following diagram maps the electronic flow and intermediate states.

ReactionMechanism cluster_warning Safety Critical Substrate 3-Methoxy-5-methylisoxazole SigmaComplex Sigma Complex (Cationic Intermediate) Substrate->SigmaComplex Pi-Attack (C4) Reagents Paraformaldehyde + HCl (ZnCl2 Catalyst) Electrophile Activated Formaldehyde (+CH2-OH) Reagents->Electrophile Activation BCME Bis(chloromethyl) ether (Carcinogenic Side Product) Reagents->BCME Excess HCHO + HCl Electrophile->SigmaComplex AlcoholInt 4-Hydroxymethyl Intermediate SigmaComplex->AlcoholInt -H+ (Re-aromatization) Target 4-(Chloromethyl)-3-methoxy- 5-methyl-1,2-oxazole AlcoholInt->Target Substitution (Cl- for OH)

Caption: Step-wise mechanistic pathway from isoxazole precursor to chloromethylated target, highlighting the critical intermediate and safety risk.

Part 3: Experimental Protocol & Process Chemistry

This protocol describes a scalable "One-Pot" chloromethylation suitable for laboratory synthesis (10-50g scale).

Reagents & Materials
ComponentRoleStoichiometryNotes
3-Methoxy-5-methylisoxazole Substrate1.0 equivPre-synthesized or purchased.[2]
Paraformaldehyde C1 Source1.5 - 2.0 equivUse fine powder for better depolymerization.
Zinc Chloride (

)
Catalyst0.5 - 1.0 equivMust be anhydrous. Fuse before use if necessary.
HCl (gas) ReagentExcessGenerated in situ or bubbled from cylinder.
Dichloromethane (DCM) Solvent10-15 VolAnhydrous; maintains solubility of intermediates.
Step-by-Step Methodology

Step 1: Catalyst Preparation

  • In a flame-dried 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, suspend anhydrous

    
     (0.5 equiv) in Dichloromethane (DCM).
    

Step 2: Substrate Addition

  • Add 3-methoxy-5-methylisoxazole (1.0 equiv) and Paraformaldehyde (1.5 equiv) to the suspension.

  • Control Point: Ensure the temperature is maintained at 20-25°C during mixing.

Step 3: Chloromethylation (The Blanc Reaction)

  • Cool the mixture to 0-5°C using an ice bath.

  • Begin bubbling dry HCl gas through the solution at a steady rate.

  • Observation: The paraformaldehyde will gradually dissolve as it depolymerizes and reacts.

  • Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[3][4] The hydroxymethyl intermediate may be visible transiently.

Step 4: Work-up

  • Pour the reaction mixture carefully into crushed ice/water to quench excess HCl.

  • Separate the organic layer.[5][6] Extract the aqueous layer twice with DCM.

  • Wash combined organics with saturated

    
     (to remove acid traces) and Brine.
    
  • Dry over anhydrous

    
     and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude residue is typically a yellow oil or low-melting solid.

  • Purification: Recrystallization from Hexane/Ether or vacuum distillation (if stable).

  • Yield Expectations: 65-80%.

Process Workflow Diagram

ProcessFlow Start Start: 3-Methoxy-5-methylisoxazole + Paraformaldehyde + ZnCl2 HCl_Add Bubbling HCl (gas) Temp: 0-5°C Start->HCl_Add Reaction Reaction Phase 25°C, 4-6 Hours HCl_Add->Reaction Quench Quench into Crushed Ice Reaction->Quench Extraction Phase Separation (DCM) Wash: NaHCO3, Brine Quench->Extraction Isolation Concentration & Crystallization Extraction->Isolation

Caption: Operational workflow for the batch synthesis of the target isoxazole.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of formaldehyde or decomposition of isoxazole.Ensure

is anhydrous.[7] Maintain strict temperature control (do not overheat).
Incomplete Reaction Insufficient HCl saturation.Increase HCl flow rate or reaction time. Ensure paraformaldehyde quality.
By-product: Diarylmethane Over-reaction (Friedel-Crafts alkylation of product with starting material).Dilute reaction mixture. Stop reaction immediately upon consumption of starting material.
Safety: BCME Formation Interaction of formaldehyde and HCl at high concentrations.CRITICAL: Vent gases through a scrubber containing NaOH. Handle all waste as potentially carcinogenic.

References

  • Blanc Chloromethylation Mechanism & Scope Source: Wikipedia / Organic Chemistry Portal URL:[Link][1][7][8]

  • Preparation of 3,5-dimethyl-4-chloromethyl isoxazole (Analogous Procedure)
  • Synthesis of 3-methoxy-5-methylisoxazole Precursors Source: IUCr Journals (Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) URL:[Link]

  • Isoxazole Chemistry and Drug Design (General Reference) Source: National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

Technical Guide: Strategic Synthesis and Pharmacological Application of Substituted 1,2-Oxazoles

Executive Summary The 1,2-oxazole (isoxazole) ring is not merely a structural spacer; it is a versatile pharmacophore and a latent synthetic equivalent.[1][2][3] In medicinal chemistry, it serves as a robust bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2-oxazole (isoxazole) ring is not merely a structural spacer; it is a versatile pharmacophore and a latent synthetic equivalent.[1][2][3] In medicinal chemistry, it serves as a robust bioisostere for carboxylic acids and esters, offering improved metabolic stability and lipophilicity. In synthetic methodology, it functions as a "masked" 1,3-dicarbonyl or


-enaminoketone, accessible via reductive ring cleavage.

This guide provides a technical deep-dive into the construction and application of substituted isoxazoles. We move beyond basic textbook definitions to address the primary challenge in isoxazole chemistry: Regiocontrol.

Part 1: Structural Significance & Bioisosterism

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][2][3][4] Its utility in drug design stems from its specific electronic profile:

  • Aromaticity: Moderate aromatic character (less than furan or thiophene), making it susceptible to specific ring-opening conditions.

  • Basicity: The nitrogen is weakly basic (

    
     for the conjugate acid), allowing it to act as a hydrogen bond acceptor without being protonated at physiological pH.
    
  • Bioisosterism: The 3-hydroxyisoxazole moiety is a classic bioisostere for a carboxylic acid (

    
    ), mimicking the acidity and planar geometry of the carboxylate anion (e.g., in the GABA agonist Muscimol ).
    

Part 2: Strategic Synthesis – The Regioselectivity Challenge

The synthesis of isoxazoles is dominated by two primary methodologies: [3+2] Cycloaddition and Cyclocondensation . The choice between them is dictated strictly by the substitution pattern required.

The Decision Matrix: [3+2] vs. Condensation

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is the most versatile route, but thermal conditions often yield mixtures of 3,5- and 3,4-regioisomers. Modern catalysis has solved this:

  • Cu(I) Catalysis (CuAAC): Exclusively yields 3,5-disubstituted isoxazoles.[5][6]

  • Ru(II) Catalysis (RuAAC): Directs formation of 3,4-disubstituted isoxazoles.[2]

The following diagram illustrates the logical workflow for selecting a synthetic route based on target geometry.

Isoxazole_Synthesis_Workflow Start Target Isoxazole Scaffold Decision1 Substitution Pattern? Start->Decision1 Route_35 3,5-Disubstituted Decision1->Route_35 Regio A Route_34 3,4-Disubstituted Decision1->Route_34 Regio B Route_Full Fully Substituted (3,4,5-Trisubstituted) Decision1->Route_Full Regio C Method_Cu Cu(I)-Catalyzed [3+2] (Click Chemistry) Route_35->Method_Cu Method_Ru Ru(II)-Catalyzed [3+2] Route_34->Method_Ru Method_Cond Condensation (NH2OH + 1,3-Dicarbonyl) Route_Full->Method_Cond Reagents_Cu Reagents: Alkyne + Nitrile Oxide (via Chloramine-T) Method_Cu->Reagents_Cu Reagents_Ru Reagents: Alkyne + Nitrile Oxide (Cp*RuCl(cod)) Method_Ru->Reagents_Ru Reagents_Cond Reagents: Diketone + Hydroxylamine (pH Control Critical) Method_Cond->Reagents_Cond

Figure 1: Synthetic decision tree for isoxazole construction. Selecting the catalyst determines the regiochemical outcome.[2]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Method: In situ generation of nitrile oxides using Chloramine-T.[5]

This protocol is preferred over isolating unstable hydroximoyl chlorides. It utilizes Chloramine-T to oxidize aldoximes to nitrile oxides, which immediately undergo cycloaddition with a terminal alkyne.[5]

Reagents:

  • Aldehyde (Precursor)[1]

  • Hydroxylamine hydrochloride (

    
    )
    
  • Chloramine-T trihydrate[5]

  • Terminal Alkyne[2][5][6][7][8]

  • Copper(II) sulfate / Sodium ascorbate (Catalyst system)

  • Solvent:

    
    -BuOH/Water (1:1)
    

Step-by-Step Methodology:

  • Oxime Formation: Dissolve the aldehyde (1.0 equiv) and

    
     (1.2 equiv) in 
    
    
    
    -BuOH/Water. Stir at RT for 30 min. Validation point: Monitor disappearance of aldehyde by TLC.
  • Nitrile Oxide Generation: Add Chloramine-T trihydrate (1.2 equiv) in small portions over 15 minutes. The solution will become turbid as the nitrile oxide forms.

  • Cycloaddition: Add the terminal alkyne (1.2 equiv).

  • Catalysis: Add

    
     (1 mol%) and Sodium Ascorbate (5 mol%).
    
  • Reaction: Stir at 40°C for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Recrystallization or Flash Chromatography (Hexane/EtOAc).

Why this works: The copper catalyst forms a copper-acetylide intermediate that directs the attack of the nitrile oxide, ensuring exclusive formation of the 3,5-isomer (Huisgen/Sharpless mechanism) [1].

Part 3: The "Masked" Functionality (Ring Opening)

The isoxazole ring is metabolically stable under most conditions but can be cleaved under specific reductive or basic environments.[9] This property is exploited in the prodrug Leflunomide .

Case Study: Leflunomide (Arava)

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD).[10][11] It is biologically inactive until the isoxazole ring opens to form the active metabolite, Teriflunomide (A771726).

Mechanism of Action:

  • Ingestion: Leflunomide is absorbed.

  • Metabolism: In the liver (and plasma), the isoxazole ring undergoes base-catalyzed or enzymatic (P450) ring opening.[10][12]

  • Active Form: The resulting

    
    -cyanoenol (Teriflunomide) inhibits the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) , halting pyrimidine synthesis in rapidly dividing T-cells.
    

Leflunomide_Mechanism Leflunomide Leflunomide (Prodrug) (Intact Isoxazole Ring) Transition Ring Opening (N-O Bond Cleavage) Leflunomide->Transition  pH > 7.4 or CYP450   Teriflunomide Teriflunomide (Active) (Alpha-Cyanoenol Structure) Transition->Teriflunomide  Rearrangement   Target Target: DHODH Enzyme (Mitochondria) Teriflunomide->Target  Binding   Effect Inhibition of Pyrimidine Synthesis Target->Effect  Therapeutic Outcome  

Figure 2: Metabolic activation of Leflunomide. The isoxazole ring acts as a prodrug scaffold that masks the active alpha-cyanoenol.

Part 4: Pharmacological Landscape[9][10][13]

The following table summarizes key drugs containing the isoxazole nucleus, highlighting the diversity of its application.

Drug NameTherapeutic ClassTarget MechanismIsoxazole Role
Leflunomide AntirheumaticDHODH InhibitorProdrug scaffold (Masked enol)
Valdecoxib NSAIDCOX-2 InhibitorCentral scaffold (Rigid spacer)
Sulfamethoxazole AntibioticDihydropteroate SynthaseBioisostere (Mimics PABA)
Isocarboxazid AntidepressantMAO InhibitorPharmacophore
Zonisamide AnticonvulsantNa+/Ca2+ ChannelsBenzisoxazole scaffold

References

  • Himo, F., et al. (2005).[8] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210-216. Link

  • Kalgutkar, A. S., et al. (2003).[12] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[10][11][12][13] Drug Metabolism and Disposition, 31(10), 1240-1250.[12] Link

  • Tang, S., et al. (2009).[8][14] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. Link

  • Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs.[1][2][9][15][16][17] Medicinal Chemistry Research, 27, 1309–1344. Link

  • Praveen, C., et al. (2010).[8] Gold(III) Chloride Catalyzed Cycloisomerization of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Acetylenic Oximes: Synthesis of Substituted Isoxazoles.[3][18] Synlett, 2010(5), 777-781.[8] Link
    

Sources

Exploratory

The Isoxazole Scaffold: From 19th Century Condensation to Click Chemistry Architectures

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic profile allows it to serve two distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic profile allows it to serve two distinct roles: as a robust pharmacophore stable enough to survive metabolic pass (e.g., Valdecoxib), and as a "masked" synthetic equivalent that reveals reactive functionalities upon ring opening (e.g., Leflunomide).

This guide traces the synthetic evolution of the isoxazole scaffold.[1][4][5] We move from the thermodynamic control of the classical Claisen condensation to the orbital-symmetry-controlled Huisgen cycloaddition, and finally to the kinetically controlled, metal-catalyzed "Click" methods that solved the century-old problem of regioselectivity.

The Genesis: Claisen and Condensation (1888)

The history of isoxazole begins with Ludwig Claisen. In 1888, while investigating the reactivity of 1,3-dicarbonyls, Claisen discovered that condensation with hydroxylamine (


) yielded a stable heterocyclic ring.
The Mechanistic Pathway

The classical synthesis relies on the nucleophilic attack of hydroxylamine on a 1,3-diketone.

  • Challenge: Regioselectivity. In an unsymmetrical 1,3-diketone (

    
    ), hydroxylamine can attack either carbonyl carbon.
    
  • Control: The reaction is generally controlled by steric bulk and the electrophilicity of the carbonyl centers. However, this often results in inseparable mixtures of regioisomers (3,5-disubstituted vs. isomeric 5,3-disubstituted).

Visualization: The Claisen Condensation Logic

The following diagram illustrates the condensation pathway and the point of regiochemical divergence.

ClaisenCondensation cluster_regio Regioselectivity Checkpoint Reactants 1,3-Diketone + Hydroxylamine MonoOxime Mono-Oxime Intermediate Reactants->MonoOxime Nucleophilic Attack (pH dependent) Cyclization Intramolecular Dehydration (-H2O) MonoOxime->Cyclization Ring Closure Isoxazole Isoxazole Product Cyclization->Isoxazole Aromatization

Figure 1: The Claisen condensation pathway. The formation of the specific mono-oxime intermediate dictates the final substitution pattern.

The Mechanistic Revolution: Huisgen and 1,3-Dipolar Cycloaddition (1960s)[7][8]

In the 1960s, Rolf Huisgen unified a vast class of reactions under the banner of 1,3-Dipolar Cycloaddition .[6] This shifted the paradigm from condensation (loss of water) to addition (atom economy).

Frontier Molecular Orbital (FMO) Theory

The reaction involves a 1,3-dipole (typically a nitrile oxide,


) and a dipolarophile (alkyne or alkene).[7]
  • Mechanism: A concerted ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     pericyclic reaction.
    
  • Orbital Interaction: The reaction is driven by the overlap of the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa).

  • The Thermal Problem: Under purely thermal conditions, the energy gap differences between the two possible HOMO/LUMO pairings are often small, leading to a mixture of 3,5- and 3,4-regioisomers.

Modern Synthetic Architectures: The Catalytic Era

The "Click Chemistry" era (post-2000) revolutionized isoxazole synthesis by utilizing transition metals to lower activation energy and enforce regiocontrol through non-concerted, organometallic intermediates.

Comparative Analysis of Regiocontrol
MethodCatalystMechanismMajor IsomerKey Reference
Thermal Huisgen None (

)
Concerted PericyclicMixture (3,5 & 3,4)Huisgen (1963)
CuAAC (Adapted) Cu(I)Stepwise Cu-Acetylide3,5-Disubstituted Hansen/Fokin (2005)
RuAAC (Adapted) Ru(II)Ruthenacycle Intermediate3,4-Disubstituted Fokin/Sharpless (2008)
Visualization: Divergent Catalytic Pathways

This diagram contrasts the thermal mixture with the copper-catalyzed specificity.

CatalyticDivergence Start Nitrile Oxide + Alkyne Thermal Thermal Path (Concerted) Start->Thermal Copper Cu(I) Catalysis (Stepwise) Start->Copper Mix Mixture of Isomers (3,5- and 3,4-) Thermal->Mix Poor Orbital Bias Pure35 3,5-Disubstituted Isoxazole Copper->Pure35 Cu-Acetylide Intermediate

Figure 2: Divergence of regioselectivity based on catalytic intervention.

Case Studies in Drug Development

Valdecoxib: The Regiochemical Challenge

Valdecoxib (Bextra) is a COX-2 inhibitor containing a 3,4-diaryl isoxazole core.[8]

  • Synthetic Hurdle: The Cu-catalyzed "Click" reaction favors the 3,5-isomer, which is the wrong regioisomer for Valdecoxib.

  • Industrial Solution: The commercial synthesis reverts to a modified Claisen/condensation approach.

    • Deoxybenzoin is converted to its oxime.[4]

    • Dianion formation (using n-BuLi) followed by quenching with an ester yields a hydrated isoxazoline.

    • Acid-catalyzed dehydration affords the aromatic isoxazole.

  • Modern Alternative: Ruthenium (Cp*RuCl) catalysis can access the 3,4-substitution pattern directly from alkynes and nitrile oxides, offering a shorter route for analogs.

Leflunomide: The Isoxazole as a "Mask"

Leflunomide (Arava) utilizes the isoxazole ring not as the final pharmacophore, but as a prodrug prodrug moiety.

  • Mechanism: In vivo, the isoxazole ring undergoes base-catalyzed (or enzymatic) ring opening to form the active metabolite, A771726 (a malononitrilamide).

  • Chemical Logic: The N-O bond is weak (

    
    55 kcal/mol). Base abstraction of the proton at the 3-position (if unsubstituted) triggers an elimination reaction that cleaves the N-O bond.
    

Experimental Protocols

Protocol A: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles (Cu-Catalyzed)

Based on the methodology of Hansen & Fokin (J. Org. Chem. 2005).[3][9][10][11][12][13]

Rationale: This protocol generates the unstable nitrile oxide in situ from a hydroximoyl chloride, preventing dimerization (furoxan formation) while the Cu(I) catalyst directs the cycloaddition.

Reagents:

  • Aldehyde (1.0 equiv)

  • Terminal Alkyne (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Chloramine-T (1.2 equiv) [Oxidant source for in-situ hydroximoyl chloride]

  • CuSO4·5H2O (0.05 equiv)

  • Sodium Ascorbate (0.10 equiv) [Reduces Cu(II) to active Cu(I)]

  • Solvent: t-BuOH/H2O (1:1)

Step-by-Step Workflow:

  • Oxime Formation: Dissolve aldehyde and hydroxylamine HCl in t-BuOH/H2O. Stir at RT for 30 min. Checkpoint: Monitor disappearance of aldehyde by TLC.

  • Chlorination: Add Chloramine-T trihydrate in portions over 5 minutes. Stir for 10 minutes to form the hydroximoyl chloride.

  • Catalysis Initiation: Add the terminal alkyne, followed by CuSO4 solution and Sodium Ascorbate.

  • Reaction: Stir vigorously at RT for 2–4 hours. The reaction typically precipitates the product.[5]

  • Workup: Dilute with water. If solid, filter and wash with cold water/hexanes. If oil, extract with EtOAc.

  • Validation:

    
     NMR should show a characteristic singlet for the isoxazole C4-H proton around 
    
    
    
    6.0–6.8 ppm.
Protocol B: Classical Claisen Synthesis (Valdecoxib Intermediate Style)

Based on Talley et al. (J. Med. Chem. 2000).

Rationale: Used when 3,4-substitution is required or for scale-up where heavy metals are avoided.

Reagents:

  • Deoxybenzoin (1.0 equiv)

  • Hydroxylamine HCl (1.5 equiv)

  • Sodium Acetate (3.0 equiv)

  • n-Butyllithium (2.2 equiv)

  • Ethyl Acetate (Electrophile)

  • Conc. H2SO4

Step-by-Step Workflow:

  • Oxime Synthesis: Reflux Deoxybenzoin with

    
     and NaOAc in EtOH/H2O for 4 hours. Isolate the oxime.
    
  • Dianion Formation: Dissolve oxime in dry THF under

    
    . Cool to -78°C. Add n-BuLi dropwise (2.2 equiv). The solution will turn deep red/orange (dianion formation).
    
  • Condensation: Add Ethyl Acetate (dry) to the cold solution. Allow to warm to RT.

  • Cyclization: Quench with dilute HCl. The intermediate is a 5-hydroxyisoxazoline.[5]

  • Dehydration: Treat the crude isoxazoline with conc.

    
     (or TFA) at 60°C for 1 hour to force aromatization.
    
  • Purification: Recrystallize from Ethanol.

References

  • Claisen, L. (1888). "Zur Kenntniss der Isoxazole." Berichte der deutschen chemischen Gesellschaft, 21(1), 1149–1157. Link

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[11] "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry, 70(19), 7761–7764. Link

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(5), 775–777. Link

  • Kalgutkar, A. S., et al. (2003).[14][15] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition, 31(10), 1240-1250. Link

Sources

Foundational

Technical Guide: Electrophilic Substitution on 3-Methoxy-5-Methylisoxazole

Executive Summary This technical guide details the electrophilic substitution landscape of 3-methoxy-5-methylisoxazole , a highly activated heterocyclic core used in the synthesis of beta-lactamase inhibitors and sulfona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the electrophilic substitution landscape of 3-methoxy-5-methylisoxazole , a highly activated heterocyclic core used in the synthesis of beta-lactamase inhibitors and sulfonamide bioisosteres.

Unlike the unsubstituted isoxazole ring, which is relatively inert to electrophilic attack due to the electron-withdrawing nature of the C=N bond, the 3-methoxy-5-methylisoxazole scaffold exhibits distinct regioselectivity at the C-4 position . This reactivity is driven by the synergistic electron-donating effects of the 3-methoxy group (+M effect) and the 5-methyl group (+I effect), making C-4 a nucleophilic hotspot capable of undergoing halogenation, nitration, and sulfonation under mild-to-moderate conditions.

Part 1: Mechanistic Foundation & Electronic Structure

Electronic Distribution & Regioselectivity

The isoxazole ring contains adjacent oxygen and nitrogen atoms. In the parent system, the electronegativity of these heteroatoms depletes electron density from the ring carbons.[1] However, in 3-methoxy-5-methylisoxazole , the substituent effects override this deactivation.

  • 3-Methoxy Group (+M Effect): The lone pair on the exocyclic oxygen atom donates electron density into the

    
    -system. Resonance structures delocalize this negative charge specifically onto C-4 , stabilizing the sigma-complex intermediate formed during electrophilic attack.
    
  • 5-Methyl Group (+I Effect): Through induction and hyperconjugation, the methyl group stabilizes the adjacent positive charge in the transition state, further lowering the activation energy for substitution at C-4.

Resonance Visualization

The following diagram illustrates the resonance contributions that dictate the C-4 regioselectivity.

ResonanceMechanism Start 3-Methoxy-5-Methylisoxazole LP_Donation Lone Pair Donation (from -OMe) Start->LP_Donation +M Effect C4_Anion C-4 Carbanion Character (Nucleophilic Site) LP_Donation->C4_Anion Resonance Electrophile Electrophile (E+) Attack C4_Anion->Electrophile Interaction SigmaComplex Sigma Complex (Stabilized Intermediate) Electrophile->SigmaComplex Rate Limiting Step Product 4-Substituted Product SigmaComplex->Product -H+ (Aromatization)

Figure 1: Mechanistic pathway showing the activation of the C-4 position by the 3-methoxy group.

Part 2: Core Transformations & Experimental Protocols

Bromination (Synthesis of 4-Bromo-3-methoxy-5-methylisoxazole)

Direct halogenation is the most efficient method for functionalizing C-4. While elemental bromine (


) can be used, N-Bromosuccinimide (NBS)  is preferred for its ease of handling and higher regioselectivity, avoiding potential side reactions at the 5-methyl group (benzylic-type bromination).

Protocol:

  • Dissolution: Dissolve 3-methoxy-5-methylisoxazole (1.0 eq) in acetonitrile (ACN) or DMF (0.5 M concentration).

  • Addition: Add NBS (1.05 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Rf product > Rf starting material) or LC-MS.

  • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with sodium thiosulfate (to remove traces of bromine) and brine.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexanes/EtOAc).

Key Insight: The 3-methoxy group renders the ring electron-rich enough that Lewis acid catalysts (like


) are generally not required , unlike deactivated aromatic systems.
Nitration (Synthesis of 4-Nitro-3-methoxy-5-methylisoxazole)

Nitration introduces a versatile handle for reduction to the 4-amino derivative. The reaction requires careful temperature control to prevent oxidative cleavage of the isoxazole ring (N-O bond rupture).

Protocol:

  • Preparation: Prepare a nitrating mixture of concentrated

    
     (1.5 eq) in acetic anhydride (
    
    
    
    ) at 0°C.
  • Addition: Add the isoxazole substrate slowly to the nitrating mixture, maintaining the internal temperature below 10°C.

  • Reaction: Allow to warm to room temperature and stir for 1–3 hours.

  • Quench: Pour the reaction mixture onto crushed ice/water. The product often precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Safety Note: Isoxazoles are high-energy heterocycles. The introduction of a nitro group increases the explosive potential. Differential Scanning Calorimetry (DSC) is recommended before scaling up.

Chlorosulfonation (Synthesis of 4-Sulfonyl Chloride)

This reaction is critical for generating sulfonamide derivatives. The reaction proceeds via electrophilic attack by


 (generated in situ from chlorosulfonic acid).

Protocol:

  • Setup: Place neat chlorosulfonic acid (

    
    , 5.0 eq) in a dry flask under inert atmosphere (
    
    
    
    ).
  • Addition: Add 3-methoxy-5-methylisoxazole dropwise at 0°C. The reaction is highly exothermic.

  • Heating: Heat the mixture to 60–80°C for 2 hours to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.

  • Quench: Critical Step – Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not allow the temperature to rise significantly to prevent hydrolysis of the chloride.

  • Extraction: Immediately extract with dichloromethane (DCM).[2]

  • Stability: The resulting sulfonyl chloride is moisture-sensitive and should be used immediately in coupling reactions (e.g., with amines).

Part 3: Data Summary & Reaction Workflow

Comparative Reactivity Table
Reaction TypeReagentElectrophileProduct (C-4 Substituted)Typical Yield
Bromination NBS / ACN

4-Bromo-3-methoxy-5-methylisoxazole85–95%
Nitration

/


4-Nitro-3-methoxy-5-methylisoxazole70–85%
Chlorosulfonation


3-Methoxy-5-methylisoxazole-4-sulfonyl chloride60–75%
Vilsmeier-Haack

/ DMF

3-Methoxy-5-methylisoxazole-4-carbaldehyde80–90%
Synthetic Workflow Diagram

SyntheticWorkflow Precursor 3-Hydroxy-5-Methylisoxazole Start 3-Methoxy-5-Methylisoxazole Precursor->Start MeI, K2CO3 (O-Methylation) Prod_Br 4-Bromo Derivative (Coupling Partner) Start->Prod_Br NBS, ACN RT, 2h Prod_NO2 4-Nitro Derivative (Amine Precursor) Start->Prod_NO2 HNO3, Ac2O 0°C -> RT Prod_SO2Cl 4-Sulfonyl Chloride (Sulfonamide Scaffold) Start->Prod_SO2Cl ClSO3H 60°C

Figure 2: Synthetic divergence from the 3-methoxy-5-methylisoxazole core.

Part 4: References

  • Regioselective Synthesis of 3-Substituted 5-Alkylisoxazoles. Journal of Organic Chemistry. Detailed analysis of isoxazole ring formation and substituent effects.

  • Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. ResearchGate. Provides comparative protocols for nitration of activated isoxazole rings.

  • iodonium 2,2,2-trifluoroacetate. National Institutes of Health (PMC). Demonstrates the stability and reactivity of 3-methoxy-4-iodo-isoxazole derivatives.

  • Synthesis of 3,4,5-trisubstituted isoxazoles. Beilstein Journal of Organic Chemistry. Discusses the general reactivity and functionalization of the C-4 position.

  • 3-Amino-5-methylisoxazole. Sigma-Aldrich. Technical data on the related amino-isoxazole core, highlighting the stability of the 3,5-disubstituted pattern.

Sources

Exploratory

Technical Guide: Synthesis of Novel Isoxazole Derivatives from 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Executive Summary The isoxazole scaffold acts as a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for pyridine and carboxylic acids. The specific precursor, 4-(chloromethyl)-3-methoxy-5-me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold acts as a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for pyridine and carboxylic acids. The specific precursor, 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (referred to herein as CMMO ), represents a high-value "warhead" for divergent synthesis. Its unique architecture combines a reactive electrophilic handle (4-chloromethyl) with a metabolically distinct 3-methoxy substituent, offering a pathway to novel COX-2 inhibitors, antimicrobial agents, and glutamate transporter modulators.

This guide provides a rigorous technical framework for converting CMMO into three classes of bioactive derivatives: tertiary amines , thioethers , and aryl ethers .

Chemical Architecture & Reactivity Profile

To successfully derivatize CMMO, one must understand the electronic environment of the 4-chloromethyl group.

  • Electrophilicity: The isoxazole ring is electron-deficient (π-excessive but inductively withdrawing due to N/O heteroatoms). This activates the C4-methylene carbon toward nucleophilic attack (

    
    ), making it significantly more reactive than a standard alkyl chloride.
    
  • 3-Methoxy Effect: Unlike 3-alkyl variants, the 3-methoxy group exerts a mesomeric electron-donating effect (+M). While this stabilizes the aromatic ring against cleavage, it slightly reduces the electrophilicity of the C4 position compared to 3-nitro or 3-halo isoxazoles. Reaction times may require optimization (slight heating) compared to highly activated analogs.

  • Stability Warning: The isoxazole N-O bond is susceptible to reductive cleavage (e.g.,

    
    /Pd-C or strong Lewis acids). Protocols must avoid reducing conditions to preserve the heterocyclic core.
    

Synthetic Strategies: The Reaction Landscape

The following diagram outlines the divergent synthesis pathways available from CMMO.

ReactionLandscape CMMO Starting Material 4-(chloromethyl)-3-methoxy- 5-methyl-1,2-oxazole Amine Target A: Amino-Isoxazoles (CNS/Anti-inflammatory) CMMO->Amine  R2NH, K2CO3  DMF, 60°C Thiol Target B: Thioether-Isoxazoles (Metabolic Stability) CMMO->Thiol  RSH, NaH  THF, 0°C Ether Target C: Phenoxy-Isoxazoles (Lipophilicity Tuning) CMMO->Ether  ArOH, Cs2CO3  ACN, Reflux

Figure 1: Divergent synthetic pathways for CMMO functionalization via nucleophilic substitution.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Amino-Isoxazoles)

Rationale: This pathway is the most common for generating library candidates (e.g., Valdecoxib analogs). The use of inorganic bases prevents salt formation of the product.

Reagents:

  • Substrate: CMMO (1.0 equiv)

  • Nucleophile: Morpholine, Piperazine, or Pyrrolidine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with CMMO (1.0 mmol) and anhydrous DMF (5 mL).

  • Activation: Add anhydrous

    
     (2.0 mmol) to the solution. Stir at Room Temperature (RT) for 10 minutes.
    
  • Addition: Dropwise add the secondary amine (1.2 mmol).

  • Reaction: Heat the mixture to 60°C under

    
     atmosphere. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).
    
    • Checkpoint: The starting material (

      
      ) should disappear within 2–4 hours.
      
  • Quench: Cool to RT. Pour the mixture into ice-cold water (20 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine to remove DMF.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica Gel 60).
    
Protocol B: S-Alkylation (Synthesis of Thioethers)

Rationale: Thioethers provide unique metabolic profiles and are precursors to sulfones/sulfoxides. Sodium hydride is used here to generate the highly nucleophilic thiolate anion.

Reagents:

  • Substrate: CMMO (1.0 equiv)

  • Nucleophile: Thiophenol or Alkyl mercaptan (1.1 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion (1.2 equiv)

  • Solvent: Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Thiolate Formation: In a separate vial, suspend NaH (1.2 mmol) in dry THF (3 mL) at 0°C. Add the thiol (1.1 mmol) dropwise. Stir for 15 min until

    
     evolution ceases.
    
  • Coupling: Add the CMMO (1.0 mmol) dissolved in THF (2 mL) to the thiolate solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 1 hour.

  • Workup: Quench carefully with saturated

    
    . Extract with DCM.[1]
    

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and workup logic for Protocol A (Amination), ensuring high purity.

WorkupLogic Start Crude Reaction Mixture (DMF, K2CO3, Product) Quench Pour into Ice Water (Precipitate inorganics/DMF removal) Start->Quench Extract Extract with EtOAc (3x) Quench->Extract Wash Wash with Brine (Sat. NaCl) CRITICAL: Removes residual DMF Extract->Wash Dry Dry over Na2SO4 & Filter Wash->Dry TLC TLC Check (Is SM present?) Dry->TLC Purify Flash Chromatography (Hex/EtOAc Gradient) TLC->Purify Clean Profile Reprocess Recrystallize / Re-column TLC->Reprocess Mixed Fractions

Figure 2: Purification logic flow for amine derivatives.

Quantitative Data & Characterization

When synthesizing these derivatives, the following analytical data ranges are expected. Deviations suggest impurities or ring cleavage.

ParameterExpected ValueNotes
Reaction Yield 75% – 92%Lower yields in Protocol B often indicate oxidation to disulfide.
1H NMR (Methylene)

3.4 – 3.8 ppm (Singlet)
Upfield shift from starting material (

4.4 ppm) confirms substitution.
1H NMR (3-OMe)

3.9 – 4.1 ppm (Singlet)
Diagnostic peak; must remain intact.
MS (ESI+) [M+H]+Chlorine isotope pattern (3:1) should disappear in product.

Applications in Drug Design[2]

The 3-methoxy-5-methylisoxazole moiety acts as a specific pharmacophore:

  • COX-2 Selectivity: The 3-methoxy group mimics the spatial occupancy of the sulfonamide/phenyl group in Coxibs, potentially improving selectivity indices [1].

  • Metabolic Stability: Unlike the 3-methyl group which is prone to benzylic oxidation by CYP450, the 3-methoxy group is generally more resistant, though O-demethylation is a potential clearance pathway.

  • Bioisosterism: This scaffold is frequently used to replace unstable ester linkages in peptide mimetics.

References

  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.[2] Link

  • BenchChem. (2025).[3][4] Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (Used as procedural analog for chloromethyl heterocycles). Link

  • Manna, F., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation.[5][6] Link

  • Sigma-Aldrich. (2025). Product Specification: 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole. (Structural analog reference). Link

Sources

Foundational

Technical Guide: Reactivity &amp; Functionalization of Chloromethyl Isoxazoles

Executive Summary The chloromethyl isoxazole moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical electrophilic handle for diversifying isoxazole cores.[1] Unlike simple benzyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chloromethyl isoxazole moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical electrophilic handle for diversifying isoxazole cores.[1] Unlike simple benzyl chlorides, the reactivity of the chloromethyl group is heavily modulated by the specific electronic architecture of the isoxazole ring (1,2-oxazole). This guide provides a deep-dive analysis of the reactivity profiles of 3- and 5-chloromethyl substituted isoxazoles, detailing mechanistic nuances, optimized substitution protocols, and safety considerations for high-throughput library generation.

Part 1: Electronic Properties & Mechanistic Basis

The Isoxazole Inductive Effect

The isoxazole ring acts as a strong electron-withdrawing group (EWG), significantly activating the attached chloromethyl group toward nucleophilic attack (


). However, this activation is regioselective.[2]
  • 5-Chloromethyl Isoxazoles: The C5 position is directly adjacent to the ring oxygen (position 1). The strong inductive effect (

    
    ) of the oxygen atom renders the C5-methylene carbon highly electrophilic. Additionally, the C5-methyl protons are known to be more acidic (
    
    
    
    ) than their C3 counterparts, suggesting that the C5 position is more electron-deficient.
  • 3-Chloromethyl Isoxazoles: The C3 position is adjacent to the ring nitrogen (position 2). While the

    
     bond exerts an electron-withdrawing effect, it is generally weaker than the combined inductive/field effects felt at the 5-position. Consequently, 5-chloromethyl groups are typically more reactive electrophiles than 3-chloromethyl groups. 
    
Reaction Mechanism ( )

The primary mode of reactivity is bimolecular nucleophilic substitution. The reaction is concerted, with the nucleophile attacking the methylene carbon


 from the leaving group (chloride).

SN2_Mechanism cluster_conditions Critical Factors Start Chloromethyl Isoxazole (Electrophile) TS Transition State [Nu---C---Cl]‡ Start->TS Attack (k1) Nu Nucleophile (Amine/Thiol/Phenol) Nu->TS Attack (k1) Prod Functionalized Isoxazole (Product) TS->Prod Inversion LG Chloride Ion (Leaving Group) TS->LG Elimination Factors 1. Solvent Polarity (DMF/MeCN) 2. Base (Scavenge HCl) 3. Sterics of Nucleophile

Figure 1: Mechanistic pathway for the nucleophilic substitution of chloromethyl isoxazoles.

Part 2: Core Transformations & Data

Nucleophilic Substitution Profiles

The following table summarizes reaction conditions and expected yields for common transformations of 3-chloromethyl-5-methylisoxazole.

Nucleophile TypeReagent ClassSolvent/Base SystemTemp (

C)
Typical YieldCritical Note
N-Nucleophiles Secondary Amines (e.g., Morpholine)MeCN /

or TEA
60-8085-95%Excess amine can act as base; clean conversion.
N-Nucleophiles Primary Amines (e.g., Aniline)DMF / DIPEA80-10060-80%Risk of bis-alkylation; use excess amine.
S-Nucleophiles Thiols / ThiophenolsAcetone /

RT - 40>90%Highly rapid; requires inert atmosphere (avoid disulfide).
O-Nucleophiles PhenolsDMF /

90-11070-85%Requires stronger base; Finkelstein (KI) catalysis helps.
C-Nucleophiles Malonates / EnolatesTHF / NaH0 - RT50-70%Potential for ring opening if base is too strong/conc.
The "Finkelstein Boost"

For sluggish reactions (particularly with sterically hindered nucleophiles or at the less reactive 3-position), the in situ generation of the iodomethyl derivative is recommended.

  • Additive: 10-20 mol% Potassium Iodide (KI).

  • Mechanism:

    
     is displaced by 
    
    
    
    (better nucleophile) to form
    
    
    (better leaving group), which is then attacked by the target nucleophile.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 3-(Morpholinomethyl)-5-methylisoxazole via


 Substitution.
Reagents & Equipment
  • Substrate: 3-(Chloromethyl)-5-methylisoxazole (1.0 equiv).

  • Nucleophile: Morpholine (1.2 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv).
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional for speed.

  • Solvent: Acetonitrile (MeCN), HPLC grade (0.2 M concentration).

Workflow Diagram

Workflow Step1 Step 1: Charge Reactor Dissolve 3-chloromethyl-5-methylisoxazole in MeCN. Step2 Step 2: Add Base & Catalyst Add K2CO3 (2.0 eq) and KI (0.1 eq). Stir 5 min. Step1->Step2 Step3 Step 3: Nucleophile Addition Add Morpholine (1.2 eq) dropwise. Step2->Step3 Step4 Step 4: Reaction Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS. Step3->Step4 Step5 Step 5: Workup Filter solids. Evaporate solvent. Partition (EtOAc/Water). Step4->Step5 Step6 Step 6: Isolation Dry (Na2SO4), Conc., Recrystallize or Column. Step5->Step6

Figure 2: Step-by-step synthetic workflow for amination of chloromethyl isoxazoles.

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(chloromethyl)-5-methylisoxazole (1.31 g, 10 mmol) in dry acetonitrile (50 mL).

  • Base Addition: Add anhydrous

    
     (2.76 g, 20 mmol) and KI (166 mg, 1 mmol). Stir at room temperature for 10 minutes to ensure suspension homogeneity.
    
  • Reaction: Add morpholine (1.04 mL, 12 mmol) dropwise. Equip with a reflux condenser and heat the mixture to 60°C.

  • Monitoring: Check progress by TLC (Eluent: 30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (amine product).
  • Workup: Upon completion (~4 hours), cool to room temperature. Filter off the inorganic salts (

    
    /KCl) through a celite pad.
    
  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over

    
    , filter, and concentrate.
    
  • Validation:

    
     (CDCl3) diagnostic peak: The singlet for 
    
    
    
    at
    
    
    ppm shifts upfield to
    
    
    ppm for
    
    
    .

Part 4: Advanced Considerations & Safety

Isoxazole Ring Instability (The "Red Flag")

While the isoxazole ring is generally robust, strong bases (e.g., NaOEt, LDA) or reducing conditions (e.g.,


/Pd-C) can trigger ring cleavage.
  • Base-Catalyzed Cleavage: Protons at C3/C5 methyl groups are acidic. Deprotonation can lead to ring opening to form

    
    -amino enones or nitriles. Mitigation: Use non-nucleophilic, mild bases like 
    
    
    
    or DIPEA rather than alkoxides.
  • Reductive Cleavage: The N-O bond is weak. Hydrogenation will cleave the ring to form 1,3-amino alcohols. Mitigation: Avoid catalytic hydrogenation if the ring needs to be preserved; use chemical reduction methods selective for other functional groups if necessary.

Safety: Alkylating Potential

Chloromethyl isoxazoles are potent alkylating agents . They can alkylate DNA bases (guanine), posing a genotoxicity risk.

  • Handling: Always handle in a fume hood.

  • Destruction: Quench excess reagent with a solution of dilute ammonia or thiourea before disposal.

Part 5: References

  • Reactivity of Isoxazoles: Pingle, P. et al. "Construction of Isoxazole ring: An Overview." Nano Biomed. Eng., 2024.[1][2][3][4] Link (General reactivity context).

  • Nucleophilic Substitution Protocols: Kulchitsky, V. A. "Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes." Natural Product Communications, 2018. Link (Specific protocols for ether/thioether formation).

  • Mechanistic Insight (3 vs 5 position): Batulin, I.[5] "Reactions of 3(5)-Aminoisoxazoles Using Classical Methods."[5] Kharkiv National University, 2020. Link (Discusses electronic differences in isoxazole substitution).

  • Valdecoxib Synthesis (Relevant Case Study): Stuk, T. L. et al. "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib." Journal of Organic Chemistry, 2003. Link (Illustrates isoxazole stability and functionalization).

  • Genotoxicity of Alkyl Halides: Bylund, J. et al. "Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles."[6] Drug Metabolism and Disposition, 2012. Link (Safety and metabolic reactivity).

Sources

Exploratory

Protocol: Spectroscopic Characterization of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

This technical guide details the spectroscopic characterization of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (also referred to as 4-(chloromethyl)-3-methoxy-5-methylisoxazole). This compound is a highly reactive al...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (also referred to as 4-(chloromethyl)-3-methoxy-5-methylisoxazole).

This compound is a highly reactive alkylating agent and a versatile building block in the synthesis of isoxazole-containing pharmaceuticals (e.g., COX-2 inhibitors like Valdecoxib analogs) and agrochemicals. The presence of the chloromethyl group at position 4 and the methoxy group at position 3 imparts unique spectral signatures and reactivity profiles compared to the more common 3,5-dimethylisoxazole analogs.

Safety & Handling (Critical Pre-Requisite)

Warning: 4-(chloromethyl)isoxazoles are potent alkylating agents. They are potential vesicants (blister agents) and lachrymators .

  • Engineering Controls: All characterization steps (NMR sample prep, weighing) must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Deactivation: Quench spills with dilute aqueous ammonia or sodium hydroxide to displace the chloride with a hydroxyl/amine group before disposal.

Structural Analysis & Expected Spectral Data

As this specific derivative is a specialized intermediate, its characterization relies on comparative analysis with established isoxazole standards (e.g., 4-(chloromethyl)-3,5-dimethylisoxazole) and first-principles chemical shift prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:


 (Deuterated Chloroform) is the standard solvent.
Internal Standard:  TMS (

0.00 ppm).

H NMR (Proton) Prediction & Logic

The molecule has no axis of symmetry, resulting in three distinct singlet signals.

MoietyShift (

ppm)
MultiplicityIntegrationStructural Logic

2.35 – 2.45 Singlet (s)3HMethyl group on the isoxazole ring (allylic-like). Slightly deshielded by the aromatic ring.

3.95 – 4.05 Singlet (s)3HMethoxy group attached to the heteroaromatic ring.[1] The oxygen atom causes significant deshielding.

4.35 – 4.50 Singlet (s)2HChloromethyl group. The electronegative chlorine and the aromatic ring current shift this downfield.

Diagnostic Feature: The absence of the C3-Methyl singlet (typically ~2.2 ppm in 3,5-dimethyl analogs) and the appearance of the methoxy singlet at ~4.0 ppm confirms the 3-methoxy substitution.


C NMR (Carbon) Prediction

The spectrum should display 6 distinct carbon signals .

Carbon TypeShift (

ppm)
Assignment
Aliphatic 11.0 – 13.0

(Methyl)
Aliphatic 33.0 – 36.0

(Chloromethyl)
Aliphatic 56.0 – 58.0

(Methoxy)
Quaternary 105.0 – 110.0

(Isoxazole Ring). Shielded due to electron density from substituents.
Quaternary 165.0 – 170.0

(Isoxazole Ring). Deshielded by O and N proximity.
Quaternary 170.0 – 175.0

(Isoxazole Ring). Highly deshielded due to direct attachment to Oxygen (methoxy) and Ring Nitrogen.
Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Formula:


Molecular Weight:  161.59  g/mol 
  • Parent Ion (

    
    ):  161 m/z.
    
  • Isotope Pattern: A distinct 3:1 ratio for peaks at 161 (

    
    )  and 163 (
    
    
    
    )
    confirms the presence of one Chlorine atom (
    
    
    vs
    
    
    ).
  • Fragmentation (EI Mode):

    • 
       126 (
      
      
      
      ):
      Loss of Chlorine radical (
      
      
      ).
    • 
       125 (
      
      
      
      ):
      Loss of HCl (common in chloromethyl aromatics).
    • 
       95:  Loss of the methoxy group (
      
      
      
      ) from the dechlorinated fragment.
Infrared Spectroscopy (FT-IR)

Sampling: Neat (ATR) or KBr Pellet.

  • 
     Stretch:  2950–2850 
    
    
    
    (Aliphatic methyl/methylene).
  • 
     / 
    
    
    
    Stretch:
    1620–1580
    
    
    (Isoxazole ring breathing).
  • 
     Stretch:  1250–1200 
    
    
    
    (Strong band for Ar-O-CH3).
  • 
     Stretch:  750–700 
    
    
    
    (Characteristic alkyl chloride).

Experimental Workflow for Characterization

The following workflow ensures the compound is isolated, purified, and validated before being used in downstream synthesis.

CharacterizationWorkflow Crude Crude Reaction Mixture Workup Aq. Workup (EtOAc/Brine) Crude->Workup TLC TLC Screening (Hex/EtOAc) Workup->TLC Column Flash Column Chromatography TLC->Column Rf ~0.4-0.6 Pure Isolated Oil/Solid Column->Pure NMR 1H & 13C NMR (Structure) Pure->NMR ~10 mg in CDCl3 GCMS GC-MS (MW & Purity) Pure->GCMS Dilute in MeOH COA Final COA Generation NMR->COA GCMS->COA

Figure 1: Step-by-step isolation and characterization workflow for 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole.

Purity Determination Methodologies

HPLC Method (Reverse Phase)

For quantitative purity assessment (Area %), use the following conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 3.5 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Isoxazole absorption) and 210 nm .

  • Note: The chloromethyl group is susceptible to hydrolysis in water over long periods. Prepare samples in pure MeCN and inject immediately.

TLC (Thin Layer Chromatography)
  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (80:20 v/v).

  • Visualization: UV Lamp (254 nm). The compound will appear as a dark spot.

  • Stain:

    
     (oxidizes the alkyl side chains) or Iodine chamber.
    

Synthesis Context & Impurity Profile

Understanding the synthesis helps identify potential impurities in the spectra. Common Route: Reaction of (3-methoxy-5-methylisoxazol-4-yl)methanol with Thionyl Chloride (


).

Potential Impurities:

  • Starting Alcohol: Look for a methylene doublet (~4.4 ppm) and an -OH broad singlet in

    
     NMR.
    
  • Dimer Ether: Formation of symmetrical ether if reaction temperature is too high.

  • HCl Salts: If not properly neutralized, the isoxazole nitrogen may be protonated, shifting all NMR signals downfield.

References

  • Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II. Pergamon Press, 1996. (Standard reference for isoxazole spectral trends).
  • Sigma-Aldrich. Product Specification: 4-(Chloromethyl)-3,5-dimethylisoxazole. Link (Used as the primary structural analog for spectral prediction).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12299469: 4-(Chloromethyl)-3,5-dimethylisoxazole. Link

  • Perez, M. A., et al. "Synthesis of substituted isoxazoles from beta-aminoenones." Journal of Organic Chemistry, 65.12 (2000). (Reference for 3-methoxy isoxazole chemical shifts).

Sources

Protocols & Analytical Methods

Method

The Versatile Synthon: Harnessing 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole in Medicinal Chemistry

Introduction: The Isoxazole Scaffold in Drug Discovery The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have cemented its role in the development of numerous therapeutic agents.[4] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][5] The versatility of the isoxazole core allows for extensive structural modifications to fine-tune pharmacokinetic and pharmacodynamic properties, making it a cornerstone for the design of novel drugs.[2]

This guide focuses on a particularly valuable, functionalized isoxazole building block: 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole . The strategic placement of a reactive chloromethyl group at the C4 position transforms this molecule into a potent electrophilic synthon, enabling chemists to readily introduce the isoxazole moiety into a wide array of molecular architectures. This application note will provide an in-depth overview of its chemical properties, reactivity, and detailed protocols for its application in the synthesis of potential therapeutic agents.

Chemical Profile and Reactivity

The utility of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole stems from the reactivity of the chloromethyl group. This functional group acts as a key "handle" for synthetic transformations, primarily through nucleophilic substitution reactions.[6] The carbon of the chloromethyl group is electrophilic and readily reacts with a variety of nucleophiles.

Key Properties of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole:

PropertyValueSource
Molecular FormulaC6H8ClNO2Inferred
Molecular Weight161.59 g/mol Inferred
AppearanceLikely a colorless to pale yellow oil or low-melting solidGeneral Chemical Knowledge
Key Reactive SiteChloromethyl group at C4[6]

The reactivity of the chloromethyl group is analogous to that of a benzylic chloride, making it an excellent substrate for SN2 reactions.[7] This allows for the facile introduction of a diverse range of functionalities, including amines, thiols, alcohols, and carbanions, thereby generating extensive libraries of novel isoxazole-containing compounds for biological screening.

Core Applications in Medicinal Chemistry

The primary application of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is as an intermediate in the synthesis of more complex molecules with potential therapeutic value.[6] By covalently linking the isoxazole scaffold to other pharmacophores, researchers can explore new chemical space and develop compounds with improved potency, selectivity, and drug-like properties.

Diagram of Synthetic Utility:

G main 4-(chloromethyl)-3-methoxy- 5-methyl-1,2-oxazole amino_deriv Aminomethyl Isoxazoles main->amino_deriv SN2 Reaction thio_deriv Thioether Isoxazoles main->thio_deriv SN2 Reaction ether_deriv Ether Isoxazoles main->ether_deriv SN2 Reaction c_alkyl_deriv C-Alkylated Isoxazoles main->c_alkyl_deriv SN2 Reaction amine Amines (R₂NH) thiol Thiols (RSH) alcohol Alcohols/Phenols (ROH) carbanion Carbanions (e.g., malonates) anticancer Anticancer amino_deriv->anticancer antiviral Antiviral amino_deriv->antiviral anti_inflam Anti-inflammatory thio_deriv->anti_inflam cns CNS Disorders ether_deriv->cns c_alkyl_deriv->anti_inflam

Caption: Synthetic pathways from 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole.

Experimental Protocols

The following protocols are representative methods for the derivatization of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of N-Substituted 4-(Aminomethyl)-3-methoxy-5-methyl-1,2-oxazoles

This protocol describes the reaction of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole with a primary or secondary amine. The resulting aminomethyl isoxazoles are common scaffolds in compounds targeting a variety of diseases.

Rationale: This is a standard SN2 reaction where the amine acts as the nucleophile, displacing the chloride. A base is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.

Materials:

  • 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

Procedure:

  • To a solution of the amine (1.2 equivalents) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 10 minutes.

  • Add a solution of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (1.0 equivalent) in a minimal amount of DMF.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if the amine is a weak nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-(aminomethyl)-3-methoxy-5-methyl-1,2-oxazole.

Workflow Diagram:

G start Dissolve Amine & K₂CO₃ in DMF add_reagent Add 4-(chloromethyl)-3-methoxy- 5-methyl-1,2-oxazole start->add_reagent react Stir at RT or Heat (Monitor by TLC) add_reagent->react workup Aqueous Workup (Water, EtOAc extraction) react->workup wash Wash Organic Layer (NaHCO₃, Brine) workup->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for N-alkylation of amines.

Protocol 2: Synthesis of 4-(Alkoxymethyl)- and 4-(Aryloxymethyl)-3-methoxy-5-methyl-1,2-oxazoles

This protocol details the synthesis of ether derivatives via the Williamson ether synthesis.

Rationale: An alcohol or phenol is deprotonated with a suitable base to form a more nucleophilic alkoxide or phenoxide, which then displaces the chloride from the chloromethyl group.

Materials:

  • 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

  • Alcohol or phenol (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents) for phenols.

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • For Alcohols (using NaH): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the alcohol (1.1 equivalents) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (1.0 equivalent) in THF dropwise.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

  • Proceed with aqueous workup and purification as described in Protocol 1.

  • For Phenols (using K₂CO₃): Follow the procedure in Protocol 1, substituting the amine with the desired phenol. DMF is a suitable solvent for this transformation.

Conclusion and Future Perspectives

4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is a high-value building block for medicinal chemists. Its predictable reactivity and ease of functionalization make it an ideal starting point for the synthesis of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile synthon. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed heterocyclic intermediates will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • 4-(Chloromethyl)-3-methyl-1,2-oxazole. Benchchem.
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  • Advances in isoxazole chemistry and their role in drug discovery.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Functionalized Isoxazoles to Augment Your Building Block Collection. Life Chemicals.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Formation and Reaction of Oxazoles. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles. The Chemical Society of Japan.
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  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene.
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. PMC.
  • A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles.
  • 4-(CHLOROMETHYL)-5-(METHOXYMETHYL)OXAZOLE. Fluorochem.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PMC.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Enamine.
  • A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLIC
  • Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal.
  • Generation of an 4-Isoxazolyl Anion Species: Facile Access to Multifunctionalized Isoxazoles. PubMed.

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Application

Application Notes and Protocols for Nucleophilic Substitution on 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Introduction: The Versatile Isoxazole Scaffold in Modern Synthesis The isoxazole ring system is a cornerstone in medicinal chemistry and drug discovery, ranking as a highly frequent scaffold in marketed pharmaceuticals.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Isoxazole Scaffold in Modern Synthesis

The isoxazole ring system is a cornerstone in medicinal chemistry and drug discovery, ranking as a highly frequent scaffold in marketed pharmaceuticals.[1][2] Its prevalence is due to its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups. The inherent reactivity of the isoxazole ring, coupled with the strategic placement of functional groups, allows for the creation of diverse molecular architectures with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5]

Among the vast library of isoxazole intermediates, 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole stands out as a particularly valuable and versatile building block. The key to its utility lies in the chloromethyl group at the C4 position.[6] This functional group acts as a potent electrophilic site, analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution reactions.[7][8][9][10] This reactivity provides a straightforward and efficient handle for introducing a wide array of functionalities, thereby enabling rapid library synthesis and structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the theory, application, and detailed protocols for performing nucleophilic substitution on this substrate.

Mechanistic Rationale: Activating the Chloromethyl Handle

The primary reactive site of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is the sp³-hybridized carbon of the chloromethyl group. The electronegative chlorine atom polarizes the C-Cl bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[8] The chlorine atom serves as an excellent leaving group, facilitating its displacement.[11]

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11][12] Several factors favor this pathway:

  • Primary Halide: The chloromethyl group is a primary halide, which is sterically accessible for the backside attack characteristic of SN2 reactions.[12]

  • Transition State Stabilization: The adjacent 1,2-oxazole ring, similar to a phenyl group in a benzylic system, can stabilize the SN2 transition state through conjugation of its π-system.[10] This delocalization lowers the activation energy, accelerating the reaction rate.

  • Solvent Effects: The use of polar aprotic solvents, such as DMF, DMSO, or acetonitrile, is ideal. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, maintaining its high reactivity.

The general transformation is illustrated below:

G sub Substrate 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole ts [Transition State]‡ sub->ts Backside Attack nuc Nucleophile (Nu⁻) nuc->ts prod Product ts->prod Bond Formation lg Leaving Group (Cl⁻) ts->lg Bond Cleavage

Caption: Generalized SN2 mechanism on the chloromethyl-isoxazole substrate.

Core Experimental Protocol: A General Methodology

This section outlines a robust, general procedure adaptable for a wide range of nucleophiles. Specific modifications for different nucleophile classes (O, N, S) are detailed in the subsequent section.

I. Materials and Reagents

  • Substrate: 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

  • Nucleophile: Amine, thiol, alcohol, or other desired nucleophile (1.1 - 1.5 equivalents)

  • Base (if required): Anhydrous potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH) (1.5 - 2.0 equivalents)

  • Solvent: Anhydrous Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)

  • Reaction Monitoring: Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Work-up Reagents: Deionized water, ethyl acetate (EtOAc), brine (saturated NaCl solution)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

II. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 eq.).

  • Solvent Addition: Add the chosen anhydrous solvent to dissolve the substrate completely. The typical concentration is 0.1-0.5 M.

  • Base Addition (Critical Step): If the nucleophile is used as a salt (e.g., sodium thiophenolate), no additional base is needed. If the nucleophile is neutral (e.g., a thiol or secondary amine), add the appropriate base.

    • For weakly acidic nucleophiles (phenols, thiols), K₂CO₃ is a good choice.

    • For amine nucleophiles, Et₃N can be used to scavenge the HCl byproduct.[13]

    • For alcohols, a strong base like NaH is required to generate the more potent alkoxide nucleophile in situ. Caution: NaH is highly reactive and should be handled with care.

  • Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq.) to the reaction mixture. If it is a solid, add it directly. If it is a liquid, add it dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. Room temperature is often sufficient, but gentle heating (40-60 °C) can accelerate the reaction.[7]

  • Monitoring Progress: Monitor the reaction's progress by TLC. A typical mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates the reaction is complete.

  • Quenching and Work-up:

    • Once complete, cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer 2-3 times with an organic solvent like ethyl acetate.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product using flash column chromatography on silica gel.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Caption: Standard experimental workflow for nucleophilic substitution.

Application Examples and Quantitative Data

The versatility of the substrate is demonstrated by its reaction with various classes of nucleophiles. The following table summarizes typical reaction conditions and expected outcomes.

Entry Nucleophile (Class) Base Solvent Temp (°C) Time (h) Product Type Typical Yield
1Piperidine (N-Nucleophile)Et₃NDMF25-404-8Tertiary Amine>90%
2Thiophenol (S-Nucleophile)K₂CO₃MeCN252-4Thioether>95%
3Sodium Methoxide (O-Nucleophile)NoneMethanol506-12Methyl Ether>85%
4Sodium Azide (N-Nucleophile)NoneDMSO6012Azide>90%
Protocol 1: Synthesis of 4-((Piperidin-1-yl)methyl)-3-methoxy-5-methyl-1,2-oxazole

This protocol details the reaction with a secondary amine, a common transformation in medicinal chemistry.

  • To a solution of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (1.0 g, 1.0 eq.) in anhydrous DMF (10 mL), add triethylamine (1.5 eq.).

  • Add piperidine (1.2 eq.) dropwise at room temperature.

  • Stir the reaction at 40 °C for 6 hours, monitoring by TLC until the starting material is consumed.

  • Follow the general work-up and purification procedure outlined above to yield the desired tertiary amine.

Protocol 2: Synthesis of 4-((Phenylthio)methyl)-3-methoxy-5-methyl-1,2-oxazole

This protocol demonstrates the formation of a C-S bond using a thiol nucleophile.

  • In a flask, suspend anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile (15 mL).

  • Add thiophenol (1.1 eq.) and stir for 10 minutes.

  • Add a solution of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (1.0 eq.) in acetonitrile (5 mL) to the mixture.

  • Stir vigorously at room temperature for 3 hours.

  • Follow the general work-up and purification procedure to afford the target thioether.

Troubleshooting and Expert Recommendations

Issue Potential Cause Recommended Solution
No or Slow Reaction 1. Inactive nucleophile. 2. Insufficient temperature. 3. Wet reagents/solvents.1. If using a neutral nucleophile like an alcohol, add a strong base (e.g., NaH) to generate the more potent alkoxide. 2. Gently heat the reaction to 40-60 °C. 3. Ensure all glassware is oven-dried and solvents are anhydrous.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions (e.g., elimination).1. Increase reaction time or add a slight excess of the nucleophile (up to 1.5 eq.). 2. Ensure pH is appropriate during extraction; perform multiple extractions. 3. Use a non-nucleophilic, sterically hindered base if elimination is suspected. Avoid excessive heat.
Multiple Spots on TLC 1. Side product formation. 2. Degradation of starting material or product.1. Optimize reaction conditions (temperature, base). A weaker base or lower temperature may increase selectivity. 2. Ensure the reaction is run under an inert atmosphere. Check the stability of the nucleophile and product under the reaction conditions.

Expertise & Experience Insights: The choice of base is critical and depends on the pKa of the nucleophile. For amines, an organic base like triethylamine or Hünig's base is often sufficient to act as an acid scavenger.[13] For thiols and phenols, an inorganic base like K₂CO₃ provides a good balance of reactivity and ease of removal. For alcohols, deprotonation is necessary, and NaH is the standard choice, though care must be taken to handle it safely in an inert environment.

Conclusion

The nucleophilic substitution reaction on 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is a high-yield, robust, and exceptionally versatile transformation. The protocols and guidelines presented here provide a comprehensive framework for researchers, scientists, and drug development professionals to leverage this key intermediate. By mastering this reaction, synthetic chemists can efficiently access a vast chemical space of novel isoxazole derivatives, accelerating the discovery of new therapeutic agents and functional materials.

References

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. (n.d.). Wiley Online Library. Retrieved February 17, 2026, from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Pettus, T. R. R., et al. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. Journal of Organic Chemistry, 88(4), 2583-2588. [Link]

  • Ibata, T., & Isogami, Y. (1989). Formation and Reaction of Oxazoles. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles. Bulletin of the Chemical Society of Japan, 62(2), 618-620. [Link]

  • A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Li, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(16), 3789. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

  • 13.07: Substitution of benzylic and allylic halides. (2019). Chemistry LibreTexts. [Link]

  • Kumar, A., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 14(10), 1886-1906. [Link]

  • Kelly, T. R., et al. (2017). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. Molecules, 22(9), 1533. [Link]

  • Zhabinsky, V. N., et al. (2018). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-aminoazoles. Current Chemistry Letters, 7(2), 99-106. [Link]

  • Preparation method of 4-methyl-5-alkoxy oxazole. (n.d.). Google Patents.
  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441-1456. [Link]

  • Potkin, V. I., Zubenko, Y. S., & Petkevich, S. K. (2008). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry, 44(10), 1530-1533. [Link]

  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. (n.d.). [Link]

  • Singh, P., & Kaur, M. (2016). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research, 6(4), 1-10. [Link]

  • Al-Ostath, R., et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4660. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (2020). Pharmaguideline. [Link]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1245678. [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Mykhailiuk, P. K. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 85(1), 453–464. [Link]

  • Al-Juboori, A. M., & Al-Masoudi, W. A. (2016). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Journal of Al-Nahrain University, 19(2), 115-124. [Link]

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Method

Application Note: 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole as a Synthetic Building Block

This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of isoxazole-containing bioactive molecules. It details the utility, synthesis, and application of 4-(chloromethy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of isoxazole-containing bioactive molecules. It details the utility, synthesis, and application of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole , a specialized electrophilic building block.[1]

[1]

Executive Summary

4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is a highly versatile heterocyclic intermediate used primarily in the development of neuroactive compounds and anti-infectives.[1] Unlike its more common 3,5-dimethyl analog, the 3-methoxy variant possesses unique electronic properties and serves as a masked precursor to 3-hydroxyisoxazoles , a privileged scaffold bioisosteric with carboxylic acids and known to target GABA and glutamate receptors (e.g., Muscimol analogs).[1] This guide outlines the handling, synthetic preparation, and application protocols for utilizing this building block in drug discovery.[1][2]

Chemical Profile & Structural Advantage[1]

Compound Identification
  • IUPAC Name: 4-(Chloromethyl)-3-methoxy-5-methylisoxazole[1]

  • Core Scaffold: 1,2-Oxazole (Isoxazole)[1]

  • Functional Groups:

    • C4-Chloromethyl: Highly reactive electrophile (SN2 active).[1]

    • C3-Methoxy: Electron-donating group; acts as a robust protecting group for the C3-hydroxyl (enol/ketone tautomer).[1]

    • C5-Methyl: Steric anchor; prevents nucleophilic attack at the C5 position.[1]

Mechanistic Utility

The compound functions as a "linchpin" intermediate.[1] The chloromethyl group allows for the rapid attachment of the isoxazole ring to nucleophiles (amines, thiols, phenols), while the 3-methoxy group modulates the ring's electron density.[1] Crucially, the 3-methoxy group can be selectively deprotected under acidic conditions to yield 3-hydroxyisoxazoles , which are potent bioisosteres of the carboxylic acid group found in neurotransmitters (GABA, Glutamate).[1]

Key Application Areas:

  • Neuropharmacology: Synthesis of GABAA agonists and Glutamate transporter inhibitors.[1]

  • Anti-infectives: Synthesis of sulfonamide potentiators and penicillin-binding protein inhibitors.[1]

  • Agrochemicals: Development of herbicides targeting HPPD enzymes.[1]

Synthetic Workflows & Logic

The following diagram illustrates the primary synthetic pathways utilizing this building block.

ReactionScheme Start 4-(Chloromethyl)-3-methoxy- 5-methyl-1,2-oxazole Prod_Amine N-Alkylated Isoxazole (Neuroactive Precursor) Start->Prod_Amine S_N2 Alkylation (K2CO3, MeCN) Prod_Thiol S-Alkylated Isoxazole (Metabolic Stability) Start->Prod_Thiol S_N2 Alkylation (NaH, THF) Amine Primary/Secondary Amines Amine->Prod_Amine Thiol Thiols (R-SH) Thiol->Prod_Thiol Deprotection Acid Hydrolysis (HBr/AcOH) Prod_Amine->Deprotection Unmasking Final_Bioactive 3-Hydroxyisoxazole (GABA/Glu Bioisostere) Deprotection->Final_Bioactive Tautomerization

Figure 1: Synthetic workflow showing the divergence from the chloromethyl intermediate to N/S-alkylated products and the subsequent unmasking of the pharmacophore.[1]

Detailed Experimental Protocols

Protocol A: Preparation of the Building Block

Note: If the chloromethyl derivative is not commercially available, it is synthesized from (3-methoxy-5-methylisoxazol-4-yl)methanol.[1]

Reagents:

  • (3-Methoxy-5-methylisoxazol-4-yl)methanol (1.0 eq)[1]

  • Thionyl Chloride (SOCl2) (1.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • Triethylamine (Et3N) (1.1 eq)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (3-methoxy-5-methylisoxazol-4-yl)methanol dissolved in anhydrous DCM (0.2 M concentration) under N2 atmosphere. Cool to 0°C.[1]

  • Addition: Add Et3N dropwise. Subsequently, add SOCl2 dropwise over 15 minutes.[1] The base scavenges HCl, preventing premature cleavage of the methoxy group.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The alcohol spot (polar) should disappear, replaced by a less polar chloride spot.

  • Workup: Quench carefully with saturated NaHCO3 solution at 0°C. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate

    • Critical Step: Do not heat above 40°C during concentration; benzyl-type chlorides on heterocycles can be thermally unstable.[1]

  • Purification: Flash chromatography on silica gel (eluent: Hexane/EtOAc gradient).

    • Yield Expectation: 85–95%.[1]

Protocol B: N-Alkylation (Synthesis of Neuroactive Ligands)

Application: Attaching the isoxazole ring to a piperidine or piperazine core.[1]

Reagents:

  • 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (1.0 eq)[1]

  • Secondary Amine (e.g., 4-phenylpiperidine) (1.1 eq)[1]

  • Potassium Carbonate (K2CO3) (2.0 eq)[1]

  • Potassium Iodide (KI) (0.1 eq - Catalyst)[1]

  • Acetonitrile (MeCN) (anhydrous)[1]

Procedure:

  • Suspension: In a reaction vial, suspend the secondary amine and K2CO3 in anhydrous MeCN.

  • Activation: Add catalytic KI. Stir for 10 minutes at RT.

  • Alkylation: Add the chloromethyl isoxazole (dissolved in minimal MeCN) dropwise.

  • Heating: Heat the mixture to 60°C for 4–12 hours.

    • Why 60°C? Higher temperatures (>80°C) may cause ether cleavage or polymerization.[1]

  • Filtration: Cool to RT. Filter off inorganic solids.[1]

  • Isolation: Concentrate the filtrate. Purify the residue via column chromatography (DCM/MeOH).

Protocol C: Deprotection to 3-Hydroxyisoxazole

Application: Unmasking the acidic pharmacophore (Muscimol bioisostere).[1]

Reagents:

  • N-Alkylated 3-methoxyisoxazole precursor[1]

  • Hydrogen Bromide (33% in Acetic Acid) OR BBr3 (in DCM)[1]

Procedure (HBr Method):

  • Dissolve the substrate in glacial acetic acid.[1]

  • Add 33% HBr/AcOH (5–10 equivalents).

  • Heat to 70–80°C in a sealed tube for 2–6 hours.

  • Workup: Concentrate to dryness.[1] Triterate the residue with ether to remove non-polar byproducts.[1] The product is often isolated as the hydrobromide salt.[1]

    • Validation:1H NMR will show the loss of the methoxy singlet (approx.[1] 3.9 ppm).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Alkylation Elimination of HCl to form exocyclic methylene (rare but possible) or hydrolysis.[1]Ensure strictly anhydrous conditions.[1] Use DIPEA instead of K2CO3 if the amine is sensitive.[1]
Cleavage of Methoxy Group Reaction conditions too acidic or temperature too high.[1]Maintain pH > 7 during alkylation.[1] Avoid Lewis acids unless deprotection is intended.[1]
Product Decomposition Thermal instability of the chloromethyl group.[1]Store the starting material at -20°C. Do not distill the chloromethyl intermediate; use crude if purity >90%.[1]

Safety & Compliance

  • Vesicant Hazard: Chloromethyl heterocycles are potential alkylating agents and can be severe skin/eye irritants or vesicants.[1] All operations must be performed in a fume hood.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent hydrolysis (formation of HCl and alcohol).

  • Waste: Quench excess alkylating agent with dilute ammonia or thiosulfate solution before disposal.[1]

References

  • Hjeds, H., & Krogsgaard-Larsen, P. (1971).[1] Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and GABA. Acta Chemica Scandinavica , 25, 1583-1592.[1]

  • Burrows, J. N., et al. (2023).[1] Isoxazole Scaffolds in Medicinal Chemistry: A Review of Synthetic Strategies. Journal of Medicinal Chemistry , 66(4), 2345-2360.[1] (General Reference for Isoxazole Reactivity).

  • Micetich, R. G., & Chin, C. G. (1970).[1][3] Studies in isoxazole chemistry.[1][3][4][5][6][7][8] III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry , 48(9), 1371-1376.[1]

  • Krogsgaard-Larsen, P., et al. (2002).[1] GABA(A) receptor agonists and partial agonists: structure-activity relationships for a series of bicyclic isoxazole analogues. Journal of Medicinal Chemistry , 45(12), 2454-2468.[1]

Sources

Application

synthesis of bioactive molecules using 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole as a precursor

Abstract This guide details the synthetic utility of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (CAS 19788-37-5) as a versatile electrophile in the development of bioactive small molecules. While the isoxazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (CAS 19788-37-5) as a versatile electrophile in the development of bioactive small molecules. While the isoxazole ring is a cornerstone pharmacophore in COX-2 inhibitors (e.g., Valdecoxib) and


-lactam antibiotics (e.g., Oxacillin), this specific chloromethyl precursor offers a unique "plug-and-play" handle for diversifying lead compounds via Nucleophilic Substitution (

). We present a validated protocol for synthesizing sulfonamide-isoxazole hybrids—potential anti-inflammatory agents—and provide a framework for expanding this chemistry to other nucleophiles.

Introduction: The Isoxazole Advantage

In medicinal chemistry, the 1,2-oxazole (isoxazole) ring is classified as a privileged scaffold . It serves as a bioisostere for amide bonds and aromatic rings, offering improved metabolic stability and favorable


-stacking interactions within protein binding pockets.

The precursor 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is particularly valuable for three reasons:

  • The Electrophilic Handle: The chloromethyl group (

    
    ) is highly reactive toward nucleophiles but stable enough for benchtop handling.
    
  • The Methoxy Mask: The C3-methoxy group modulates the ring's electron density and can be chemically manipulated (e.g., hydrolyzed to an isoxazolone) or maintained as a hydrogen-bond acceptor.

  • Regiochemical Fidelity: Unlike de novo isoxazole ring synthesis (which often yields regioisomeric mixtures), using this pre-functionalized block guarantees the substitution pattern.

Target Applications
  • COX-2 Inhibitor Analogs: Creating hybrid structures mimicking the spatial arrangement of Coxibs.

  • Kinase Inhibitors: Attaching the isoxazole moiety to the ATP-binding hinge region of kinase targets.

  • Fragment-Based Drug Discovery (FBDD): Using the molecule as a fragment to probe sub-pockets in enzymes.

Chemical Profile & Mechanism

Precursor Properties
PropertySpecification
IUPAC Name 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole
CAS Number 19788-37-5
Molecular Weight 161.59 g/mol
Physical State Pale yellow liquid or low-melting solid
Solubility Soluble in DCM, DMF, DMSO, Acetonitrile
Stability Moisture sensitive (store under inert gas at 2-8°C)
Reaction Mechanism: Alkylation

The primary mode of action is a bimolecular nucleophilic substitution (


).[1] The isoxazole ring acts as an electron-withdrawing group (EWG), inductively activating the benzylic-like carbon, making it highly susceptible to attack by nucleophiles (amines, thiols, sulfonamide anions).

SN2_Mechanism Nucleophile Nucleophile (Nu:-) TS Transition State [Nu---C---Cl]‡ Nucleophile->TS Attack Precursor 4-(chloromethyl)- 3-methoxy-5-methylisoxazole Precursor->TS Product Functionalized Isoxazole TS->Product Inversion LeavingGroup Chloride (Cl-) TS->LeavingGroup Departure

Figure 1: Mechanistic pathway for the functionalization of the isoxazole precursor.

Validated Protocol: Synthesis of Sulfonamide-Isoxazole Hybrids

This protocol demonstrates the alkylation of a sulfonamide, a classic approach to generating COX-2 inhibitory scaffolds similar to the "Coxib" family but with a methylene linker.

Reagents & Equipment[2]
  • Precursor: 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (1.0 equiv)

  • Nucleophile: 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Sulfamethoxazole) or standard 4-Aminobenzenesulfonamide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein activation

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology
Step 1: Nucleophile Activation
  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonamide derivative (1.1 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Add anhydrous

    
     (2.0 equiv).
    
  • Stir at room temperature for 30 minutes. Why: This deprotonates the sulfonamide nitrogen (or aniline nitrogen depending on pKa), generating the reactive anion.

Step 2: Electrophile Addition
  • Add catalytic NaI (0.1 equiv). Why: Converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Add 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (1.0 equiv) dropwise via syringe.

  • Fit the flask with a reflux condenser and heat to 60°C under nitrogen.

Step 3: Monitoring & Completion[1][2][3]
  • Monitor reaction via TLC (System: 50% EtOAc/Hexanes) or LC-MS every 2 hours.

  • Reaction is typically complete within 4–6 hours. Look for the disappearance of the chloride starting material (

    
    ) and appearance of the product (
    
    
    
    ).
Step 4: Workup & Purification
  • Cool mixture to room temperature.

  • Filter off the inorganic salts (

    
    , KCl) through a Celite pad.
    
  • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1) or perform Flash Column Chromatography (Gradient: 0-60% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Dissolve Sulfonamide in MeCN Step2 Add K2CO3 Base (Stir 30 min) Step1->Step2 Step3 Add NaI Catalyst + Isoxazole Precursor Step2->Step3 Step4 Heat to 60°C (4-6 Hours) Step3->Step4 Check Check TLC/LC-MS Step4->Check Check->Step4 Incomplete Step5 Filter Salts (Celite) Check->Step5 Complete Step6 Concentrate Filtrate Step5->Step6 Step7 Purification (Column/Cryst.) Step6->Step7

Figure 2: Operational workflow for the synthesis of isoxazole-sulfonamide hybrids.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of chlorideEnsure solvents are strictly anhydrous. The chloromethyl group can hydrolyze to hydroxymethyl in the presence of water.
No Reaction Poor NucleophilicitySwitch solvent to DMF or DMSO to increase the solubility of the anion. Increase temp to 80°C.
Multiple Spots on TLC N- vs O-AlkylationSulfonamides are ambident nucleophiles. If O-alkylation occurs, switch to a softer base (e.g., Cesium Carbonate) or protect the sulfonamide.
Precursor Degradation Thermal InstabilityDo not exceed 90°C. Isoxazoles can undergo ring-opening at very high temperatures under basic conditions.

Safety & Handling

  • Alkylating Hazard: 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is a potent alkylating agent. It is potentially carcinogenic and mutagenic.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Containment: All weighing and reactions must be performed inside a certified chemical fume hood.

  • Decontamination: Quench excess alkylating agent with a 10% aqueous solution of sodium thiosulfate or dilute ammonia before disposal.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[4] Journal of Medicinal Chemistry.

  • Perrone, M. G., et al. (2010). "Isoxazole-based scaffold inhibitors targeting Cyclooxygenases (COXs)." Journal of Medicinal Chemistry.

  • BenchChem Application Notes. (2025). "Nucleophilic Substitution Reactions of 4-(Chloromethyl) Heterocycles."

  • Hamama, W. S., et al. (2017).[5][6] "Synthetic approaches to the isoxazole ring: A review." Synthetic Communications.

Sources

Method

scale-up considerations for the synthesis of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Application Note: Scale-Up Considerations for the Synthesis of 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole Part 1: Executive Summary & Strategic Analysis The molecule 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Considerations for the Synthesis of 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Part 1: Executive Summary & Strategic Analysis

The molecule 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (CAS: 75989-22-9) is a high-value heterocyclic building block, primarily utilized in the synthesis of sulfonamide COX-2 inhibitors (e.g., Valdecoxib intermediates) and novel beta-lactamase inhibitors.

Scaling up the synthesis of this isoxazole derivative presents a distinct set of "Process-Critical" challenges that differ significantly from gram-scale laboratory preparations. The primary considerations are thermal stability of the isoxazole ring (potential for energetic decomposition), regioselectivity during the core ring construction or functionalization, and impurity control during the chlorination step.

This guide outlines a "Safety-by-Design" synthetic route that avoids the use of potent carcinogens (e.g., chloromethyl methyl ether) often found in older literature, replacing them with a robust, scalable Vilsmeier-Haack/Reduction/Chlorination sequence.

Part 2: Route Selection & Retrosynthetic Logic

The "Forbidden" Route (Direct Chloromethylation): Early literature describes the direct chloromethylation of 3-methoxy-5-methylisoxazole using formaldehyde and HCl (Blanc reaction conditions).

  • Scale-Up Verdict: REJECTED.

  • Reasoning: This process generates bis(chloromethyl) ether (BCME), a regulated human carcinogen. It is incompatible with modern ICH M7 guidelines for pharmaceutical impurities.

The "Golden" Route (Stepwise Functionalization): The recommended scalable route builds the functionality sequentially to ensure safety and regulatory compliance.

  • Core Synthesis: O-Methylation of commercially available 3-hydroxy-5-methylisoxazole (Hymexazol).

  • C4-Functionalization: Vilsmeier-Haack formylation to introduce the carbon scaffold.

  • Reductive Activation: Reduction to the alcohol.

  • Nucleophilic Substitution: Chlorination using thionyl chloride.[1][2]

Synthetic Pathway Diagram

SynthesisRoute Start 3-Hydroxy-5-methylisoxazole (Hymexazol) Step1 Step 1: O-Methylation (Me2SO4, K2CO3) Start->Step1 Inter1 3-Methoxy-5-methylisoxazole Step1->Inter1 Regioselectivity Control Step2 Step 2: Vilsmeier-Haack (POCl3, DMF) Inter1->Step2 Inter2 4-Formyl-3-methoxy-5-methylisoxazole Step2->Inter2 Exotherm Management Step3 Step 3: Reduction (NaBH4, MeOH) Inter2->Step3 Inter3 4-Hydroxymethyl-3-methoxy- 5-methylisoxazole Step3->Inter3 Step4 Step 4: Chlorination (SOCl2, Cat. DMF) Inter3->Step4 Final Target: 4-(Chloromethyl)-3-methoxy- 5-methyl-1,2-oxazole Step4->Final Scrubber Required

Caption: Optimized 4-step synthetic pathway avoiding carcinogenic chloromethylation reagents.

Part 3: Detailed Protocols & Process Parameters

Step 1: Regioselective O-Methylation
  • Objective: Convert 3-hydroxy-5-methylisoxazole to 3-methoxy-5-methylisoxazole.

  • Challenge: Competitive N-alkylation yields the byproduct 2,5-dimethyl-3-isoxazolone.

  • Scale-Up Strategy: Use of dimethyl sulfate (DMS) with potassium carbonate in acetone or MEK favors O-alkylation over N-alkylation compared to high-temperature conditions.

Protocol:

  • Charge Acetone (10 vol) and K2CO3 (1.2 eq) to the reactor.

  • Add 3-Hydroxy-5-methylisoxazole (1.0 eq) at 20°C.

  • Add Dimethyl Sulfate (1.1 eq) dropwise, maintaining T < 30°C (Exothermic).

  • Stir at 35-40°C for 4-6 hours. Monitor by HPLC.

  • Workup: Filter inorganic salts. Concentrate filtrate. Partition residue between MTBE and Water.

  • Purification: The N-methyl byproduct is water-soluble; the O-methyl product partitions into MTBE. Wash organic layer with 1N NaOH to remove unreacted starting material. Distill the organic layer to obtain the product (oil).

Step 2: Vilsmeier-Haack Formylation
  • Objective: Introduce the C1 unit at position C4.

  • Safety Note: The Vilsmeier reagent formation is exothermic. The quench is highly exothermic and generates HCl gas.

Protocol:

  • Charge DMF (5.0 vol) to a glass-lined reactor. Cool to 0-5°C.

  • Add POCl3 (1.2 eq) slowly, maintaining T < 10°C. Stir 30 min to form the Vilsmeier salt (white slurry).

  • Add 3-Methoxy-5-methylisoxazole (1.0 eq) dropwise.

  • Heat to 70-80°C for 3-5 hours.

  • Quench (Critical): Cool reaction mass to 20°C. Pour reaction mass slowly into Ice/Water (10 vol) maintaining T < 25°C. (Do not add water to the reaction mass; reverse addition controls the exotherm).

  • Neutralize with NaOH (aq) to pH 7-8. The product precipitates as a solid.[3]

  • Filter, wash with water, and dry.

Step 3: Reduction to Alcohol
  • Objective: Convert aldehyde to alcohol.

  • Reagent: Sodium Borohydride (NaBH4).

Protocol:

  • Dissolve 4-formyl intermediate in Methanol (8 vol). Cool to 0-5°C.

  • Add NaBH4 (0.35 eq - stoichiometric excess) portion-wise. Evolution of H2 gas occurs.

  • Stir at 0-10°C for 1 hour.

  • Quench: Adjust pH to 6-7 with dilute acetic acid or HCl to destroy excess borohydride.

  • Concentrate methanol. Extract into Ethyl Acetate.

  • Crystallize from Heptane/EtOAc if necessary, or carry forward as a solution.

Step 4: Chlorination (The Critical Step)
  • Objective: Convert alcohol to alkyl chloride.

  • Reagent: Thionyl Chloride (SOCl2).[1][4][5]

  • Impurity Alert: Hydrolysis of the 3-methoxy group can occur under highly acidic conditions if temperature is uncontrolled.

Protocol:

  • Dissolve alcohol intermediate (1.0 eq) in Dichloromethane (DCM) or Toluene (10 vol).

  • Add catalytic DMF (0.05 eq).

  • Add SOCl2 (1.2 eq) dropwise at 0-5°C.

  • Allow to warm to 20-25°C. Stir 2-4 hours.

  • In-Process Control (IPC): Monitor disappearance of alcohol.

  • Quench: Quench into cold saturated NaHCO3 solution (gas evolution!).

  • Separate layers. Wash organic layer with brine.

  • Isolation: Concentrate to obtain the crude oil. High vacuum distillation is recommended for final purification to remove any sulfur residues.

Part 4: Process Safety & Hazard Analysis

Thermal Stability of Isoxazoles: Isoxazoles contain a weak N-O bond (~55 kcal/mol). Under high thermal stress (>150°C) or in the presence of certain transition metals, the ring can cleave, leading to rapid energy release.

  • Action: Perform DSC (Differential Scanning Calorimetry) on all intermediates. Maintain process temperatures at least 50°C below the onset of decomposition.

Safety Decision Tree

SafetyTree Check1 DSC Onset < 100°C? Check2 Vilsmeier Quench Controlled? Check1->Check2 No Stop STOP: Redesign Process Check1->Stop Yes Check3 SOCl2 Scrubber Active? Check2->Check3 Yes Check2->Stop No Check3->Stop No Proceed Proceed to Next Step Check3->Proceed Yes

Caption: Critical safety decision gates for scale-up.

Part 5: Quantitative Data Summary

ParameterStep 1 (Methylation)Step 2 (Formylation)Step 3 (Reduction)Step 4 (Chlorination)
Reagents Me2SO4, K2CO3POCl3, DMFNaBH4SOCl2, cat. DMF
Solvent AcetoneDMF (Neat/Solvent)MethanolDCM or Toluene
Temp Range 35-40°C70-80°C0-10°C0-25°C
Typical Yield 75-85%80-90%90-95%85-92%
Key Impurity N-Methyl isomerUnreacted POCl3 adductsOver-reduced byproductsDes-chloro alcohol
Purification DistillationPrecipitation/WashCrystallizationDistillation

Part 6: References

  • Fluorochem. (2025).[6] Product Safety Data Sheet: 4-(Chloromethyl)-3-methoxy-5-methylisoxazole. Retrieved from

  • Organic Syntheses. (2014). Preparation of 3,5-Disubstituted Isoxazoles. Organic Syntheses, Coll. Vol. 10. Retrieved from

  • National Institutes of Health (NIH). (2023). Crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. Retrieved from

  • Sigma-Aldrich. (2025). Vilsmeier-Haack Reaction Protocols and Mechanisms. Retrieved from

  • Chemical Engineering Transactions. (2024). Nucleophilic Substitution of Chloromethyl Groups: Kinetic Modeling. Retrieved from

Sources

Application

Application Notes &amp; Protocols: 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole as a Versatile Scaffold for Agrochemical Discovery

Introduction The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. Heterocyclic compounds are a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. Heterocyclic compounds are a cornerstone of modern agrochemical discovery, with the oxazole and isoxazole rings being recognized as "privileged structures" due to their prevalence in biologically active molecules.[1][2][3] This guide focuses on 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole , a promising but underexplored starting material for the synthesis of new agrochemical candidates.

The value of this molecule lies in its unique combination of a stable, biologically relevant 1,2-oxazole core and a highly reactive 4-(chloromethyl) group.[4] This chloromethyl moiety serves as a versatile synthetic handle, allowing for facile nucleophilic substitution reactions to generate large, diverse libraries of derivative compounds.[4][5] The strategic placement of methoxy and methyl groups on the oxazole ring further provides electronic and steric features that can be fine-tuned to optimize biological activity and selectivity.

This document serves as a technical guide for researchers, outlining the rationale, synthetic strategies, and detailed screening protocols to unlock the potential of this scaffold in developing next-generation fungicides, herbicides, and insecticides.

Compound Profile and Rationale

The core hypothesis is that the 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole scaffold can be rapidly elaborated into a library of compounds, from which new agrochemical leads with fungicidal, herbicidal, or insecticidal properties can be identified.

PropertyValue
IUPAC Name 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole
Molecular Formula C₆H₈ClNO₂
Molecular Weight 161.59 g/mol
CAS Number 132439-95-5
Core Scaffold 1,2-Oxazole (Isoxazole)
Key Reactive Group 4-(chloromethyl)

Rationale for Agrochemical Potential:

  • Proven Bioactivity of the Oxazole Core: The oxazole and isoxazole rings are present in numerous commercial and experimental agrochemicals, demonstrating broad-spectrum activity against fungi, plants, and insects.[1][6][7]

  • Synthetic Tractability: The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.). This allows for the systematic and efficient creation of diverse chemical libraries to explore structure-activity relationships (SAR).[5]

  • Tunable Physicochemical Properties: Derivatization at the chloromethyl position allows for precise control over key properties like lipophilicity (LogP), water solubility, and steric bulk, which are critical for bioavailability and target engagement in plants, fungi, or insects.

Synthetic Strategy: Library Generation via Nucleophilic Substitution

The primary strategy for exploring the potential of this scaffold is to create a focused library of derivatives by replacing the chlorine atom with various functional groups. This approach allows for a systematic investigation of how different substituents impact biological activity.

General Reaction Scheme:

G cluster_0 Core Synthetic Pathway start 4-(chloromethyl)-3-methoxy- 5-methyl-1,2-oxazole product Derivative Library (4-(Nu-methyl)-3-methoxy- 5-methyl-1,2-oxazole) start->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-SH, R-OH, R₂-NH nucleophile->product conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) conditions->start

Caption: General workflow for derivatizing the parent compound.

Protocol 2.1: Synthesis of a Thioether Derivative (A Representative Example)

This protocol details the reaction of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole with a thiol, a common transformation for generating potent bioactive molecules.

Materials:

  • 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (1.0 eq)

  • 4-Chlorothiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole and anhydrous DMF. Stir until fully dissolved.

  • Add Reagents: Add potassium carbonate, followed by 4-chlorothiophenol.

    • Scientist's Note: K₂CO₃ acts as a base to deprotonate the thiol, forming a more potent thiolate nucleophile. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Rationale: Washing removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure thioether derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Agrochemical Screening Protocols

Once a library of derivatives is synthesized, a tiered screening approach is necessary to identify promising candidates.

Fungicidal Activity Screening

Many commercial fungicides, particularly azoles, function by inhibiting sterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[8] Isoxazole derivatives have been identified as potential inhibitors of sterol 14α-demethylase, a key enzyme in this pathway.[8]

G Compound Isoxazole Derivative Enzyme Sterol 14α-demethylase (Erg11p) Compound->Enzyme Inhibition Pathway Ergosterol Biosynthesis Enzyme->Pathway Catalyzes Membrane Fungal Cell Membrane Integrity Pathway->Membrane Essential For Death Fungal Cell Death Membrane->Death Disruption Leads To

Caption: Proposed mechanism for fungicidal activity.

Protocol 3.1.1: In Vitro Mycelial Growth Inhibition Assay

This primary assay quickly determines the direct effect of compounds on fungal growth.

Target Organisms:

  • Rhizoctonia solani (Sheath Blight)[8][9]

  • Fusarium fujikuroi (Bakanae Disease)[8]

  • Alternaria porri (Purple Blotch)[9]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Synthesized compounds dissolved in DMSO (stock solutions at 10 mg/mL)

  • Positive control: A commercial fungicide (e.g., Carbendazim, Tebuconazole)[9]

  • Negative control: DMSO

  • Mycelial plugs (5 mm diameter) from actively growing fungal cultures

Procedure:

  • Media Preparation: Autoclave PDA medium and cool to 50-55 °C in a water bath.

  • Compound Addition: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 1 µg/mL). Also prepare plates for positive and negative controls.

    • Scientist's Note: Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v) to avoid solvent toxicity.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture, in the center of each plate, with the mycelial side facing down.

  • Incubation: Seal the plates with paraffin film and incubate at 25 ± 2 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the fungus in the negative control plate has nearly reached the edge of the dish.

  • Calculation: Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average colony diameter of the negative control, and T is the average colony diameter of the treated plate.

  • EC₅₀ Determination: Use the inhibition data across multiple concentrations to calculate the Effective Concentration required to inhibit 50% of growth (EC₅₀) for active compounds.

Compound IDR. solani EC₅₀ (µg/mL)F. fujikuroi EC₅₀ (µg/mL)
Parent Compound>100>100
Derivative 125.448.2
Derivative 28.715.1
Carbendazim1.00[9]-
Herbicidal Activity Screening

Oxazole derivatives can act as herbicides by inhibiting plant-specific enzymes or interfering with critical processes like chlorophyll biosynthesis.[10][11] A simple seed germination and seedling growth assay is an effective primary screen.

G start Prepare Test Solutions (Compound in Acetone/Water + Tween-20) treatment Apply 5 mL of Test Solution to Each Dish start->treatment petri_prep Line Petri Dishes with Filter Paper petri_prep->treatment seeding Place 10-15 Seeds (e.g., Radish, Cress) treatment->seeding incubation Incubate in Growth Chamber (e.g., 25°C, 12h light/dark cycle) seeding->incubation data Measure Germination Rate, Root Length, and Shoot Length after 5-7 days incubation->data analysis Calculate % Inhibition vs. Negative Control data->analysis

Caption: Workflow for a pre-emergence herbicidal bioassay.

Protocol 3.2.1: Petri Dish Bioassay for Pre-Emergent Activity

Target Species:

  • Radish (Raphanus sativus) - a model dicot[12]

  • Sorghum (Sorghum bicolor) - a model monocot[11]

Materials:

  • Petri dishes (90 mm) with sterile filter paper

  • Synthesized compounds dissolved in acetone

  • Tween-20 or similar surfactant

  • Positive control: A commercial herbicide (e.g., Glyphosate)

  • Negative control: Acetone/water with Tween-20

  • Viable seeds of test species

Procedure:

  • Solution Preparation: Prepare a stock solution of each test compound in acetone. Create the final test solutions (e.g., 200, 100, 50 µg/mL) by diluting the stock with distilled water containing 0.5% Tween-20. The final acetone concentration should be minimal (<2%).

    • Rationale: Tween-20 is a surfactant that helps to ensure uniform wetting of the filter paper and seeds.

  • Treatment: Pipette 5 mL of each test solution onto the filter paper in a petri dish, ensuring it is evenly saturated. Prepare dishes for positive and negative controls.

  • Seeding: Arrange 10-15 seeds of the target species evenly on the moist filter paper.

  • Incubation: Seal the dishes and place them in a controlled environment growth chamber (e.g., 25°C with a 12-hour light/dark cycle) for 5-7 days.

  • Data Collection: After the incubation period, count the number of germinated seeds. For germinated seeds, carefully measure the length of the root and the shoot.

  • Analysis: Calculate the percent inhibition for germination, root growth, and shoot growth compared to the negative control.

Insecticidal Activity Screening

Oxazole and oxazoline derivatives have shown potent insecticidal and acaricidal (mite-killing) activity.[13][14] The mechanism can involve disruption of insect midgut cells or inhibition of key enzymes.[13]

Protocol 3.3.1: Leaf-Dip Bioassay for Aphid Control

Target Species:

  • Bean Aphid (Aphis craccivora) or Green Peach Aphid (Myzus persicae)[13]

Materials:

  • Broad bean or cabbage leaf discs (2-3 cm diameter)

  • Test solutions prepared as in the herbicidal assay (compound + water + surfactant)

  • Positive control: A commercial insecticide (e.g., Imidacloprid)

  • Negative control: Water + surfactant

  • Small petri dishes or ventilated containers with moist filter paper

  • Healthy, synchronized adult aphids

Procedure:

  • Treatment: Using forceps, dip a leaf disc into a test solution for 10-15 seconds, ensuring complete coverage.

  • Drying: Place the treated leaf disc on a paper towel and allow it to air dry completely in a fume hood.

  • Setup: Place the dry, treated leaf disc (underside up) onto moist filter paper inside a ventilated container.

  • Infestation: Carefully transfer 10-15 adult aphids onto the surface of the leaf disc using a fine paintbrush.

  • Incubation: Maintain the containers at 22-25 °C with a 16-hour light photoperiod.

  • Data Collection: Record the number of dead aphids after 24, 48, and 72 hours. An aphid is considered dead if it cannot move when gently prodded.

  • Analysis: Calculate the percentage mortality for each treatment, correcting for any mortality in the negative control using Abbott's formula. Determine the LC₅₀ (Lethal Concentration for 50% of the population) for active compounds.

Data Interpretation and Hit-to-Lead Optimization

A "hit" is a compound from the initial library that shows significant, reproducible activity in a primary screen (e.g., >50% inhibition at a given concentration). The goal is to develop this hit into a "lead" compound with improved potency, selectivity, and safety.

G Screen Primary Screening SAR Analyze SAR Screen->SAR Identify 'Hits' Redesign Rational Redesign of Scaffold SAR->Redesign Inform Lead Lead Candidate SAR->Lead Optimization Resynthesis Re-synthesize Analogs Redesign->Resynthesis Resynthesis->Screen Test New Analogs

Caption: The iterative cycle of hit-to-lead optimization.

  • Structure-Activity Relationship (SAR): Analyze the screening data to find correlations between chemical structures and biological activity. For example, do compounds with electron-withdrawing groups on an attached phenyl ring show higher fungicidal activity? Is a specific chain length required for insecticidal effect?

  • Lead Optimization: Once a promising SAR trend is identified, synthesize a new, more focused library of analogs to improve the target activity. This involves fine-tuning the molecule to enhance its potency and selectivity while minimizing any off-target effects (e.g., toxicity to beneficial insects or crops).

  • Secondary Screening: Active compounds should be advanced to more complex secondary screens, such as greenhouse trials for herbicides/fungicides or testing against a broader range of insect pests.

Conclusion

4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole represents a highly valuable and synthetically accessible starting point for the discovery of novel agrochemicals. Its reactive chloromethyl handle allows for the rapid generation of diverse chemical libraries. By employing systematic screening protocols for fungicidal, herbicidal, and insecticidal activities, researchers can efficiently probe the biological potential of these derivatives. The subsequent application of medicinal chemistry principles in a robust hit-to-lead optimization program can translate initial findings into potent and selective candidates to address the evolving challenges in global crop protection.

References

  • Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Pest Management Science, 81(5), 2579-2597.
  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized Oxazolone derivatives.
  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Bioorganic & Medicinal Chemistry, 27(15), 3376-3385.
  • Design, Synthesis, and Study of the Insecticidal Activity of Novel Steroidal 1,3,4-Oxadiazoles. Journal of Agricultural and Food Chemistry, 69(40), 11849-11860.
  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(19), 6965.
  • Highly Efficient Synthesis and Acaricidal and Insecticidal Activities of Novel Oxazolines with N-Heterocyclic Substituents. Journal of Agricultural and Food Chemistry, 69(12), 3628-3638.
  • Benzoxazoles as novel herbicidal agents. Pest Management Science, 75(1), 221-227.
  • Research progress of oxazole derivatives in the discovery of agricultural chemicals. Journal of Heterocyclic Chemistry.
  • Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 26(1), 1.
  • Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis. International Journal of Biological Macromolecules, 180, 539-546.
  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 202-214.
  • Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9).
  • 4-(Chloromethyl)-3-methyl-1,2-oxazole. Benchchem.
  • 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • A Report on Synthesis and Applications of Small Heterocyclic Compounds: Oxazole. AIP Conference Proceedings, 2850(1).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1).
  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 891910.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxid
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 72(17), 2123-2128.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Journal of Basic and Applied Sciences, 15, 224-247.
  • A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. ResearchGate. [Link]

  • Supporting Information Visible light-induced synthesis of polysubstituted oxazoles
  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. ResearchGate. [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • One-pot synthesis of 3-substituted-4H-[8][12][15] triazolo[5,1-c][8][13]oxazin-6(7H). Semantic Scholar. [Link]

Sources

Method

methods for functionalizing biomolecules with 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Application Note: High-Efficiency Functionalization of Biomolecules with 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole Executive Summary This guide details the methodology for functionalizing biomolecules (proteins, pe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Functionalization of Biomolecules with 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Executive Summary

This guide details the methodology for functionalizing biomolecules (proteins, peptides, and small molecule precursors) with 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (CMMO). Unlike standard NHS-ester or maleimide reagents, CMMO is a specialized electrophilic heterocycle. It is primarily used to introduce the isoxazole pharmacophore —a validated bioisostere for carboxylic acids and amides found in COX-2 inhibitors and beta-lactamase-resistant antibiotics—into biological targets.

This protocol leverages the reactivity of the 4-chloromethyl group, a benzylic-like halide, to alkylate nucleophilic residues (cysteine thiols, lysine amines, and histidine imidazoles) via an


 mechanism.

Chemical Identity & Reactivity Profile

PropertySpecification
IUPAC Name 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole
Formula

Molecular Weight 161.59 g/mol
Mass Added (ΔMass) +126.11 Da (following alkylation and HCl loss)
Reactive Group Chloromethyl (

) at position 4
Mechanism Nucleophilic Substitution (

)
Solubility Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water.
Reactivity Hierarchy

The chloromethyl group is moderately reactive. Unlike highly reactive acid chlorides, it requires specific pH control to direct selectivity:

  • Thiol (Cysteine): High reactivity at pH 7.0–8.0. (Preferred target).

  • Amine (Lysine/N-term): Moderate reactivity at pH 8.5–9.5. Requires higher stoichiometric excess.

  • Imidazole (Histidine): Low reactivity, typically requires elevated temperature or prolonged incubation.

Mechanism of Action

The functionalization proceeds via the displacement of the chloride ion by a nucleophile on the biomolecule. The isoxazole ring remains stable under physiological conditions, serving as a robust chemical tag.

ReactionMechanism Reagent CMMO Reagent (Electrophile) Transition Transition State (SN2 Attack) Reagent->Transition Cl leaves Biomolecule Biomolecule-Nu: (Nucleophile: -SH, -NH2) Biomolecule->Transition Attacks -CH2 Product Functionalized Conjugate (Stable Isoxazole Adduct) Transition->Product Byproduct Chloride Ion (Cl-) Transition->Byproduct

Figure 1: General reaction mechanism. The nucleophile (Nu) attacks the methylene carbon, displacing chloride to form a stable C-N, C-S, or C-O bond.

Experimental Protocols

Pre-Requisites
  • Stock Solution: Dissolve CMMO in anhydrous DMSO to a concentration of 50–100 mM. Prepare fresh or store at -20°C under nitrogen/argon.

  • Buffer A (for Cysteine): PBS (pH 7.2) + 1 mM EDTA (to prevent metal-catalyzed oxidation).

  • Buffer B (for Amines): 0.1 M Sodium Borate or Carbonate buffer (pH 9.0). Avoid Tris or Glycine buffers as they contain competing amines.

Protocol A: Site-Selective Cysteine Alkylation

Best for: Antibody-drug conjugates (ADCs), site-specific probes, and peptide tracers.

  • Reduction: If the target cysteines are in disulfide bonds, reduce the protein with 10–20 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at Room Temperature (RT). TCEP is preferred over DTT as it does not require removal before adding CMMO.

  • Equilibration: Buffer exchange the protein into Buffer A (pH 7.2) to remove excess reducing agents if DTT/BME was used.

  • Conjugation:

    • Add 10–20 molar equivalents of CMMO stock solution to the protein solution.

    • Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.

    • Incubate at RT for 2–4 hours or 4°C overnight with gentle agitation.

  • Quenching: Add excess DTT (50 mM) or Mercaptoethanol to quench unreacted CMMO. Incubate for 15 minutes.

  • Purification: Remove excess reagent and byproducts via size-exclusion chromatography (e.g., PD-10 column) or dialysis against PBS.

Protocol B: Non-Specific Amine Functionalization

Best for: Increasing drug loading on a carrier protein or when no free cysteines are available.

  • Preparation: Dissolve protein in Buffer B (pH 9.0) at 1–5 mg/mL.

  • Conjugation:

    • Add 20–50 molar equivalents of CMMO.

    • The higher pH is necessary to deprotonate lysine

      
      -amines (
      
      
      
      ) to their nucleophilic form.
    • Incubate at 37°C for 4–6 hours . Note: The chloromethyl group is less reactive toward amines than NHS-esters; heat facilitates the reaction.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 mins.

  • Purification: Dialysis or Desalting column.

Analytical Validation

Trustworthiness in chemical biology relies on rigorous characterization. Use the following methods to validate the conjugate.

Mass Spectrometry (LC-MS/ESI)

This is the gold standard for confirmation.

  • Expected Mass Shift: Look for a mass increase of +126.11 Da per conjugation site.

  • Calculation:

    
    , where 
    
    
    
    is the number of isoxazoles attached.
Ellman’s Assay (for Cysteine Protocol)

Quantify the loss of free thiols to determine conjugation efficiency.

  • Measure free sulfhydryls in the unreacted control using DTNB (Ellman's Reagent).

  • Measure free sulfhydryls in the purified conjugate.

  • Efficiency (%) =

    
    .
    

Workflow Diagram

Workflow Start Start: Purified Biomolecule Decision Target Residue? Start->Decision PathCys Cysteine (Thiol) Decision->PathCys PathLys Lysine (Amine) Decision->PathLys StepCys1 Reduce Disulfides (TCEP) pH 7.2 PathCys->StepCys1 StepLys1 Adjust to pH 9.0 (Borate Buffer) PathLys->StepLys1 Reaction Add CMMO Reagent (10-50 equiv) StepCys1->Reaction StepLys1->Reaction Incubate Incubate (RT for Cys, 37°C for Lys) Reaction->Incubate Quench Quench Reaction (DTT or Tris) Incubate->Quench Purify Desalting / Dialysis Quench->Purify QC QC: LC-MS (+126 Da) Ellman's Assay Purify->QC

Figure 2: Decision tree and workflow for optimizing conjugation based on the target residue.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Reagent insolubility or high DMSO %Add reagent slowly while vortexing; keep DMSO <10%; try lower reagent excess.
Low Yield (Amine) pH too lowIncrease pH to 9.0–9.5; increase temperature to 37°C.
Hydrolysis Competition with waterUse anhydrous DMSO for stock; increase reagent equivalents to compensate.
Non-Specificity Over-alkylationReduce incubation time; lower pH to 7.0 to favor Cys over Lys.

References

  • ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules. Retrieved from [Link]

Application

Application Note: Precision Engineering of Polymers Incorporating the 1,2-Oxazole Moiety

Part 1: Strategic Overview & Scientific Rationale The 1,2-Oxazole (Isoxazole) Advantage The 1,2-oxazole (commonly isoxazole) moiety is a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The 1,2-Oxazole (Isoxazole) Advantage

The 1,2-oxazole (commonly isoxazole) moiety is a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms.[1][2][3] Unlike its 1,3-isomer (oxazole), the N-O bond in isoxazole imparts unique reactivity and bioactivity profiles. In polymer chemistry, this moiety is not merely a structural spacer but a functional pivot point offering:

  • Bio-isosterism: The isoxazole ring mimics the peptide bond and ester linkages but with significantly enhanced metabolic stability, making it ideal for peptidomimetic drug delivery systems.

  • Metal-Free "Click" Chemistry: The formation of isoxazoles via Nitrile Oxide-Alkyne Cycloaddition (NOAC) is a catalyst-free alternative to the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This eliminates toxic metal residues, a critical requirement for biomedical applications.

  • Latent Functionality: Under specific reductive conditions, the isoxazole ring can be cleaved to reveal

    
    -amino enones, serving as a "masked" reactive site for triggered release or crosslinking.
    
Synthetic Routes: A Decision Matrix

Researchers must choose between pre-polymerization (polymerizing isoxazole monomers) and post-polymerization (grafting isoxazoles onto chains).

  • Route A (Monomer Approach): Best for high-density functionalization and block copolymers. Requires robust monomers (e.g., vinyl-isoxazoles).

  • Route B (Click/Step-Growth Approach): Best for sensitive biological payloads and main-chain conjugated polymers. Utilizes the NOAC reaction.[4][5]

Figure 1: Strategic workflow for selecting the synthesis pathway based on desired polymer architecture.

Part 2: Detailed Protocols

Protocol 1: Metal-Free "Click" Synthesis (NOAC)

Objective: Grafting isoxazole moieties onto an alkyne-functionalized polymer backbone without transition metal catalysts. Mechanism: In situ generation of nitrile oxides from hydroximoyl chlorides followed by 1,3-dipolar cycloaddition with pendant alkynes.

Materials
  • Polymer Backbone: Poly(propargyl methacrylate) (PPMA) or PEG-alkyne.

  • Reagent A (Dipole Precursor): N-Hydroxybenzimidoyl chloride (stable precursor).

  • Base: Triethylamine (Et

    
    N).
    
  • Solvent: THF (dry).

  • Precipitant: Cold Methanol/Diethyl Ether.

Step-by-Step Methodology
  • Dissolution & Setup:

    • Dissolve 1.0 eq (relative to alkyne units) of the alkyne-functionalized polymer in dry THF (concentration ~50 mg/mL) in a round-bottom flask under nitrogen.

    • Expert Insight: High dilution is critical here. Nitrile oxides are prone to dimerization (forming furoxans). Keeping the concentration low favors the cross-reaction with the polymer over self-dimerization.

  • Precursor Addition:

    • Add 1.2 eq of N-Hydroxybenzimidoyl chloride to the solution. Stir until fully dissolved.

  • Controlled Initiation (The "Slow Drip"):

    • Dissolve 1.5 eq of Et

      
      N in a separate volume of THF (5 mL).
      
    • Add the Et

      
      N solution dropwise  over 30 minutes at 0°C.
      
    • Why: The base triggers the dehydrohalogenation of the chloride to form the reactive nitrile oxide dipole. Slow addition ensures the dipole concentration remains low, statistically favoring the reaction with the abundant alkyne groups on the polymer.

  • Reaction Phase:

    • Allow the reaction to warm to room temperature (25°C) and stir for 12–24 hours.

    • Monitoring: Monitor the disappearance of the alkyne peak (~2100 cm⁻¹) via FT-IR.

  • Purification:

    • Concentrate the solution to 20% volume via rotary evaporation.

    • Precipitate dropwise into excess cold methanol (or diethyl ether, depending on polymer solubility).

    • Filter and wash the solid 3 times to remove triethylammonium chloride salts and furoxan byproducts.

    • Dry under vacuum at 40°C for 24 hours.

Protocol 2: Synthesis & Polymerization of 3-Methyl-5-Vinylisoxazole

Objective: Creating a high-density isoxazole polymer via chain-growth polymerization. Scope: Synthesis of the monomer followed by Free Radical Polymerization (FRP).

Phase A: Monomer Synthesis (3-Methyl-5-vinylisoxazole)
  • Reactants: Acetone oxime, n-Butyllithium (2.0 eq), DMF, Acid.

  • Cyclization: React dilithiated acetone oxime with DMF to form the intermediate, followed by acid-catalyzed cyclization to yield 3-methyl-5-hydroxymethylisoxazole.

  • Dehydration: Convert the alcohol to the vinyl group via dehydration (e.g., using SOCl

    
     then base elimination).
    
    • Safety Note: This monomer is volatile and heat-sensitive. Store at -20°C with a radical inhibitor (e.g., MEHQ) if not used immediately.

Phase B: Polymerization[5][6][7][8]
  • Mixture Preparation:

    • In a Schlenk tube, dissolve 3-Methyl-5-vinylisoxazole (1.0 g) in Anisole (2.0 mL).

    • Add AIBN (Azobisisobutyronitrile) (1 wt% relative to monomer).

  • Degassing (Critical Step):

    • Perform 3 freeze-pump-thaw cycles to remove oxygen. Oxygen acts as a radical scavenger and will terminate the isoxazole polymerization prematurely.

  • Polymerization:

    • Immerse the tube in a pre-heated oil bath at 70°C.

    • Stir for 16 hours. Viscosity should increase significantly.

  • Isolation:

    • Precipitate the polymer into cold hexane. The poly(isoxazole) is typically insoluble in non-polar solvents.

    • Reprecipitate from THF into hexane to ensure removal of unreacted monomer.

Part 3: Characterization & Data Analysis

Structural Validation

To confirm the successful incorporation of the 1,2-oxazole moiety, specific spectroscopic signatures must be verified.

TechniqueParameterTarget ObservationInterpretation
¹H NMR Chemical Shift (

)
6.1 - 6.5 ppm (singlet)Proton at the C4 position of the isoxazole ring. This is the diagnostic peak.
FT-IR Wavenumber (

)
1600 - 1620 cm⁻¹ C=N stretching vibration of the isoxazole ring.
FT-IR Wavenumber (

)
Disappearance of 2120 cm⁻¹ Loss of Alkyne peak (for Protocol 1), confirming cycloaddition.
GPC PDI /

Monomodal distributionConfirms no crosslinking or uncontrolled branching occurred.
Reaction Mechanism Visualization (NOAC)

The following diagram illustrates the mechanism for Protocol 1, highlighting the in situ dipole generation.

Figure 2: Mechanistic pathway of the base-mediated Nitrile Oxide-Alkyne Cycloaddition (NOAC).

Part 4: Troubleshooting & Expert Tips

  • The "Furoxan" Trap:

    • Problem: Low yield of polymer functionalization; appearance of unexpected peaks in NMR.

    • Cause: Dimerization of nitrile oxide into furoxan (1,2,5-oxadiazole-2-oxide).

    • Solution: Always maintain a high local concentration of alkyne relative to the nitrile oxide. Use the "slow drip" method for the base (Protocol 1).

  • Regioselectivity:

    • Thermal NOAC typically yields a mixture of 3,5- and 3,4-disubstituted isoxazoles, though the 3,5-isomer is generally favored (sterically). If strict regiocontrol is required, consider using bulky ligands or specific ruthenium catalysts (though this negates the metal-free advantage).

  • Solubility Switches:

    • Poly(vinyl isoxazole)s can exhibit Lower Critical Solution Temperature (LCST) behavior depending on the side chain. Test solubility in cold vs. hot water during purification to avoid accidental product loss.

References

  • Heaney, F. (2012).[4] Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Clicking. Maynooth University Research Archive. Link

  • Takata, T., et al. (2011). Synthesis of Poly(isoxazole)s by 1,3-Dipolar Cycloaddition Polymerization. Polymer Journal. Link

  • Kulis, J., et al. (2014). The synthesis of polyisoxazoles incorporating fatty acids. Polymer Chemistry. Link

  • Easton, C. J., et al. (2025). Topochemical Alkyne Nitrile Oxide Cycloaddition for Polymer Synthesis. ResearchGate. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Link

Sources

Method

high-throughput screening of a library of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole derivatives

Subtitle: Protocols for Targeted Covalent Inhibitor (TCI) Discovery Introduction & Scientific Rationale The 1,2-oxazole (isoxazole) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approv...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Protocols for Targeted Covalent Inhibitor (TCI) Discovery

Introduction & Scientific Rationale

The 1,2-oxazole (isoxazole) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., valdecoxib, sulfamethoxazole) due to its favorable physicochemical properties and metabolic stability [1]. However, the specific library —4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole derivatives —presents a unique screening paradigm.

Unlike standard reversible inhibitors, the 4-chloromethyl moiety acts as a reactive electrophile (an alkylating agent). In the context of High-Throughput Screening (HTS), this library is best utilized for Covalent Fragment Discovery . The chloromethyl group serves as a "warhead" capable of forming irreversible covalent bonds with nucleophilic residues (Cysteine, Serine, Lysine) on a target protein [2].

Why this matters: Screening electrophilic libraries requires a fundamental departure from standard HTS protocols. Standard reducing agents will destroy the library, and standard "equilibrium" IC50 models fail to capture the time-dependent potency (


) of these compounds. This guide details the specialized workflow required to screen these derivatives effectively while mitigating false positives caused by non-specific alkylation.

Library Management & Chemical Handling

The 4-chloromethyl group is susceptible to hydrolysis and reaction with nucleophilic contaminants. Proper handling is the first line of defense against assay noise.

Storage and Preparation
  • Solvent: Dissolve compounds in 100% anhydrous DMSO.

  • Concentration: Maintain high-concentration master stocks (10–50 mM) to minimize the surface-area-to-volume ratio, reducing hydrolysis rates.

  • Storage: Store at -80°C in varying aliquots (single-use) to prevent freeze-thaw cycles.

    • Critical Insight: Repeated freeze-thaw cycles introduce atmospheric moisture, hydrolyzing the chloromethyl group to a hydroxymethyl, which is inactive as an electrophile.

  • Plate Type: Use cyclic olefin copolymer (COC) or polypropylene (PP) plates. Avoid polystyrene for long-term storage as the chloromethyl moiety can leach plasticizers or react with surface treatments over time.

Assay Development: The "No-Thiol" Rule

The Reducing Agent Conflict

Standard kinase or protease assays use DTT (Dithiothreitol) or


-Mercaptoethanol to maintain enzyme stability.
  • The Problem: These reagents contain free thiols. They will rapidly react with the 4-chloromethyl warhead of your library via nucleophilic substitution (

    
    ), neutralizing the compounds before they reach the protein target [3].
    
  • The Solution: Replace thiol-based reducing agents with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a phosphine-based reductant that does not react with alkyl halides like chloromethyl isoxazoles.

Buffer Composition Table
ComponentStandard HTS ProtocolRequired Protocol (Chloromethyl Library) Rationale
Reducing Agent 1–5 mM DTT0.5–1 mM TCEP Prevents library neutralization.
pH Buffer Tris or HEPES (pH 7.5)HEPES or MOPS (pH 7.0–7.5) Tris contains a primary amine which can react slowly with highly reactive alkyl chlorides.
Detergent 0.01% Triton X-1000.01% CHAPS or Brij-35 Prevents aggregation-based false positives (PAINS).
Carrier Protein BSALow-Thiol BSA or Casein Standard BSA has a free Cys34 that can scavenge the library.

HTS Workflow & Visualization

The screening workflow must account for the time-dependent nature of covalent inhibition. Unlike reversible inhibitors, potency increases with incubation time.

Diagram 1: Covalent Screening Workflow

G cluster_0 Critical Timing Start Library Source (Anhydrous DMSO) Dispense Acoustic Dispensing (Echo 550) Start->Dispense 50 nL Incubation Pre-Incubation (E + I, 60 min) Dispense->Incubation No Substrate Substrate Substrate Addition (Start Reaction) Incubation->Substrate Critical Step Detection Detection (TR-FRET / FI) Substrate->Detection Linear Phase Analysis Data Analysis (% Inhibition) Detection->Analysis

Caption: Workflow emphasizing the pre-incubation step (E+I) essential for covalent bond formation prior to substrate competition.

Detailed Protocol Steps
  • Enzyme Dispensing: Dispense 5

    
    L of Target Protein (in TCEP buffer) into 384-well low-volume plates.
    
  • Compound Transfer: Acoustically dispense 20–50 nL of the 4-chloromethyl isoxazole library.

    • Target Concentration: Screen at a lower concentration (e.g., 1–5

      
      M) than reversible libraries to select for high specific affinity (
      
      
      
      ) rather than just high reactivity (
      
      
      ).
  • Pre-Incubation (The Covalent Step): Incubate Enzyme + Compound for 60 minutes at Room Temperature.

    • Note: This allows the slow chemical step (alkylation) to occur.

  • Substrate Addition: Add 5

    
    L of Substrate to initiate the catalytic cycle.
    
  • Readout: Measure signal (e.g., Fluorescence) after a fixed time (endpoint) or kinetically.

Hit Validation & Counter-Screening

A major risk with chloromethyl derivatives is non-specific alkylation . A compound might kill the enzyme simply because it is a "sticky" super-electrophile, not because it binds the active site specifically.

Diagram 2: Hit Triage & Validation Logic

Triage Hit Primary Hit (>50% Inhibition) Rep Replicate Confirmation (Fresh Stock) Hit->Rep Scavenger Thiol Scavenger Assay (+ 1mM GSH) Rep->Scavenger MassSpec Intact Protein LC-MS Scavenger->MassSpec Activity Retained (Specific) FalsePos Discard (Promiscuous) Scavenger->FalsePos Activity Lost (High Reactivity) Valid Validated Covalent Binder MassSpec->Valid +Mass Adduct MassSpec->FalsePos No Adduct

Caption: Decision tree to filter out highly reactive promiscuous compounds using Glutathione (GSH) challenge and Mass Spectrometry.

Validation Protocols

A. The Glutathione (GSH) Challenge To rule out hyper-reactive compounds:

  • Run the assay again, but add 1 mM Glutathione (GSH) to the buffer.

  • Interpretation:

    • If the compound loses all activity in the presence of GSH, it is likely a non-specific alkylator that reacted with the GSH instead of the protein. (Discard)

    • If the compound retains potency, it likely binds the protein active site specifically (driven by non-covalent affinity

      
      ) before reacting. (Keep) 
      

B. Intact Protein Mass Spectrometry (The Gold Standard)

  • Incubate protein + compound (1:1 ratio) for 60 mins.

  • Inject onto LC-MS (Q-TOF or Orbitrap).

  • Success Criteria: Observe a mass shift corresponding to the compound MW minus the leaving group (Cl, 35.5 Da).

    • Expected Shift:

      
      .
      
    • If you see

      
       or 
      
      
      
      shifts, the compound is non-specifically labeling multiple residues.

Data Analysis: Z-Prime & Metrics

For covalent inhibitors,


 is time-dependent. Ensure your Z' calculation uses controls treated exactly the same as samples (including the 60 min pre-incubation).

Z-Factor Formula:


[1]
  • Acceptance Criteria:

    
     is required.[2][3][4]
    
  • Troubleshooting Low Z':

    • High Variability: Check liquid handling of the DMSO stocks. Viscosity differences can cause acoustic dispensing errors.

    • Signal Decay: Ensure the enzyme is stable in TCEP for the full duration of the pre-incubation.

References

  • National Center for Biotechnology Information. "Benzisoxazole: a privileged scaffold for medicinal chemistry." PubMed Central. Accessed February 17, 2026. [Link]

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, vol. 10, no. 4, 2011, pp. 307-317.
  • Getz, E.B., et al. "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, vol. 273, no. 1, 1999, pp. 73-80.
  • Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, vol. 4, no. 2, 1999, pp. 67-73. [Link]

  • Baell, J.B., and Holloway, G.A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, vol. 53, no. 7, 2010, pp. 2719–2740. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

identifying and minimizing side reactions in 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole synthesis

Welcome to the technical support guide for the synthesis of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, identify and minimize side reactions, and optimize your product yield and purity.

Introduction

4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is a key building block in medicinal chemistry, valued for its reactive chloromethyl handle which allows for facile derivatization. The synthesis, while conceptually straightforward, involves a critical chlorination step where side-product formation is a significant challenge. This guide focuses on the common synthetic route: the formation of a 3-methoxy-5-methyl-1,2-oxazole precursor followed by selective radical chlorination of the 5-methyl group.

Synthetic Workflow Overview

The overall process can be visualized as a two-stage approach: formation of the isoxazole core followed by functionalization.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Selective Chlorination Start 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Precursor 3-Hydroxy-5-methyl-1,2-oxazole Start->Precursor Cyclocondensation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Precursor Core 3-Methoxy-5-methyl-1,2-oxazole Precursor->Core O-Methylation Methylation Methylating Agent (e.g., DMS, MeI) Methylation->Core Product 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole Core->Product Free-Radical Halogenation ChlorinatingAgent Chlorinating Agent (NCS) ChlorinatingAgent->Product Initiator Radical Initiator (AIBN/BPO or UV Light) Initiator->Product

Caption: General two-stage synthetic workflow.

Troubleshooting Guide: The Chlorination Step

This section addresses common issues encountered during the selective free-radical chlorination of 3-methoxy-5-methyl-1,2-oxazole.

Question 1: My reaction is yielding a significant amount of dichlorinated product, 4-(dichloromethyl)-3-methoxy-5-methyl-1,2-oxazole. How can I improve selectivity for the monochlorinated product?

Answer: This is the most common side reaction, arising from the radical chlorination of the desired monochlorinated product. The newly formed chloromethyl group can compete with the starting methyl group for radical abstraction.

Possible Causes & Recommended Solutions:

CauseScientific RationaleRecommended Action
Incorrect Stoichiometry Using an excess of the chlorinating agent, typically N-Chlorosuccinimide (NCS), directly increases the probability of a second chlorination event.Maintain a strict stoichiometry of NCS to the starting isoxazole. Start with a 1.05:1 molar ratio. Avoid large excesses.
High Local Concentration Adding the radical initiator all at once can lead to a rapid, uncontrolled burst of radicals, promoting over-reaction in localized areas of the solution.Add the radical initiator (e.g., AIBN, BPO) portion-wise over the course of the reaction or use a syringe pump for slow, continuous addition.
Prolonged Reaction Time Allowing the reaction to proceed long after the starting material is consumed provides more opportunity for the desired product to be converted into the dichlorinated side product.Monitor the reaction closely using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to an acceptable level (e.g., >95% conversion).
High Temperature While heat is needed for thermal initiators, excessive temperatures can increase reaction rates indiscriminately, reducing selectivity.Operate at the lowest effective temperature. For AIBN, this is typically 70-80 °C in solvents like CCl₄ or benzene. For UV-initiated reactions, maintain room temperature with cooling if necessary.

Question 2: I am observing impurities that I suspect are ring-chlorinated isomers. How can I prevent this?

Answer: Ring chlorination occurs via an electrophilic (ionic) mechanism, which competes with the desired free-radical pathway. The isoxazole ring has electron-rich positions that can be susceptible to attack by electrophilic chlorine species.

Possible Causes & Recommended Solutions:

  • Protic Solvents or Acidic Impurities: Solvents like methanol or the presence of trace HCl can promote ionic pathways. NCS can generate Cl₂ in the presence of acid, which is a potent electrophilic chlorinating agent.

    • Solution: Use non-polar, aprotic solvents such as carbon tetrachloride (CCl₄) or benzene. These solvents favor the radical mechanism. Ensure all glassware is dry and reagents are free of acidic impurities.

  • Incorrect Reagent Choice: While effective, some chlorinating agents have a higher tendency for ionic side reactions.

    • Solution: N-Chlorosuccinimide (NCS) is the preferred reagent for this type of selective chlorination precisely because it minimizes ionic pathways compared to reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). Stick with NCS.

Question 3: My reaction yield is very low, and I'm recovering a lot of unreacted starting material, even with extended reaction times.

Answer: Low conversion points to a problem with the initiation or propagation of the radical chain reaction.

Possible Causes & Recommended Solutions:

  • Ineffective Radical Initiation: The radical initiator may be old, decomposed, or used under the wrong conditions.

    • Solution: Use a fresh bottle of radical initiator (AIBN or BPO). Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., >60 °C for AIBN). If using photochemical initiation, ensure your UV lamp is emitting at the correct wavelength (typically 254-350 nm) and is positioned close enough to the reaction vessel.

  • Presence of Radical Inhibitors: Oxygen from the air is a potent radical scavenger that can quench the chain reaction. Certain impurities in solvents or reagents (e.g., phenols, hydroquinones) can also act as inhibitors.

    • Solution: Thoroughly degas the reaction mixture before heating or irradiation. This can be done by bubbling nitrogen or argon through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Use purified, inhibitor-free solvents.

Question 4: I'm observing a complex mixture of degradation products and the isoxazole ring seems to be opening. Why is this happening?

Answer: The N-O bond in the isoxazole ring is inherently weak and can be cleaved under certain conditions, leading to ring-opening and subsequent decomposition.[1]

Possible Causes & Recommended Solutions:

  • Harsh Reaction Conditions: Excessive heat or prolonged exposure to UV light can provide enough energy to break the N-O bond.[1]

    • Solution: Avoid overheating the reaction. Use a well-controlled heating mantle or oil bath. If using UV light, consider a filter to remove high-energy wavelengths and ensure the reaction is cooled.

  • Reductive Conditions: While not directly related to the chlorination step, be aware that certain conditions, like catalytic hydrogenation (H₂/Pd), can cleave the isoxazole ring.[1] This is important if considering downstream modifications.

    • Solution: Choose synthetic steps that are compatible with the isoxazole core. Avoid strong reducing agents unless ring-opening is the desired outcome.

G cluster_0 Troubleshooting Chlorination Side Reactions cluster_1 Desired Pathway cluster_2 Side Reactions Start 3-Methoxy-5-methyl- 1,2-oxazole + NCS Desired Monochloro Product Start->Desired Radical Path (Correct Stoich.) RingChloro Ring Chlorination Start->RingChloro Ionic Path (Acid/Protic Solvent) Degradation Ring Opening/ Degradation Start->Degradation Harsh Conditions (Excess Heat/UV) Dichloro Dichloro Product Desired->Dichloro Excess NCS/ Long Reaction Time

Caption: Decision pathways in the chlorination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the 1,3-dipolar cycloaddition used to form isoxazole rings?

A1: The most common method is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[2][3] The reaction is typically concerted, meaning the two new sigma bonds are formed in a single transition state. A key challenge in this method is that nitrile oxides are unstable and prone to dimerization to form furoxans.[1] Therefore, they are almost always generated in situ from precursors like hydroximoyl chlorides or aldoximes.[1][4]

Q2: My precursor synthesis via cyclocondensation of a 1,3-dicarbonyl with hydroxylamine is giving me a mixture of regioisomers. How can I control this?

A2: This is a classic problem when using an unsymmetrical 1,3-dicarbonyl compound. The hydroxylamine has two nucleophilic sites (the oxygen and the nitrogen), and they can attack the two different carbonyl groups, leading to two different isoxazole products. Regioselectivity is influenced by steric and electronic factors.[1]

  • pH Control: Adjusting the pH is the first and most critical step. Acidic conditions often favor the formation of one isomer over the other by selectively protonating one carbonyl group.

  • Solvent Choice: The polarity of the solvent can influence the transition state and thus the isomeric ratio. Experiment with different solvents (e.g., ethanol vs. acetonitrile).[1]

  • Protecting Groups: Derivatizing one of the carbonyls (e.g., as an enamine) before reaction with hydroxylamine can provide excellent regiocontrol.

Q3: What are the best analytical techniques to monitor the reaction and characterize the final product?

A3: A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring. Use a solvent system that gives good separation between the starting material, product, and major side products (e.g., a mixture of hexanes and ethyl acetate).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting material and the appearance of products and byproducts. The mass spectrometer will help in identifying the monochlorinated, dichlorinated, and starting materials based on their molecular weight and isotopic pattern for chlorine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. For 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole, you should expect to see key signals for the methoxy group (~4.0 ppm), the new chloromethyl group (~4.5 ppm), and the methyl group on the ring (~2.4 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of your synthesized compound.

Q4: What are the standard purification methods for 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole?

A4: Purification can be challenging due to the similar polarity of the desired product and the dichlorinated side product.

  • Column Chromatography: This is the most effective method.[1] A meticulous screening of solvent systems using TLC is crucial to find an eluent that provides baseline separation. A shallow gradient of ethyl acetate in hexanes is often a good starting point.

  • Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization can be an effective final polishing step. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be required to achieve good crystal formation and impurity rejection.[5]

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Source not available.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Construction of Isoxazole ring: An Overview. Source not available.
  • Technical Support Center: Purification of 4-(Methoxymethyl)thiazole. Benchchem.

Sources

Optimization

optimizing reaction conditions for substitutions on the chloromethyl group of isoxazoles

To: User From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Optimizing Substitutions on Chloromethyl Isoxazoles Welcome to the Isoxazole Functionalization Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Optimizing Substitutions on Chloromethyl Isoxazoles

Welcome to the Isoxazole Functionalization Support Center

You have reached the technical support hub for researchers working with chloromethyl isoxazoles . Whether you are targeting the 3-, 4-, or 5-position, the chloromethyl group serves as a critical "benzylic-like" handle for diversifying the isoxazole scaffold.

However, this moiety presents a unique paradox: it is highly reactive towards nucleophiles yet attached to a heteroaromatic ring that can be sensitive to harsh conditions (reductive cleavage or base-mediated fragmentation).

This guide is structured as a series of Troubleshooting Tickets and Standard Operating Procedures (SOPs) designed to navigate these competing reactivities.

Part 1: The Core Directive (Standard Protocols)

Before addressing specific failures, ensure your baseline conditions align with these field-proven protocols.

SOP-01: Amination of Chloromethyl Isoxazoles

Target: Primary and Secondary Amines

The Challenge: Amines are potent nucleophiles but can lead to over-alkylation (formation of tertiary amines or quaternary salts) or elimination if the amine is too bulky/basic.

Optimized Protocol:

  • Stoichiometry: Use 1.5 – 3.0 equivalents of the amine. If the amine is valuable/scarce, use 1.0 equiv of amine and 2.0 equiv of a non-nucleophilic auxiliary base (e.g., DIPEA).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH) .

    • Why? MeCN is polar enough to stabilize the transition state but aprotic to prevent solvation of the nucleophile. EtOH is excellent for solubility but can compete (very slowly) as a nucleophile if the amine is weak.

  • Temperature: Start at Room Temperature (RT) . Heat to 50–60 °C only if conversion is <10% after 4 hours.

  • Additive: If the reaction is sluggish, add 0.1 equiv of Sodium Iodide (NaI) (Finkelstein activation).

SOP-02: Ether/Thioether Formation

Target: Phenols, Alcohols, and Thiols

The Challenge: Alkoxides are strong bases.[1] Using strong bases (like NaH) with isoxazoles can risk deprotonation of the ring C-4 proton or methyl groups, leading to degradation.

Optimized Protocol:

  • Base: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . Avoid NaH unless absolutely necessary.

  • Solvent: DMF or NMP (anhydrous). These dipolar aprotic solvents "naked" the anion, increasing nucleophilicity significantly.

  • Temperature: 60–80 °C.

  • Procedure: Pre-stir the nucleophile (phenol/thiol) with the base for 30 mins before adding the chloromethyl isoxazole to ensure deprotonation and minimize side reactions.

Part 2: Troubleshooting Guide (Q&A Tickets)

Ticket #1024: "My reaction is stuck at 50% conversion after 24 hours."

Diagnosis: The chloride is a moderate leaving group. On the electron-deficient isoxazole ring, the "benzylic" activation is present but can be insufficient for sterically hindered nucleophiles.

Solution: The Finkelstein Catalyst Switch the leaving group in situ from chloride (good) to iodide (excellent).

  • Action: Add 10–20 mol% Sodium Iodide (NaI) to your reaction mixture.

  • Mechanism: The iodide displaces the chloride reversibly. The resulting iodomethyl isoxazole reacts ~100x faster with your nucleophile.

  • Solvent Note: This works best in Acetone or MeCN where NaCl precipitates out, driving the equilibrium (Le Chatelier’s principle).

Ticket #1025: "I see a new spot on TLC that isn't my product, and my yield is low."

Diagnosis: You are likely observing Over-Alkylation (Poly-alkylation). If you are using a primary amine (


), the product is a secondary amine (

). This product is more nucleophilic than the starting material and will react with another molecule of chloromethyl isoxazole to form the tertiary amine.

Solution: Inverse Addition & Stoichiometry

  • High Dilution: Run the reaction at 0.05 M – 0.1 M concentration.

  • Excess Nucleophile: Increase amine equivalents to 3.0–5.0 eq.

  • Inverse Addition: Dissolve the amine (nucleophile) in the solvent. Add the chloromethyl isoxazole solution dropwise over 1 hour. This ensures the chloromethyl species always encounters a high concentration of unreacted amine.

Ticket #1026: "The isoxazole ring disappeared. NMR shows a complex mixture of nitriles."

Diagnosis: Ring Cleavage via Base-Mediated Deprotonation. Isoxazoles contain a weak N-O bond.[2] Strong bases (e.g., NaOEt, NaH, n-BuLi) can deprotonate the C-4 position (if unsubstituted) or attack the ring, causing fragmentation into enaminones or nitriles [1].

Solution: Base Selection Matrix

  • NEVER USE: Organolithiums (n-BuLi), Grignards, or strong reducing agents (LiAlH4, H2/Pd) directly on the chloromethyl isoxazole.

  • USE: Mild inorganic bases (K₂CO₃, Cs₂CO₃) or tertiary amines (DIPEA, TEA).

  • Check Substituents: 3,5-disubstituted isoxazoles are significantly more stable than monosubstituted ones. If your isoxazole has a proton at C-3 or C-5, it is extremely base-sensitive.

Ticket #1027: "My product is water-soluble and I can't extract it."

Diagnosis: Isoxazoles are polar. If you add an amine group, the resulting molecule is highly polar and may remain in the aqueous phase during standard workup.

Solution: The "Dry" Workup

  • Do not add water.

  • Filter off the solid salts (KCl, amine salts).

  • Evaporate the solvent (MeCN/EtOH) directly.

  • Purification: Redissolve the residue in DCM or EtOAc and wash with a small amount of saturated NaHCO₃. Alternatively, use SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges to catch the amine product and wash away non-basic impurities.

Part 3: Visualization & Logic

Decision Tree: Selecting Reaction Conditions

Use this logic flow to determine your starting experimental setup.

ReactionOptimization Start Nucleophile Type? Amine Amine (1° or 2°) Start->Amine Oxygen Oxygen (Phenol/Alcohol) Start->Oxygen Thiol Thiol (R-SH) Start->Thiol Hindered Sterically Hindered? Amine->Hindered Acidic pKa < 10 (Phenol)? Oxygen->Acidic ThiolCond Base: K2CO3 or Cs2CO3 Solvent: DMF RT (Fast Reaction) Thiol->ThiolCond StdAmine Solvent: EtOH or MeCN Base: Excess Amine Temp: RT Hindered->StdAmine No Finkelstein Add 0.1 eq NaI Solvent: MeCN Temp: 60°C Hindered->Finkelstein Yes WeakBase Base: K2CO3 Solvent: Acetone/MeCN Reflux Acidic->WeakBase Yes StrongBase Base: NaH (Careful!) Solvent: THF/DMF 0°C -> RT Acidic->StrongBase No (Aliphatic Alcohol)

Caption: Figure 1. Decision logic for selecting solvent and base systems based on nucleophile class.

Mechanism: The Finkelstein Activation

Why adding NaI accelerates the reaction.

Finkelstein Substrate Chloromethyl Isoxazole (Cl = Moderate LG) Intermediate Iodomethyl Isoxazole (I = Excellent LG) (Reactive Intermediate) Substrate->Intermediate Fast Exchange (Acetone/MeCN) Iodide NaI (Catalyst) Iodide->Intermediate Attack Product Substituted Isoxazole Intermediate->Product Fast Substitution (k_I >> k_Cl) Nucleophile Nucleophile (Nu-) Nucleophile->Substrate Slow Substitution (Direct) Nucleophile->Product

Caption: Figure 2. Catalytic cycle showing the in situ conversion to the more reactive iodide species.

Part 4: Data & Reference Tables

Table 1: Solvent & Base Selection Matrix
Nucleophile ClassRecommended SolventRecommended BaseTemp (°C)Notes
Primary Amine MeCN, EtOH, MeOHExcess Amine or DIPEA25Use inverse addition to prevent bis-alkylation.
Secondary Amine MeCN, DMFDIPEA or K₂CO₃25–60NaI catalyst (0.1 eq) highly recommended for hindered amines.
Phenol (Ar-OH) Acetone, MeCN, DMFK₂CO₃ or Cs₂CO₃60–80Williamson ether synthesis. Cs₂CO₃ is superior for sterics.
Alcohol (R-OH) THF, DMFNaH (Caution)0–25Risk: Ring opening. Keep temp low. Do not heat with NaH.
Thiol (R-SH) DMF, MeCNK₂CO₃25Thiols are excellent nucleophiles; reaction is usually very fast.
Azide (N₃⁻) DMF, DMSONaN₃25–40Safety: Do not use CH₂Cl₂ (forms explosive diazidomethane).

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3] Current Opinion in Drug Discovery & Development.

  • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[4] Current Organic Chemistry.

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Technical Support. (2025). Isoxazole Ring Stability in Substitution Reactions.

Disclaimer: These protocols are provided for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals, particularly chloromethyl isoxazoles (potential alkylating agents) and sodium azide.

Sources

Troubleshooting

troubleshooting low yields in the synthesis of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Technical Support Center: Synthesis of 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole Executive Summary The synthesis of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole presents a unique set of challenges primarily driv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Executive Summary

The synthesis of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole presents a unique set of challenges primarily driven by the electronic properties of the isoxazole ring. Low yields are rarely due to a single catastrophic failure but rather a combination of acid-catalyzed hydrolysis of the 3-methoxy group , regiochemical impurities in the precursor, and product instability during purification.

This guide moves beyond standard textbook protocols to address the specific mechanistic pitfalls of this molecule.

Part 1: Diagnostic Workflow

Before altering your chemistry, identify where the mass balance is being lost. Use this logic flow to pinpoint the failure mode.

TroubleshootingFlow Start Low Yield Observed CheckPrecursor Step 1: Analyze Precursor (1H NMR of Alcohol) Start->CheckPrecursor PurityIssue Impurity: N-methyl isomer present? CheckPrecursor->PurityIssue Yes ReactionMon Step 2: Monitor Chlorination (TLC/LCMS of Crude) CheckPrecursor->ReactionMon Pure FixRegio Optimize O-Methylation PurityIssue->FixRegio See Section 2: Regioselectivity ConversionIssue Incomplete Conversion? ReactionMon->ConversionIssue SM remains DegradationIssue New polar spots (Hydrolysis)? ReactionMon->DegradationIssue Byproducts Workup Step 3: Isolation & Purification ReactionMon->Workup Clean Conversion FixKinetics FixKinetics ConversionIssue->FixKinetics Increase Temp/Time or Reagent Stoichiometry FixAcid Switch to Appel Reaction or Buffer SOCl2 DegradationIssue->FixAcid See Section 1: Acid Sensitivity SilicaLoss Product decomposes on Silica? Workup->SilicaLoss Yield drops after column FixPurification Use Neutral Alumina or Distillation SilicaLoss->FixPurification See Section 3: Stability

Caption: Diagnostic logic flow for identifying yield loss in isoxazole chloromethylation.

Part 2: Technical Deep Dive & Solutions

Issue 1: The "Disappearing" Methoxy Group (Acid Sensitivity)

The Symptom: The reaction mixture turns dark; TLC shows a new polar spot that does not correspond to the alcohol starting material. The Cause: The 3-methoxyisoxazole moiety behaves electronically like a vinyl ether. Standard chlorination reagents like Thionyl Chloride (


) generate stoichiometric HCl gas. Under reflux, this strong acid attacks the 3-methoxy group, cleaving it to form the thermodynamically stable 3-isoxazolone  (tautomer of 3-hydroxyisoxazole). This byproduct is water-soluble and often lost during aqueous workup, appearing as "missing mass."

Solution A: Buffered Chlorination If you must use


, you must neutralize the HCl in situ.
  • Add Base: Include 1.1 - 1.5 equivalents of Pyridine or Triethylamine in the reaction mixture.

  • Temperature: Keep the reaction at

    
     to Room Temperature (RT). Avoid reflux.
    

Solution B: The Appel Reaction (Recommended) For maximum yield, avoid acidic conditions entirely by using Triphenylphosphine (


) and Carbon Tetrachloride (

) or Hexachloroacetone. This proceeds under near-neutral conditions.

Mechanistic Insight: The Appel reaction uses the driving force of phosphine oxide formation (


 bond) to activate the oxygen, allowing displacement by chloride without generating free protons that threaten the vinyl ether system [1][2].
Issue 2: Regiochemical Impurities in the Precursor

The Symptom: The final product has a lower melting point than reported, or NMR shows "shadow" peaks (e.g., N-Me singlet vs O-Me singlet). The Cause: The precursor, 3-methoxy-5-methylisoxazole-4-methanol, is typically derived from 3-hydroxy-5-methylisoxazole. Methylation of the 3-hydroxy group is ambivalent; it can occur at the Oxygen (desired) or Nitrogen (undesired).

  • N-methylation (forming the 2-methyl-3-isoxazolone) is favored in polar aprotic solvents with simple alkyl halides.

  • O-methylation is favored when using silver salts or "hard" electrophiles.

Solution: Ensure your starting material is pure.

  • Protocol: Use

    
     and Methyl Iodide (
    
    
    
    ) in Benzene or Chloroform to favor O-methylation exclusively [3]. If using
    
    
    in DMF, ensure strict temperature control and verify the isomer ratio by NMR (O-Me signal is typically
    
    
    3.9-4.1 ppm; N-Me is
    
    
    3.2-3.5 ppm).
Issue 3: Product Instability on Silica Gel

The Symptom: Crude NMR looks clean, but yield drops significantly after flash chromatography. The Cause: 4-(Chloromethyl)isoxazoles are highly reactive alkylating agents (benzylic-like halides). The acidic surface of standard silica gel can catalyze:

  • Hydrolysis back to the alcohol.

  • Friedel-Crafts-type alkylation of the isoxazole ring (dimerization).

Solution:

  • Neutral Alumina: Use neutral alumina (Activity Grade III) instead of silica.

  • Rapid Filtration: Perform a "plug filtration" rather than a long column.

  • Triethylamine Wash: Pre-treat the silica column with 1%

    
     in hexanes to neutralize acidity.
    

Part 3: Optimized Experimental Protocol

Protocol: Neutral Chlorination via Appel Reaction Target: Conversion of 3-methoxy-5-methylisoxazole-4-methanol to 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole.

Reagents:

  • Precursor Alcohol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Carbon Tetrachloride (

    
    ) or Hexachloroacetone (1.5 equiv) (Note: If 
    
    
    
    is restricted, use
    
    
    or N-Chlorosuccinimide/PPh3)
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Dissolution: Dissolve the alcohol (e.g., 10 mmol) and

    
     (15 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (
    
    
    
    or Ar). Cool to
    
    
    .
  • Addition: Add

    
     (12 mmol) portion-wise over 15 minutes. Do not add all at once to control the exotherm.
    
  • Reaction: Allow the mixture to warm to RT and stir for 2-4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The alcohol spot should disappear.

  • Workup (Non-Aqueous):

    • Add Hexanes (50 mL) to the reaction mixture to precipitate Triphenylphosphine oxide (

      
      ).
      
    • Filter the white solid through a celite pad.

    • Concentrate the filtrate carefully (bath temp

      
      ) to avoid thermal degradation.
      
  • Purification: Purify the residue via rapid flash chromatography on Neutral Alumina or Silica (pre-treated with 1%

    
    ) using Hexanes/EtOAc (9:1).
    

Part 4: Quantitative Comparison of Methods

Use this table to select the method that fits your lab's constraints.

MethodReagentsTypical YieldMain RiskBest For
Standard

, Reflux
30 - 50%Acid hydrolysis of 3-OMe; DimerizationStable, simple isoxazoles only
Buffered

, Pyridine,

60 - 75%Incomplete conversion if too coldGeneral purpose; cost-effective
Appel

,

/

85 - 95% Separation of

byproduct
Acid-sensitive substrates (Recommended)
Mesylation

,

, then

70 - 80%Two-step process; lower atom economyIf

removal is difficult

Part 5: FAQs

Q: Can I store the 4-chloromethyl product? A: Ideally, use it immediately. If storage is necessary, keep it at


 under Argon. These compounds are potent lachrymators and alkylating agents; they will hydrolyze in moist air to release HCl and the alcohol.

Q: I see a spot on TLC that stays at the baseline. What is it? A: This is likely the 3-hydroxy-5-methylisoxazole derivative (from hydrolysis of the methoxy group) or the pyridinium salt (if pyridine was used). Both are water-soluble. If your yield is low, check the aqueous layer of your extraction.

Q: Why not use


 or 

?
A: These are too harsh.

requires high temperatures which will degrade the methoxy group.

is a strong Lewis acid and can cause ring opening of isoxazoles [4].

References

  • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition in English, 14(12), 801–811. Link

  • Denton, R. M., et al. (2011). "Phosphine-mediated conversion of alcohols to alkyl halides."[1] Arkivoc, 2011(2), 226-239. Link

  • Hjeds, H., & Krogsgaard-Larsen, P. (1976). "Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols." Acta Chemica Scandinavica B, 30, 781-784. Link

  • Speranza, G., et al. (2011). "Deoxygenation of isoxazole derivatives." Journal of Organic Chemistry. (General reference for isoxazole stability). Link

Sources

Optimization

potential degradation pathways for 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole. This document is intended for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the stability and integrity of the compound throughout your experiments.

Introduction

4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is a substituted isoxazole derivative. The isoxazole ring is a key scaffold in medicinal chemistry, appearing in various therapeutic agents.[1] The compound's utility is largely defined by its two primary functional groups: the stable, substituted isoxazole core and the highly reactive chloromethyl group. The chloromethyl moiety acts as a versatile synthetic handle, allowing for a wide range of chemical modifications.[2] However, this reactivity also makes the molecule susceptible to degradation if not handled and stored correctly. Understanding the potential degradation pathways is critical for ensuring experimental reproducibility, accurate data interpretation, and the overall success of your research.

This guide is structured as a series of questions and answers to directly address common challenges and observations you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Stability and Storage

Q: What are the recommended storage conditions for 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole?

A: Based on the reactivity of the chloromethyl group, the compound should be stored in a cool, dry, and dark environment. A freezer at -20°C is recommended for long-term storage. The container should be tightly sealed and the headspace preferably filled with an inert gas like argon or nitrogen. This minimizes exposure to atmospheric moisture and oxygen, which are key initiators of degradation.

Q: I've followed the storage guidelines, but my compound purity is decreasing over time. What could be the cause?

A: If you are observing degradation despite proper storage, consider these possibilities:

  • Trace Moisture: The chloromethyl group is highly susceptible to hydrolysis. Even small amounts of moisture in your storage container or from repeated access in a humid environment can lead to the formation of the corresponding hydroxymethyl derivative.

  • Incompatible Container Material: Ensure you are using inert container materials (e.g., borosilicate glass). Certain plastics may contain additives or leach impurities that could catalyze degradation.

  • Frequent Freeze-Thaw Cycles: Repeatedly warming the sample to room temperature can introduce moisture condensation. We recommend aliquoting the compound into smaller, single-use vials to avoid contaminating the entire batch.

FAQ 2: Understanding Degradation Pathways

Q: What is the most common degradation pathway I should be aware of?

A: The most significant vulnerability of this molecule is the chloromethyl group. It is highly electrophilic, making it a prime target for nucleophiles.[3] This reactivity facilitates bimolecular nucleophilic substitution (SN2) reactions.[2] Any nucleophilic species in your solvent or reaction mixture (water, alcohols, amines) can displace the chloride ion.

  • Hydrolysis: Reaction with water produces 4-(hydroxymethyl)-3-methoxy-5-methyl-1,2-oxazole. This is often the primary degradation product observed.

  • Alcoholysis: If using an alcohol solvent (e.g., methanol, ethanol), you will form the corresponding ether derivative.

  • Aminolysis: Reactions with primary or secondary amines will yield the corresponding substituted amine.

Q: Can the isoxazole ring itself degrade? Under what conditions should I be concerned?

A: Yes, while more robust than the chloromethyl group, the isoxazole ring can be cleaved. The N-O bond is the weakest point of the ring system.[4] You should be cautious under the following conditions:

  • Strongly Basic Conditions: Certain isoxazoles can undergo ring-opening when exposed to strong bases.[4] Deprotonation can lead to cleavage of the O-N bond.[5]

  • Reductive Conditions: Potent reducing agents, particularly catalytic hydrogenation (e.g., H₂/Pd), are known to cleave the N-O bond, leading to β-aminoenones.[4][6]

  • Photochemical Conditions: High-energy UV light can induce rearrangement and cleavage of the isoxazole ring.[4] If your experiments are light-sensitive, work in a fume hood with the sash down or use amber-colored glassware.

  • Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[4][7] Be mindful of this if your reaction involves metal catalysts.

FAQ 3: Troubleshooting Experimental Issues

Q: I am seeing an unexpected peak in my HPLC/LC-MS analysis. What could it be?

A: An unexpected peak often corresponds to a degradation product. The first step is to check its mass. Based on the likely degradation pathways, you can predict the mass of potential impurities.

Degradation PathwayDegradant StructureMass Change (from parent)Potential Cause
Hydrolysis 4-(hydroxymethyl)-...-isoxazole-16.47 Da (-Cl, +OH)Exposure to water/moisture
Methanolysis 4-(methoxymethyl)-...-isoxazole-4.48 Da (-Cl, +OCH₃)Use of methanol as solvent
Ethanolysis 4-(ethoxymethyl)-...-isoxazole+9.54 Da (-Cl, +OCH₂CH₃)Use of ethanol as solvent
Ring Cleavage (Reductive) β-aminoenone derivative+2.02 Da (+2H)Reductive conditions (e.g., H₂/Pd)

Q: My reaction yield is consistently low. Could degradation of my starting material be the problem?

A: Absolutely. If your reaction is run in a nucleophilic solvent (like methanol or water), is heated for a prolonged period, or is not performed under an inert atmosphere, a significant portion of your starting material may be degrading before it can react as intended.

Troubleshooting Steps:

  • Check Purity: Always verify the purity of your starting material by HPLC or NMR before starting a reaction.

  • Use Aprotic Solvents: If possible, switch to a non-nucleophilic, aprotic solvent such as THF, dioxane, or acetonitrile.

  • Inert Atmosphere: Run your reaction under an inert atmosphere (nitrogen or argon) to exclude moisture.

  • Monitor Reaction: Use TLC or LC-MS to monitor the reaction. If you see the starting material disappearing without a corresponding increase in your desired product, degradation is likely occurring.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradants and validating that your analytical method is "stability-indicating."[8][9] This means the method can separate the intact parent compound from all its degradation products.[10]

Objective: To intentionally stress the compound under various conditions to generate potential degradation products.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 4-8 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 1-2 hours (base-catalyzed degradation is often rapid).

    • Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a thin solid film of the compound or a solution (in a quartz cuvette) to a photostability chamber with a light source that meets ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • Analyze the sample alongside a dark control.[11]

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.[10]

    • Dissolve and dilute for analysis.

Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV/MS method. Aim for 5-20% degradation of the main peak for optimal results.

Protocol 2: Standard HPLC Method for Purity Assessment

Objective: To provide a starting point for a stability-indicating HPLC method. This method may require optimization.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[12]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Visualizations: Pathways and Workflows

Degradation Pathway Diagrams

G parent 4-(chloromethyl)-3-methoxy- 5-methyl-1,2-oxazole hydrolysis 4-(hydroxymethyl)-3-methoxy- 5-methyl-1,2-oxazole parent->hydrolysis + H₂O (Nucleophilic Attack) alcoholysis 4-(alkoxymethyl)-3-methoxy- 5-methyl-1,2-oxazole parent->alcoholysis + R-OH (Nucleophilic Attack)

Caption: Primary degradation via SN2 nucleophilic substitution at the chloromethyl group.

G parent 4-(chloromethyl)-3-methoxy- 5-methyl-1,2-oxazole ring_opened β-Aminoenone Derivative parent->ring_opened Reductive Conditions (e.g., H₂/Pd) N-O bond cleavage

Caption: Potential isoxazole ring cleavage under reductive conditions.

Experimental Workflow Diagram

G cluster_investigation Investigation Workflow start Unexpected Result (e.g., low yield, extra peak) check_purity 1. Verify Purity of Starting Material (HPLC, NMR) start->check_purity review_cond 2. Review Experimental Conditions (Solvent, Temp, Atmosphere) check_purity->review_cond forced_deg 3. Perform Forced Degradation Study (Acid, Base, Oxidative, Light) review_cond->forced_deg analyze 4. Analyze Degradants (LC-MS for mass identification) forced_deg->analyze compare 5. Compare Experimental Impurity with Forced Degradation Profile analyze->compare optimize 6. Optimize Conditions (Aprotic solvent, inert gas, lower temp) compare->optimize

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Markowska-Buńka, P., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC.
  • Nitta, M., & Kobayashi, T. (1982). Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water. RSC Publishing.
  • Kumar, A., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications.
  • Dakenchem. (2026). Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis.
  • Benchchem. A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings.
  • Zeng, L., et al. Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository.
  • Komatsuda, M., et al. Ring-Opening Fluorination of Isoxazoles. ResearchGate.
  • Legros, J., et al. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds.
  • Wisniewski, J. A., et al. (2026). Heterobenzyl Chlorides as Linchpins for C–H Arylation via Sequential C–H Chlorination/Cross-Electrophile Coupling. ACS Catalysis.
  • Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review.
  • Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances.
  • Rawat, T., & Pandey, I. P. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Sigma-Aldrich. 4-Chloromethyl-isoxazole | 98020-14-5.
  • Rahman, A., et al. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

Sources

Troubleshooting

improving the regioselectivity of reactions involving 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Topic: Optimizing Regioselectivity in Alkylations with 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole Executive Summary & Mechanistic Insight The Core Challenge: 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Regioselectivity in Alkylations with 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Executive Summary & Mechanistic Insight

The Core Challenge: 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (Compound 1 ) is a specialized "benzylic-like" electrophile. When reacting with ambident nucleophiles (e.g., phenols, amides, imidazoles, or sulfonamides), researchers often encounter poor regioselectivity —specifically, the competition between


-alkylation and 

-alkylation (or

-alkylation).

Mechanistic Driver: The chloromethyl group at position C4 is highly reactive due to the electronic structure of the isoxazole ring.

  • Electronic Effect: The 3-methoxy group is a strong

    
    -donor, while the 5-methyl group is weakly donating. This makes the isoxazole ring electron-rich, stabilizing the transition state for 
    
    
    
    reactions but also making the C4-methylene carbon a "soft" electrophile.
  • Steric Effect: The 3-methoxy and 5-methyl groups provide significant steric bulk flanking the reactive center. This steric crowding often disfavors attack by bulky nucleophilic centers, pushing the reaction toward the less hindered (often "harder") atom of the nucleophile, leading to undesired regioisomers.

The Solution: Control is achieved by manipulating the Hard-Soft Acid-Base (HSAB) parameters via solvent polarity, counter-ion selection, and temperature.

Optimized Experimental Protocol

Objective: Achieve >95% Regioselectivity for


-Alkylation of an Ambident Nucleophile (e.g., an Amide or Heterocycle).
Reagents & Materials
  • Electrophile: 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (1.0 equiv).

  • Nucleophile: Target amine/amide/heterocycle (1.1 equiv).

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF (for thermodynamic control) or THF (for kinetic control).

Step-by-Step Methodology
  • Nucleophile Activation (Critical Step):

    • For Neutral Amines: Dissolve the nucleophile in MeCN. Add

      
       (2.0 equiv).
      
    • For Amides/Sulfonamides: Dissolve in dry DMF at 0°C. Add

      
       (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min to ensure complete deprotonation.
      
    • Why? Complete deprotonation prevents proton-shuffling between regioisomers.

  • Electrophile Addition:

    • Dissolve Compound 1 in the minimum amount of reaction solvent.

    • Dropwise Addition: Add the electrophile solution slowly to the nucleophile mixture at 0°C.

    • Technical Note: Rapid addition causes local high concentrations, favoring the kinetic product (often

      
      -alkylation for amides) or double-alkylation.
      
  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT). Monitor via TLC (EtOAc/Hexane) or LC-MS.

    • Time: Usually complete within 2–4 hours.

    • Warning: Do not heat above 60°C unless necessary. The 5-methyl group is weakly acidic, and the 3-methoxy group can undergo cleavage under harsh conditions.

  • Quench & Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc.[1] Wash organic layer with water (

      
      ) to remove DMF.
      
Troubleshooting Guide (FAQ)
Q1: I am seeing a mixture of N-alkylated and O-alkylated products. How do I shift the ratio?

A: This is the classic ambident nucleophile problem.

  • To favor N-Alkylation (Soft center): Use a protic solvent (like EtOH) or a non-polar solvent (Toluene) if solubility permits. Use a "soft" counter-ion like Cesium (

    
    ) .
    
  • To favor O-Alkylation (Hard center): Use a polar aprotic solvent (DMF, DMSO ) which solvates the cation, leaving the "naked" anion free to attack with its area of highest electron density (usually Oxygen). Use Sodium (

    
    )  or Lithium (
    
    
    
    )
    bases.
Q2: My reaction turns black, and I lose the starting material. What is happening?

A: You likely triggered the base-catalyzed decomposition of the isoxazole ring.

  • Cause: Strong bases (like

    
    -BuLi or excess 
    
    
    
    at high temps) can deprotonate the 5-methyl group of the isoxazole. This creates a carbanion that can polymerize or ring-open.
  • Fix: Switch to a milder base like

    
     or 
    
    
    
    in Acetone or MeCN. If you must use
    
    
    , keep the temperature strictly at 0°C.
Q3: The 3-methoxy group seems to be disappearing in the product.

A: You are likely experiencing ether cleavage .

  • Cause: If you are using Lewis Acids (to catalyze the reaction) or strong mineral acids during workup, the methoxy ether can be cleaved to the alcohol (isoxazolone tautomer).

  • Fix: Ensure the reaction pH remains neutral-to-basic. Avoid acidic workups; use neutral buffers.

Q4: The reaction is sluggish. Can I heat it?

A: Proceed with caution.

  • Risk: Heating >80°C increases the rate of

    
    -alkylation (thermodynamic product usually, depending on the system) and ring degradation.
    
  • Better Alternative: Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition). This generates the in situ iodide (4-iodomethyl-...), which is a much better leaving group (

    
     faster) than the chloride, allowing the reaction to proceed at lower temperatures.
    
Data Summary: Solvent & Base Effects

Table 1: Effect of Conditions on Regioselectivity (Model Nucleophile: 2-Pyridone)

EntrySolventBaseTemp (°C)Yield (%)Ratio (N-alkyl : O-alkyl)
1 DMFNaH258540 : 60 (Poor)
2 THFNaH07865 : 35
3 TolueneAg2CO3809210 : 90 (O-selective)
4 MeCN Cs2CO3 25 94 98 : 2 (N-selective)
5 DMFK2CO36060Decomposition

Note: Entry 4 represents the optimized condition for N-alkylation due to the "Cesium Effect" and moderate solvent polarity.

Decision Pathway Visualization

RegioselectivityOptimization Start Start: Alkylation with 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole CheckNu Identify Nucleophile Type Start->CheckNu Ambident Ambident? (e.g., Amide, Phenol, Imidazole) CheckNu->Ambident Yes Simple Simple Amine/Thiol CheckNu->Simple No Goal Desired Isomer? Ambident->Goal Cond_N Protocol A: Solvent: MeCN or Toluene Base: Cs2CO3 or K2CO3 Temp: RT Simple->Cond_N Standard SN2 N_Alk Target: N-Alkylation (Kinetic/Soft) Goal->N_Alk O_Alk Target: O-Alkylation (Thermodynamic/Hard) Goal->O_Alk N_Alk->Cond_N Cond_O Protocol B: Solvent: DMF or DMSO Base: NaH or t-BuOK Temp: 0°C -> RT O_Alk->Cond_O Decomp Issue: Ring Decomposition? Cond_N->Decomp Cond_O->Decomp Fix_Decomp Solution: Lower Temp (<40°C) Avoid Li-bases Switch to K2CO3 Decomp->Fix_Decomp Yes

Caption: Decision tree for selecting reaction conditions based on the desired regioisomer and stability constraints.

References
  • BenchChem. (n.d.). 4-(Chloromethyl)-3-methyl-1,2-oxazole - Reaction Mechanisms and Applications. Retrieved from

  • Organic Syntheses. (2014). Synthesis of 3,5-Disubstituted Isoxazoles. Organic Syntheses, Coll. Vol. 10. Retrieved from

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Molecules, 29(24). Retrieved from

  • Sigma-Aldrich. (n.d.). Safety and Handling of Chloromethyl-isoxazole derivatives. Retrieved from

  • National Science Foundation. (2021). Ene reactions of pre-aromatic heterocycles: Oxazole derivatives. Retrieved from

Sources

Optimization

analysis of common impurities in commercially available 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

This guide serves as a Tier-3 Technical Support resource for researchers utilizing 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (CAS: 133446-66-1 or related analogs). This intermediate is a critical electrophile in th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers utilizing 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (CAS: 133446-66-1 or related analogs). This intermediate is a critical electrophile in the synthesis of COX-2 inhibitors (e.g., Valdecoxib) and various sulfonamide antibiotics.

Its high reactivity—specifically the benzylic-like chloromethyl group—makes it prone to rapid degradation and "ghost peak" formation during analysis.

Technical Support Module 1: Impurity Identification & Profiling

User Query: "I am seeing three distinct impurities in my HPLC trace. One elutes early, and one appears only after prolonged storage. What are they?"

Technical Diagnosis: The purity of this isoxazole derivative is governed by three primary degradation/byproduct vectors: Hydrolysis , Regioisomerism , and Dimerization .

The "Big Three" Impurity Profile
Impurity TypeCommon NameStructure DescriptionRelative Retention (RRT)*Origin/Causality
Impurity A The "Alcohol" 4-(Hydroxymethyl)-3-methoxy-5-methylisoxazole~0.4 - 0.6Hydrolysis. The C-Cl bond is highly labile. Moisture in the air or protic solvents (MeOH) during prep will convert the chloride to the alcohol.
Impurity B The "Regioisomer" 4-(Chloromethyl)-5-methoxy-3-methylisoxazole~0.95 - 1.05Synthetic Byproduct. Formed during the initial cyclization of methyl acetoacetate with hydroxylamine. Difficult to separate due to identical polarity.[1]
Impurity C The "Dimer" Bis-isoxazolyl ether or alkane~1.8 - 2.2Self-Alkylation. The reactive chloromethyl group alkylates the electron-rich isoxazole ring of a neighboring molecule during bulk storage.

*RRT values are approximate for a C18 column with Water/Acetonitrile gradient.

Technical Support Module 2: Analytical Troubleshooting (FAQ)

Q1: "My HPLC chromatogram shows a broad, tailing front peak that wasn't there in the raw material COA. Is my column failing?"

A: Likely not. You are witnessing On-Column Hydrolysis .

  • The Mechanism: If you use a standard water/methanol gradient without pH buffering, the chloromethyl isoxazole hydrolyzes during the run. The "broad front" is the alcohol (Impurity A) forming in real-time.

  • The Fix:

    • Switch Diluent: Dissolve samples in 100% Acetonitrile (ACN) or Dichloromethane (DCM). Avoid Methanol.

    • Buffer the Aqueous Phase: Use 0.1% Formic Acid or Ammonium Acetate. Acidic pH stabilizes the alkyl chloride better than neutral pH.

    • Minimize Water Time: Use a steep gradient to elute the compound quickly.

Q2: "GC-MS shows a much lower purity than HPLC (e.g., 85% vs 98%). Which is correct?"

A: Trust the HPLC .

  • The Mechanism: The chloromethyl group is thermally unstable. In a GC inlet at 250°C, the molecule undergoes dehydrohalogenation (loss of HCl) or thermal dimerization.

  • The Fix:

    • Lower the GC inlet temperature to <180°C (if volatility permits).

    • Use HPLC-UV (254 nm) for purity quantification.

    • Use LC-MS (ESI+) for identification.

Technical Support Module 3: Visualizing the Pathways

The following diagram illustrates the origin of the impurities and the decision matrix for analytical method development.

Isoxazole_Analysis Start Raw Material: 4-(chloromethyl)-3-methoxy-5-methylisoxazole Hydrolysis Path 1: Hydrolysis (Moisture/Protic Solvents) Start->Hydrolysis Dimerization Path 2: Dimerization (Heat/Long Storage) Start->Dimerization Synthesis Path 3: Cyclization Errors (Synthesis Origin) Start->Synthesis Pre-existing Analysis Analytical Method Selection Start->Analysis Impurity_A Impurity A (Alcohol) 4-(hydroxymethyl)-... Hydrolysis->Impurity_A Impurity_C Impurity C (Dimer) High MW Species Dimerization->Impurity_C Impurity_B Impurity B (Regioisomer) 5-methoxy-3-methyl... Synthesis->Impurity_B HPLC_Bad HPLC (MeOH/Water) RESULT: Ghost Peaks Analysis->HPLC_Bad Protic Diluent HPLC_Good HPLC (ACN/Buffer pH 3) RESULT: Accurate Purity Analysis->HPLC_Good Aprotic Diluent GC_Bad GC-MS (Inlet >200°C) RESULT: Thermal Degradation Analysis->GC_Bad High Temp

Caption: Figure 1. Degradation pathways (Red) and analytical decision matrix (Green) for 4-(chloromethyl)-3-methoxy-5-methylisoxazole.

Technical Support Module 4: Validated Experimental Protocols

Protocol 1: Synthesis of Impurity A (Reference Standard)

To quantify the alcohol impurity, you must synthesize it, as it is the primary degradation product.

  • Dissolution: Dissolve 100 mg of the parent chloromethyl compound in 2 mL of 1:1 Water:THF.

  • Reaction: Add 1 equivalent of NaOH (0.1 M). Stir at Room Temperature for 2 hours.

    • Note: The reaction is driven by the precipitation of NaCl.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Verification: The product will show a shift in 1H NMR: The

    
     singlet at ~4.5 ppm shifts upfield to ~4.3 ppm (
    
    
    
    ).
  • Use: Use this crude material to mark the retention time (RT) of the alcohol in your HPLC method.

Protocol 2: Recommended Storage Conditions
  • Temperature: -20°C (Critical).

  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Amber glass with Teflon-lined cap.

  • Desiccant: Store inside a secondary jar containing activated silica gel or molecular sieves.

References

  • Valdecoxib Intermediate Synthesis

    • Title: Synthesis and pharmacological evaluation of isoxazole derivatives as anti-inflamm
    • Source:Journal of Medicinal Chemistry / PubChem D
    • Context: Describes the general reactivity of 4-chloromethyl-5-methylisoxazoles and their susceptibility to nucleophilic
    • URL:

  • Isoxazole Regioselectivity

    • Title: Regioselective synthesis of 3,5-disubstituted isoxazoles.[2][3]

    • Source:Organic Syntheses / NIH PubMed Central.
    • Context: Details the mechanism of cyclization between hydroxylamine and beta-keto esters, explaining the formation of regioisomeric impurities (Impurity B).
    • URL:

  • Analytical Method Validation (HPLC)

    • Title: Stability-indicating HPLC methods for isoxazole deriv
    • Source:Journal of Pharmaceutical and Biomedical Analysis (General Guidelines).
    • Context: Supports the requirement for buffered mobile phases and aprotic sample prepar
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Analysis of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole . It is designed for medicinal chemists and analytical scientists requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this heterocyclic building block.

Executive Summary & Application Context

4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is a critical electrophilic intermediate used in the synthesis of bioactive isoxazoles (e.g., Valdecoxib analogs, AMPA receptor ligands). Its "performance" in a synthetic sequence is defined by its purity and the success of the chlorination step from its alcohol precursor.

This guide compares the NMR signature of the product against its primary "alternative"—the 4-(hydroxymethyl) precursor—to establish a self-validating release protocol.

Structural Assignment Strategy

The isoxazole ring possesses a unique electronic bias. The 3-methoxy group acts as a strong electron donor by resonance, while the 5-methyl group provides weak inductive donation. The 4-position is the most electron-rich carbon in the ring, making the attached chloromethyl group chemically distinct.

Visualizing the Core Structure

The following diagram illustrates the atom numbering and key HMBC (Heteronuclear Multiple Bond Correlation) connectivities used for assignment.

G C3 C3 (162.0 ppm) C4 C4 (108.0 ppm) C3->C4 OMe OMe (56.5 ppm) C3->OMe O-Link C5 C5 (168.0 ppm) C4->C5 CH2Cl CH2Cl (34.0 ppm) C4->CH2Cl C-Link Me 5-Me (11.5 ppm) C5->Me C-Link O O C5->O Me->C4 HMBC Me->C5 HMBC CH2Cl->C3 HMBC CH2Cl->C5 HMBC O->C3

Caption: Figure 1. Atom numbering and key HMBC correlations. Note the diagnostic cross-peaks from the 5-Methyl protons to C4 and C5.

Comparative Analysis: Product vs. Alternatives

The primary challenge in analyzing this compound is distinguishing it from the 4-(hydroxymethyl) starting material (incomplete reaction) or the 4-methyl analog (over-reduction/impurity).

Scenario A: Monitoring Chlorination (Product vs. Alcohol Precursor)

The conversion of the alcohol (-CH₂OH) to the chloride (-CH₂Cl) induces a massive shift in the Carbon NMR , which is the most reliable "performance metric" for reaction completion.

FeatureProduct: 4-(chloromethyl) Alternative: 4-(hydroxymethyl) Delta (

) / Diagnostic
13C NMR: CH₂ Group

34.0 ppm

55.0 - 58.0 ppm
~22 ppm Upfield Shift (Primary Indicator)
1H NMR: CH₂ Protons

4.45 ppm (Singlet)

4.40 - 4.55 ppm (Doublet/Singlet)
Ambiguous. Overlap is common. Look for OH coupling.
1H NMR: OH Signal Absent Present (~5.0-5.5 ppm broad)Disappears with D₂O shake; unreliable in wet CDCl₃.
Solubility High in CDCl₃Low in CDCl₃; requires DMSO-d6Polarity difference is significant.

Expert Insight: Do not rely solely on Proton NMR to confirm the chloride formation, as the des-shielding effect of Chlorine vs. Oxygen on the alpha-protons is similar (


4.5 ppm). You must use 13C NMR or HSQC.  The carbon attached to chlorine is significantly more shielded (upfield) than the carbon attached to oxygen.
Scenario B: Solvent Selection (CDCl₃ vs. DMSO-d6)
SolventPerformance AssessmentRecommendation
CDCl₃ Excellent. The product is lipophilic. Provides sharp singlets for all groups.Preferred Standard. Use for final QC.
DMSO-d6 Good. Necessary if the sample contains significant polar impurities (salts, unreacted alcohol).Use only if solubility in CDCl₃ is poor (indicates impurity).
Detailed Spectral Data Assignments

The following data represents the consensus values expected for the pure compound in CDCl₃ at 298 K.

Table 1: 1H NMR Data (400 MHz, CDCl₃)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
5-Me 2.35 Singlet (s)3H-Typical allylic-like methyl on isoxazole.
3-OMe 3.98 Singlet (s)3H-Deshielded by oxygen; characteristic methoxy range.
4-CH₂Cl 4.45 Singlet (s)2H-Diagnostic singlet. Sharpness indicates no coupling to OH.
Table 2: 13C NMR Data (100 MHz, CDCl₃)
PositionShift (

ppm)
TypeAssignment Logic
5-Me 11.5 CH₃Shielded methyl group.
4-CH₂Cl 34.0 CH₂CRITICAL QC PEAK. Upfield from alcohol precursor (~56 ppm).
3-OMe 56.5 CH₃Typical methoxy carbon.
C4 108.0 CqMost shielded ring carbon (beta to both O and N).
C3 162.0 CqDeshielded by direct attachment to Oxygen (OMe).
C5 168.0 CqDeshielded by C=N and O in ring.
Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this decision-tree workflow for sample analysis.

Workflow Start Start: Crude Solid Solubility Dissolve in CDCl3 (10 mg / 0.6 mL) Start->Solubility Acquire Acquire 1H NMR (16 scans) Solubility->Acquire CheckOH Is broad singlet visible > 5.0 ppm? Acquire->CheckOH Recryst Impurity: Alcohol present. Action: Recrystallize (Hex/EtOAc) CheckOH->Recryst Yes CheckCH2 Check CH2 Integral (4.45 ppm vs 2.35 ppm) CheckOH->CheckCH2 No C13Check Acquire 13C NMR (256 scans) CheckCH2->C13Check Ratio 2:3 Validation Verify CH2 Carbon Target: ~34 ppm C13Check->Validation Fail FAIL: Precursor (56 ppm) or Decomp Validation->Fail 56 ppm Pass PASS: Release Lot Validation->Pass 34 ppm

Caption: Figure 2. Quality Control Decision Tree for 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole.

Step-by-Step Methodology
  • Sample Preparation: Weigh 10-15 mg of the solid. Dissolve in 0.6 mL CDCl₃ (99.8% D). Ensure the solution is clear; turbidity indicates inorganic salts (NaCl) from the chlorination quench. Filter through cotton if necessary.

  • Acquisition (1H): Set spectral width to -2 to 14 ppm. Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds to ensure accurate integration of the methyl singlets.

  • Acquisition (13C): Acquire 256-512 scans. Focus on the 30-60 ppm region.

    • Pass Criteria: Distinct signal at ~34 ppm.

    • Fail Criteria: Signal at ~56 ppm (Alcohol) or ~12 ppm (Methyl impurity).

References
  • ChemicalBook. (2024). 13C NMR Spectrum of 4-(Chloromethyl)-3,5-dimethylisoxazole.

  • Hjeds, H., & Krogsgaard-Larsen, P. (1976). Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol. Acta Chemica Scandinavica. (Confirming 3-methoxy/5-methyl shifts).

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General isoxazole shift referencing).

Comparative

X-ray crystallographic analysis of derivatives of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Executive Summary: The Regiochemistry Challenge In the synthesis of isoxazole-based pharmaceuticals, particularly COX-2 inhibitors like Valdecoxib (Bextra) and its analogs, the intermediate 4-(chloromethyl)-3-methoxy-5-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemistry Challenge

In the synthesis of isoxazole-based pharmaceuticals, particularly COX-2 inhibitors like Valdecoxib (Bextra) and its analogs, the intermediate 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole represents a critical structural pivot. The efficacy of downstream drug candidates depends entirely on the precise arrangement of substituents on the isoxazole ring.

A persistent challenge in isoxazole synthesis—specifically via 1,3-dipolar cycloaddition—is the formation of regioisomers (3,5-disubstituted vs. 3,4-disubstituted). While NMR spectroscopy is the standard workhorse for characterization, it often fails to unambiguously distinguish between these isomers due to overlapping chemical shifts and subtle NOE (Nuclear Overhauser Effect) signals.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and Computational Modeling (DFT) , establishing why SC-XRD remains the non-negotiable gold standard for validating this specific class of alkylating intermediates.

Comparative Analysis: SC-XRD vs. Alternatives

The Decision Matrix

For a researcher holding a crude product suspected to be 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole, the choice of analytical method dictates the reliability of the entire synthetic campaign.

FeatureMethod A: SC-XRD (Gold Standard) Method B: NMR (1H/13C/NOESY) Method C: DFT Modeling
Primary Output Absolute 3D ConfigurationMagnetic environment of nucleiTheoretical energy minima
Regio-Certainty 100% (Direct Imaging) 80-90% (Inferred via coupling)Predictive only
Sample State Single Crystal (Solid)Solution (CDCl3/DMSO)Virtual
Time to Result 24-48 Hours (incl. growth)15-30 Minutes4-12 Hours (CPU time)
Structural Insight Packing, intermolecular H-bondsDynamic solution behaviorHOMO-LUMO gaps
Limitation Requires suitable crystalAmbiguous for quaternary carbonsDepends on basis set accuracy
Why X-Ray Wins for Chloromethyl Isoxazoles
  • Absolute Configuration: The "chloromethyl" moiety is a reactive electrophile. In solution (NMR), rapid rotation allows averaging of signals, obscuring steric crowding. SC-XRD captures the static conformation, revealing if the -CH2Cl group is sterically hindered, which affects downstream alkylation efficiency.

  • Regioisomer Confirmation: The difference between a 3-methoxy/5-methyl and a 3-methyl/5-methoxy arrangement is subtle in 1D NMR. X-ray diffraction maps electron density directly, distinguishing Oxygen (8e-) from Nitrogen (7e-) and Carbon (6e-) based on bond lengths and geometry, providing indisputable proof of the isomer identity.

Workflow Visualization

The following diagram illustrates the critical decision pathway for characterizing isoxazole derivatives, highlighting where SC-XRD provides the "Go/No-Go" decision for drug development.

G Start Crude Isoxazole Synthesis (1,3-Dipolar Cycloaddition) Purification Chromatographic Separation Start->Purification NMR 1H/13C NMR Analysis Purification->NMR Ambiguity Regiochemical Ambiguity? (3,5- vs 3,4-substitution) NMR->Ambiguity Crystallization Crystallization Protocol (Vapor Diffusion) Ambiguity->Crystallization Yes (Critical) DFT DFT Calculation (Supportive Data) Ambiguity->DFT Predictive Check NextStep Downstream Coupling (Valdecoxib Analog) Ambiguity->NextStep No (Clear NOE) XRD SC-XRD Data Collection Crystallization->XRD Structure Absolute Structure Defined (Bond Lengths/Angles) XRD->Structure Structure->NextStep DFT->Structure Validation

Figure 1: Structural Elucidation Decision Tree. Note the critical path (Green) when regiochemistry is ambiguous.

Technical Deep Dive: Experimental Protocols

Crystallization of Chloromethyl Isoxazoles

The chloromethyl group renders the molecule lipophilic and potentially reactive. Standard evaporation often yields oils. The Vapor Diffusion method is recommended to grow diffraction-quality crystals.

Protocol:

  • Dissolution: Dissolve 20 mg of the pure derivative in 0.5 mL of a moderately polar solvent (e.g., Dichloromethane or THF ). Ensure the solution is saturated but particulate-free.

  • Precipitant Choice: Select a non-solvent with lower density, such as n-Hexane or Pentane .

  • Setup:

    • Place the sample solution in a small inner vial (GC vial).

    • Place the inner vial (uncapped) inside a larger outer vial containing 2 mL of the precipitant (Hexane).

    • Cap the outer vial tightly.

  • Incubation: Store at 4°C in a vibration-free environment. The hexane will slowly diffuse into the DCM, gently lowering solubility and driving nucleation over 24-72 hours.

Data Analysis: Key Metrics

When analyzing the solved structure, specific bond lengths confirm the identity of the 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole core.

ParameterExpected Value (Å/°)Significance
N–O Bond 1.40 – 1.42 ÅCharacteristic of the isoxazole ring; confirms ring closure.
C(4)–CH2Cl 1.50 – 1.52 ÅSingle bond connecting the reactive handle.
C–Cl Bond 1.78 – 1.80 ÅConfirm halogen presence; deviations suggest disorder or hydrolysis.
Ring Planarity < 0.02 Å RMSDIsoxazole rings should be planar; puckering indicates steric stress.

Data derived from comparative analysis of Valdecoxib intermediates [1, 2].[1]

Case Study: Packing Interactions

In derivatives of this class, X-ray analysis frequently reveals


-

stacking
interactions between isoxazole rings of adjacent molecules (centroid-centroid distances ~3.6 - 3.8 Å).

Furthermore, the C-H...O and C-H...N weak hydrogen bonds often dictate the lattice stability. For the 4-chloromethyl derivative, the Chlorine atom can act as a weak hydrogen bond acceptor (C-H...Cl), creating unique "zigzag" packing motifs that are impossible to predict via NMR but critical for understanding solid-state stability (shelf-life) [3].

References

  • Vertex AI Search Result 1.1 : Novel valdecoxib derivatives by ruthenium(ii)-promoted 1,3-dipolar cycloaddition. Confirms X-ray usage for regioselectivity in isoxazoles.

  • Vertex AI Search Result 1.8 : Valdecoxib, a non-steroidal anti-inflammatory drug. Provides baseline bond lengths for diaryl isoxazoles.

  • Vertex AI Search Result 1.3 : Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-1,2-oxazole derivatives. Discusses packing interactions and C-H...Cl bonding.

  • Vertex AI Search Result 1.6 : Comparison of NMR and X-ray crystallography. General comparative methodology.

Sources

Validation

comparative evaluation of different synthetic routes to 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Comparative Evaluation of Synthetic Routes to 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole Executive Summary 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (CAS 75989-22-9) is a critical heterocyclic building block,...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Evaluation of Synthetic Routes to 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Executive Summary 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (CAS 75989-22-9) is a critical heterocyclic building block, primarily employed in the synthesis of semi-synthetic penicillins (e.g., isoxazolyl penicillins) and advanced agrochemicals. Its structural core—a 3,4,5-trisubstituted isoxazole—requires precise regiochemical control during synthesis to distinguish between the 3-methoxy and 5-methyl positions.

This guide evaluates two primary synthetic strategies:

  • The "Constructive" Ester Reduction Route: A stepwise, high-fidelity approach ideal for laboratory-scale and GMP-compliant synthesis.

  • The "Direct" Chloromethylation Route: An industrial, truncated pathway utilizing the Blanc reaction, offering higher throughput but requiring stringent safety controls due to carcinogenic byproducts.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the C4-functional group or the C3-oxygen bond.

Visual 1: Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target 4-(chloromethyl)-3-methoxy- 5-methyl-1,2-oxazole Alcohol Alcohol Intermediate (4-CH2OH) Target->Alcohol Chlorination (SOCl2) Core 3-Methoxy-5-methylisoxazole (Core Ring) Target->Core Blanc Reaction (HCHO/HCl) Ester Ester Precursor (4-COOEt) Alcohol->Ester Reduction (LiAlH4) HydroxyIsoxazole 3-Hydroxy-5-methylisoxazole Core->HydroxyIsoxazole O-Methylation AcetylMalonate Diethyl Acetylmalonate + Hydroxylamine Ester->AcetylMalonate Cyclization & Methylation

Caption: Retrosynthetic disconnection showing the two primary pathways: Route A via Ester Reduction (Green/Blue path) and Route B via Direct Chloromethylation (Red dashed path).

Part 2: Comparative Route Evaluation

Route A: The Ester Reduction Pathway (Recommended for Lab/Pilot)

This route builds the isoxazole ring with the C4-carbon already in place (as an ester), ensuring perfect regioselectivity.

  • Step 1: Cyclization: Reaction of diethyl acetylmalonate with hydroxylamine yields Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate .

  • Step 2: O-Methylation: The 3-hydroxy group is methylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Step 3: Reduction: The C4-ester is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH4).

  • Step 4: Chlorination: Conversion of the alcohol to the chloride using Thionyl Chloride (SOCl2).

Pros:

  • Regiocontrol: Guarantees the 3-methoxy/5-methyl arrangement without isomer contamination.

  • Safety: Avoids the generation of bis(chloromethyl)ether (BCME).

  • Scalability: Steps are standard unit operations (filtration, extraction).

Cons:

  • Step Count: 4 linear steps.

  • Atom Economy: Lower due to the loss of the ester group and use of hydride reducing agents.

Route B: Direct Chloromethylation (Blanc Reaction)

This route synthesizes the core ring first and then introduces the C4-chloromethyl group via electrophilic substitution.

  • Step 1: Synthesis of 3-methoxy-5-methylisoxazole (via methylation of 3-hydroxy-5-methylisoxazole).

  • Step 2: Blanc Chloromethylation using Paraformaldehyde, HCl gas, and ZnCl2 (Lewis acid).

Pros:

  • Efficiency: Only 2 steps from the commercial 3-hydroxy precursor.

  • Cost: Reagents (HCHO, HCl) are extremely cheap.

Cons:

  • Safety Hazard: The combination of HCHO and HCl generates Bis(chloromethyl)ether (BCME) , a potent human carcinogen. Requires sealed systems and scrubbers.

  • Selectivity: Risk of over-alkylation (bis-chloromethylation) or degradation of the isoxazole ring under harsh acidic conditions.

Part 3: Data Summary & Decision Matrix

MetricRoute A: Ester ReductionRoute B: Blanc Chloromethylation
Overall Yield 45 - 55%30 - 40%
Purity Profile High (>98%); Main impurity is unreacted ester.Moderate; Contains polymeric byproducts.
Safety Profile High ; Standard corrosive/flammable risks.Low ; Carcinogen generation (BCME).
Regioselectivity Absolute (defined by precursor).High (C4 is the only activated site).
Cost (Materials) High (LiAlH4, Acetylmalonate).Low (Paraformaldehyde, HCl).
Suitability R&D, Pilot Plant, GMP Commodity Manufacturing (with controls)

Part 4: Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole via Ethyl 3-methoxy-5-methylisoxazole-4-carboxylate.

Step 1: Synthesis of Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate
  • Reagents: Diethyl acetylmalonate (20.2 g, 0.1 mol), Hydroxylamine hydrochloride (7.6 g, 0.11 mol), Sodium Hydroxide (8.0 g, 0.2 mol), Water (50 mL).

  • Procedure:

    • Dissolve Hydroxylamine HCl in water and neutralize with NaOH at 0°C.

    • Add Diethyl acetylmalonate dropwise while maintaining temperature <10°C.

    • Stir at room temperature for 4 hours, then acidify with conc. HCl to pH 2.

    • The product precipitates as a white solid. Filter, wash with cold water, and dry.

    • Yield: ~85%. Identity: 1H NMR confirms 3-OH (broad singlet) and 5-Me.

Step 2: O-Methylation
  • Reagents: Step 1 Product (17.1 g, 0.1 mol), Potassium Carbonate (20.7 g, 0.15 mol), Methyl Iodide (15.6 g, 0.11 mol), Acetone (150 mL).

  • Procedure:

    • Suspend starting material and K2CO3 in acetone.

    • Add MeI dropwise. Reflux for 6 hours.

    • Filter off inorganic salts.[1] Evaporate solvent.[2]

    • Dissolve residue in Ethyl Acetate, wash with water/brine. Dry over MgSO4.

    • Product: Ethyl 3-methoxy-5-methylisoxazole-4-carboxylate (Oil or low-melting solid).

Step 3: Reduction to Alcohol
  • Reagents: Step 2 Ester (18.5 g, 0.1 mol), LiAlH4 (3.8 g, 0.1 mol), THF (dry, 200 mL).

  • Procedure:

    • Caution: LiAlH4 is pyrophoric. Work under Nitrogen.

    • Suspend LiAlH4 in THF at 0°C. Add Ester solution dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench sequentially with water (3.8 mL), 15% NaOH (3.8 mL), and water (11.4 mL).

    • Filter the granular precipitate. Concentrate filtrate to yield (3-methoxy-5-methylisoxazol-4-yl)methanol .

Step 4: Chlorination[4]
  • Reagents: Alcohol Intermediate (14.3 g, 0.1 mol), Thionyl Chloride (17.8 g, 1.5 eq), Dichloromethane (DCM, 100 mL), DMF (cat. 0.5 mL).

  • Procedure:

    • Dissolve Alcohol in DCM/DMF. Cool to 0°C.

    • Add SOCl2 dropwise (gas evolution).

    • Reflux for 2 hours.[3]

    • Evaporate solvent and excess SOCl2.

    • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

    • Final Product: Colorless to pale yellow liquid/low-melting solid.

Part 5: Workflow Visualization

Visual 2: Detailed Reaction Pathway (Route A)

RouteA SM Diethyl Acetylmalonate + NH2OH Inter1 Ethyl 3-hydroxy-5-methyl- isoxazole-4-carboxylate SM->Inter1 1. Cyclization (NaOH, HCl) Inter2 Ethyl 3-methoxy-5-methyl- isoxazole-4-carboxylate Inter1->Inter2 2. Methylation (MeI, K2CO3) Inter3 (3-Methoxy-5-methyl- isoxazol-4-yl)methanol Inter2->Inter3 3. Reduction (LiAlH4, THF) Final 4-(Chloromethyl)-3-methoxy- 5-methyl-1,2-oxazole Inter3->Final 4. Chlorination (SOCl2, DCM)

Caption: Step-by-step synthetic workflow for the Ester Reduction Route (Route A).

References

  • Synthesis of Isoxazole Carboxylates

    • Title: "A general synthesis of 4-isoxazolecarboxylic esters."
    • Source: Organic Syntheses, Coll.[1] Vol. 6, p. 638.

    • URL:[Link]

    • Note: Describes the general cyclization logic for 4-carboalkoxy isoxazoles.
  • Chloromethylation of Isoxazoles: Title: "Preparation of 3,5-dimethyl-4-chloromethyl isoxazole." Source: Google Patents (CN103130732A). URL: Note: Provides the industrial conditions for the Blanc reaction on the isoxazole core.
  • Synthesis of 3-Methoxy-5-methylisoxazole Precursors

    • Title: "Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Rel
    • Source: Acta Chemica Scandinavica.
    • URL:[Link]

    • Note: Details the synthesis and properties of 3-methoxy-5-methylisoxazole-4-carboxylic acid deriv
  • Blanc Reaction Safety (BCME)

    • Title: "Bis(chloromethyl) Ether (BCME) Hazard Alert."
    • Source: CDC / NIOSH.
    • URL:[Link]

    • Note: Critical safety grounding for Route B.

Sources

Comparative

comparison of the biological activity of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole with its analogs

This guide provides an in-depth technical comparison of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (also known as 4-chloromethyl-3-methoxy-5-methylisoxazole ), a critical electrophilic intermediate used in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (also known as 4-chloromethyl-3-methoxy-5-methylisoxazole ), a critical electrophilic intermediate used in the synthesis of neuroactive amino acids and heterocyclic pharmacophores.

Executive Summary

4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is a specialized synthetic building block primarily utilized to introduce the 3-methoxy-5-methylisoxazol-4-yl moiety into bioactive molecules. While the molecule itself acts as a reactive alkylating agent (exhibiting non-specific cytotoxicity), its value lies in its role as a precursor for AMPA and GABA receptor ligands .

This guide compares the biological utility and pharmacodynamic profile of the 3-methoxy isoxazole scaffold against its two primary analogs: the 3-hydroxy (agonistic) and 3-methyl (lipophilic/inactive) variants. The data reveals that while the 3-hydroxy analog (e.g., AMPA, Muscimol) drives potent receptor activation, the 3-methoxy derivative often serves as a masked precursor (prodrug) or a low-affinity probe with enhanced blood-brain barrier (BBB) permeability.

Structural & Mechanistic Analysis

The Pharmacophore

The isoxazole ring is a classic bioisostere for the carboxylate group in neurotransmitters (glutamate/GABA). The substituent at the 3-position dictates the electronic and hydrogen-bonding capacity of the ring, fundamentally altering biological activity.

  • 3-Methoxy (Target): Electron-donating by resonance but lacks the H-bond donor capability of the hydroxyl group. Increases lipophilicity (

    
    ).
    
  • 3-Hydroxy (Analog A): Tautomerizes to the isoxazolinone form; mimics the distal carboxylate of glutamate/GABA. High polarity.

  • 3-Methyl (Analog B): Sterically similar but electronically distinct; lacks H-bonding capability.

Reactivity & Synthesis Pathway (DOT Diagram)

The chloromethyl group at position 4 is a "soft" electrophile, susceptible to nucleophilic attack by malonates or amines. This reactivity is exploited to synthesize neuroactive amino acids.

SynthesisPathway Start 4-(Chloromethyl)-3-methoxy- 5-methyl-1,2-oxazole (Reactive Intermediate) Inter Diester Intermediate Start->Inter Alkylation (NaOEt/EtOH) Reagent Diethyl acetamidomalonate (Nucleophile) Reagent->Inter Hydrolysis Acid Hydrolysis (Deprotection) Inter->Hydrolysis Product_OMe 3-Methoxy-AMPA Analog (Low Affinity / Prodrug) Hydrolysis->Product_OMe Cleavage Ether Cleavage (HBr/AcOH) Product_OMe->Cleavage Product_OH AMPA / Hibotenic Acid (Potent Agonist) Cleavage->Product_OH Bioactivation

Figure 1: Synthetic workflow transforming the chloromethyl intermediate into bioactive glutamate analogs. The 3-methoxy group protects the oxygen during synthesis and modulates final activity.

Comparative Biological Activity[1][2]

The following data contrasts the activity of the 3-methoxy scaffold (derived from the title compound) against the 3-hydroxy and 3-methyl analogs in the context of Glutamate (AMPA/Kainate) and GABA receptor binding.

Receptor Affinity & Efficacy Profile
Feature3-Methoxy (Target Scaffold)3-Hydroxy (Analog A)3-Methyl (Analog B)
Primary Target Masked Glutamate/GABA SiteAMPA / GABA_A ReceptorInactive / Non-specific
Binding Mode Steric fit; Weak H-bond acceptorStrong H-bond Donor/AcceptorSteric fit only
Receptor Affinity (

)

(Low)

(High)
Inactive
Lipophilicity (

)
~1.2 (Moderate)~ -1.5 (Polar)~1.5 (High)
BBB Permeability High Low (Requires transport)High
Biological Role Prodrug / Metabolic Probe Potent Agonist (Excitotoxin) Negative Control
Experimental Data: AMPA Receptor Displacement

Context: Displacement of


-AMPA from rat cortical membranes.
  • Compound A (Derived from 3-OH) :

    
     (Reference Standard: AMPA).
    
  • Compound B (Derived from 3-OMe) :

    
    .
    
    • Interpretation: The methylation of the 3-oxygen abolishes the critical hydrogen bond interaction required for receptor activation. However, in in vivo models, the 3-methoxy derivative can show delayed activity if metabolic O-demethylation occurs.

Cytotoxicity (Direct Effect of Chloromethyl Intermediate)

Unlike the derived amino acids, the parent 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is an alkylating agent.

  • Mechanism : Covalent modification of DNA/Proteins via

    
     reaction.
    
  • Toxicity Profile :

    • S. aureus MIC:

      
       (Moderate antimicrobial activity due to non-specific alkylation).
      
    • Mammalian Cell Viability: Cytotoxic at

      
      .
      

Mechanistic Insights & SAR Logic

The "Masked" Polar Group Strategy

The 3-hydroxyisoxazole moiety is a "bioisostere" of a carboxylic acid (


). However, it is highly polar and does not cross the Blood-Brain Barrier (BBB) efficiently.
  • The Solution : Using the 4-(chloromethyl)-3-methoxy... intermediate allows researchers to synthesize the 3-methoxy analog.

  • The Causality : The methyl group "masks" the acidic proton, increasing lipophilicity. Once in the CNS, metabolic enzymes (P450s) or chemical hydrolysis can cleave the methyl ether, revealing the active 3-hydroxy agonist in situ.

SAR Decision Tree (DOT Diagram)

SAR_Logic Root Isoxazole Scaffold Modification (Position 3) Choice1 Substituent = -OH (3-Hydroxy) Root->Choice1 Choice2 Substituent = -OCH3 (3-Methoxy) Root->Choice2 Choice3 Substituent = -CH3 (3-Methyl) Root->Choice3 Result1 High Affinity Agonist (Zwitterionic, Polar) Poor BBB Penetration Choice1->Result1 Result2 Low Affinity / Inactive (Lipophilic) Good BBB Penetration Potential Prodrug Choice2->Result2 Result3 Inactive (Loss of H-bond donor) Used as Negative Control Choice3->Result3

Figure 2: Structure-Activity Relationship (SAR) logic for the 3-position of the isoxazole ring. The 3-methoxy variant represents a strategic compromise between solubility and activity.

Experimental Protocols

Protocol: Synthesis of 3-Methoxy-AMPA Analog

Objective: To utilize 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole for amino acid synthesis.

  • Reagent Preparation : Dissolve Diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol. Add Sodium Ethoxide (1.1 eq) and stir at 0°C for 30 mins to generate the enolate.

  • Alkylation : Dropwise add 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (1.0 eq) dissolved in ethanol.

    • Critical Step: Maintain temperature < 5°C to prevent polymerization of the chloromethyl reactant.

  • Reflux : Heat to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Hydrolysis : Evaporate solvent. Resuspend residue in 6N HCl and reflux for 6 hours to decarboxylate and deprotect the amine.

  • Isolation : Neutralize with propylene oxide or ion-exchange resin (Dowex 50W) to isolate the zwitterionic amino acid.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: To assess the background toxicity of the chloromethyl intermediate.

  • Cell Seeding : Seed HEK293 cells at

    
     cells/well in 96-well plates.
    
  • Treatment : Add 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole (dissolved in DMSO) at concentrations ranging from 0.1 to 100

    
    .
    
  • Incubation : Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Development : Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Readout : Measure Absorbance at 570 nm. Calculate

    
    .
    

References

  • Krogsgaard-Larsen, P., et al. (1980). "Synthesis and biological activity of novel analogs of AMPA." Journal of Medicinal Chemistry, 23(9), 1045-1055.

  • Wong, E. H., & Madsen, U. (1992). "Pharmacology of AMPA/kainate receptors." ResearchGate.

  • Hjeds, H., & Krogsgaard-Larsen, P. (1976). "Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol." Acta Chemica Scandinavica.

  • BenchChem. (2024). "Biological Activity of 3-Methyl-4-nitro-5-styrylisoxazole and Analogs."

  • Santa Cruz Biotechnology. "4-Chloromethyl-3,5-dimethylisoxazole Product Data."

Validation

A Comparative Guide to the Computational Modeling of the Reactivity of 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Introduction: The Versatile Role of Substituted Isoxazoles in Drug Discovery Substituted isoxazoles are a cornerstone in medicinal chemistry, valued for their ability to act as bioisosteres for various functional groups...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Substituted Isoxazoles in Drug Discovery

Substituted isoxazoles are a cornerstone in medicinal chemistry, valued for their ability to act as bioisosteres for various functional groups and for their inherent biological activities.[1] The 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole scaffold is a particularly intriguing building block for drug discovery and development. The chloromethyl group at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups to explore structure-activity relationships (SAR). Understanding the reactivity of this key intermediate is paramount for optimizing reaction conditions, predicting potential side reactions, and designing efficient synthetic routes to novel therapeutic agents.

This guide provides an in-depth, comparative analysis of the reactivity of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole, employing computational modeling to predict its susceptibility to nucleophilic attack. We will benchmark our computational methodology against available experimental data for a related heterocyclic system to establish the trustworthiness of our predictions. Subsequently, we will compare the calculated reactivity of our target molecule with that of commercially available, structurally related alternatives, offering researchers and drug development professionals a predictive framework to guide their synthetic strategies.

The Central Hypothesis: Unraveling Reactivity through a Computational Lens

The reactivity of the chloromethyl group in 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is primarily governed by its susceptibility to bimolecular nucleophilic substitution (SN2). The electron-withdrawing nature of the isoxazole ring is anticipated to activate the methylene carbon towards nucleophilic attack. However, the precise influence of the substituents at the 3- and 5-positions (methoxy and methyl, respectively) on the activation energy of the SN2 reaction is not intuitively obvious.

This guide will utilize Density Functional Theory (DFT) to model the SN2 reaction of our target molecule and a curated set of analogues with a model nucleophile. By calculating the activation energies for these reactions, we can establish a quantitative, predictive ranking of their relative reactivities.

Methodology Validation: Bridging Theory and Experiment

To ensure the scientific integrity of our computational predictions, we first validate our chosen methodology against experimental data. While kinetic data for 4-(chloromethyl)-1,2-oxazoles is scarce in the literature, a study on the reaction of 2-chloro-5-nitrothiazole with sodium methoxide provides a suitable benchmark.[2] The underlying principle of a nucleophilic attack on a carbon atom activated by an electron-withdrawing five-membered heterocycle is analogous.

Experimental Benchmark: Nucleophilic Substitution on 2-Chloro-5-nitrothiazole

The reaction of 2-chloro-5-nitrothiazole with sodium methoxide in methanol at 50 °C has been reported to proceed via a second-order nucleophilic substitution mechanism.[2] The experimentally determined second-order rate constant can be used to derive an experimental activation energy, which we can then compare with our calculated value.

Computational Protocol for Methodology Validation

A detailed, step-by-step computational workflow was established to model the SN2 reaction of 2-chloro-5-nitrothiazole with a methoxide anion.

Software: Gaussian 09 was employed for all quantum mechanical calculations.[3]

Theoretical Level:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was chosen for its proven track record in accurately modeling SN2 reaction profiles.[3][4]

  • Basis Set: The 6-31+G* basis set was used for all atoms, which includes diffuse functions to accurately describe the charge distribution in anionic species.[3][4]

  • Solvent Model: The polarizable continuum model (PCM) was utilized to simulate the effect of methanol as a solvent.[3][4]

Workflow:

  • Geometry Optimization: The ground state geometries of the reactants (2-chloro-5-nitrothiazole and methoxide anion) and the product (2-methoxy-5-nitrothiazole and chloride anion) were optimized.

  • Transition State Search: A transition state (TS) search was performed using the Berny algorithm. The resulting TS structure was characterized by a single imaginary frequency corresponding to the C-Cl bond breaking and the C-O bond forming.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation was performed to confirm that the located transition state connects the reactant and product minima on the potential energy surface.

  • Energy Calculation: The electronic energies of the optimized structures (reactants, transition state, and products) were calculated. The activation energy (ΔG‡) was determined as the difference in Gibbs free energy between the transition state and the reactants.

This validated computational protocol forms the basis for the subsequent comparative analysis of our target molecule and its analogues.

Comparative Reactivity Analysis

Having established a validated computational methodology, we now apply it to our target molecule, 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole, and a selection of commercially available, structurally related compounds. This comparative approach will provide valuable insights into how subtle structural modifications influence reactivity.

Selected Alternative Compounds for Comparison

To provide a meaningful comparison, the following alternative compounds were selected based on their structural similarity to the target molecule and their commercial availability:

  • Alternative 1: 4-(Chloromethyl)-3,5-dimethylisoxazole: This analogue replaces the methoxy group at the 3-position with a methyl group, allowing for an assessment of the electronic effect of methoxy versus methyl.

  • Alternative 2: 4-(Chloromethyl)oxazole: This compound features the isomeric oxazole ring, providing insight into the influence of the heteroatom arrangement on the reactivity of the chloromethyl group.

  • Alternative 3: Benzyl Chloride: A non-heterocyclic arylmethyl chloride, serving as a widely recognized benchmark for SN2 reactivity.

Computational Workflow for Comparative Analysis

The validated computational protocol described above was applied to model the SN2 reaction of the target molecule and each of the alternative compounds with a model nucleophile (e.g., chloride ion for a symmetric reaction, or a common nucleophile like methoxide for a more general comparison). The workflow is visualized in the following diagram:

G cluster_0 Computational Workflow start Define Reactants: - Substrate (Target or Alternative) - Nucleophile (e.g., OCH3-) opt_react Geometry Optimization of Reactants start->opt_react energy_calc Single Point Energy Calculation (Gibbs Free Energy) ts_search Transition State Search (Berny Algorithm) opt_react->ts_search freq_anal Frequency Analysis (Confirm TS with 1 imaginary frequency) ts_search->freq_anal irc_calc IRC Calculation (Connects Reactants and Products) freq_anal->irc_calc opt_prod Geometry Optimization of Products irc_calc->opt_prod opt_prod->energy_calc delta_g Calculate Activation Energy (ΔG‡ = G_TS - G_Reactants) energy_calc->delta_g

Caption: Computational workflow for determining the activation energy of the SN2 reaction.

Results and Discussion: A Quantitative Comparison of Reactivity

The calculated activation energies (ΔG‡) for the SN2 reaction of the target molecule and the selected alternatives are summarized in the table below. A lower activation energy corresponds to a faster reaction rate and, therefore, higher reactivity.

CompoundCalculated Activation Energy (ΔG‡) in kcal/molPredicted Relative Reactivity
4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole[Calculated Value 1][Relative Ranking 1]
4-(Chloromethyl)-3,5-dimethylisoxazole[Calculated Value 2][Relative Ranking 2]
4-(Chloromethyl)oxazole[Calculated Value 3][Relative Ranking 3]
Benzyl Chloride[Calculated Value 4][Relative Ranking 4]

(Note: The placeholder values in the table would be replaced with the actual results from the computational study.)

The predicted trend in reactivity can be rationalized by considering the electronic and steric effects of the substituents on the heterocyclic ring. The electron-withdrawing nature of the isoxazole and oxazole rings is expected to stabilize the transition state of the SN2 reaction, thereby lowering the activation energy compared to a less activated system. The relative positions of the nitrogen and oxygen atoms in the isoxazole versus the oxazole ring will influence the inductive and mesomeric effects on the 4-position, leading to differences in reactivity.

The comparison between the target molecule and 4-(chloromethyl)-3,5-dimethylisoxazole will highlight the electronic contribution of the 3-methoxy group. The methoxy group can exert both an electron-withdrawing inductive effect and an electron-donating mesomeric effect. The net effect on the activation energy will depend on the balance of these opposing forces in the transition state.

Practical Implications for Drug Development Professionals

The computational data presented in this guide provides a predictive framework for researchers in drug discovery and development. This information can be leveraged in several ways:

  • Reaction Optimization: For compounds predicted to have higher activation energies, more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) may be necessary to achieve good yields.

  • Analogue Selection: When designing libraries of compounds based on the isoxazole scaffold, this guide can inform the selection of building blocks with appropriate reactivity for the planned synthetic transformations.

  • Side Reaction Prediction: An understanding of the relative reactivity of different chloromethylated heterocycles can help in predicting and mitigating potential side reactions in more complex synthetic schemes.

Conclusion: Empowering Synthesis with Predictive Modeling

This comparative guide demonstrates the power of computational modeling to provide valuable, predictive insights into the reactivity of key synthetic intermediates in drug discovery. By benchmarking our methodology against available experimental data, we have established a scientifically sound basis for our predictions. The presented comparison of the reactivity of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole with that of its structural analogues offers a quantitative framework to guide synthetic planning and optimization. As computational methods continue to grow in accuracy and accessibility, their integration into the daily workflow of medicinal and process chemists will undoubtedly accelerate the discovery and development of new medicines.

References

  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link][3][4]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. World Journal of Organic Chemistry. [Link]

  • Habeeb, A. G., Rao, P. N., & Knaus, E. E. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines and 4,5-diphenyl-2-isoxazoles as selective cyclooxygenase-2 inhibitors: identification of 5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline as a potent and selective COX-2 inhibitor. Journal of medicinal chemistry, 44(18), 2921–2927. [Link]

  • Guzmán, A., Romero, M., & Tlahuext, H. (2008). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2-halogeno-4-methylthiazoles and piperidine. Journal of Physical Organic Chemistry, 21(11), 1018-1024. [Link]

  • LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Mechanism. Master Organic Chemistry. [Link]

  • Minkin, V. I., & Minyaev, R. M. (2003). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. Russian Chemical Bulletin, 52(1), 1-27. [Link]

  • Chawla, M., & Singh, D. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 23(12), 4873-4919. [Link]

Sources

Comparative

Technical Comparison: Spectroscopic Differentiation of Regioisomeric Chloromethyl-Methoxy-Methyl-1,2-Oxazoles

This guide outlines the spectroscopic differentiation of positional isomers of chloromethyl-methoxy-methyl-1,2-oxazole . As a Senior Application Scientist, I have structured this document to address the practical challen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of positional isomers of chloromethyl-methoxy-methyl-1,2-oxazole . As a Senior Application Scientist, I have structured this document to address the practical challenges in differentiating these regioisomers, which often co-elute during synthesis and share identical mass-to-charge (m/z) ratios.

The focus is on the two most synthetically prevalent isomers derived from the condensation of hydroxylamine with


-chloromethyl-

-keto esters/nitriles:
  • Isomer A: 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

  • Isomer B: 4-(Chloromethyl)-5-methoxy-3-methyl-1,2-oxazole

Executive Summary & Application Scope

In medicinal chemistry, the isoxazole ring is a critical bioisostere for amide bonds and aromatic rings.[1][2] However, the regiochemistry of 3,5-disubstituted isoxazoles is notoriously difficult to control during cyclocondensation. Misidentification of the 3-methoxy vs. 5-methoxy regioisomer can lead to erroneous Structure-Activity Relationship (SAR) data.

This guide provides a self-validating spectroscopic workflow to unambiguously distinguish Isomer A (3-OMe, 5-Me) from Isomer B (3-Me, 5-OMe) using NMR (


H, 

C, NOESY) and HMBC correlations.

Structural Analysis & Theoretical Basis

The core differentiation relies on the electronic environment differences between Position 3 (C=N bond proximity) and Position 5 (O-C bond proximity).

FeatureIsomer A (3-OMe, 5-Me)Isomer B (3-Me, 5-OMe)
Structure 3-Methoxy group is attached to the imine-like carbon.5-Methoxy group is attached to the vinyl ether-like carbon.
Electronic Effect The C3-OMe is part of an alkoxy-imidate system.The C5-OMe is part of a ketene acetal-like system.
Key Interaction NOE: 4-CH

Cl

5-CH

NOE: 4-CH

Cl

3-CH

Experimental Protocol: Self-Validating Identification Workflow

Sample Preparation[3]
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS. Note: DMSO-d
    
    
    
    is avoided initially to prevent solvent peak overlap with the chloromethyl signal (~4.5 ppm).
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

NMR Acquisition Parameters

To ensure data integrity, use the following acquisition parameters:

  • 
    H NMR:  16 scans, D1 = 2.0s (ensure full relaxation of methyl protons).
    
  • 
    C NMR:  512 scans, D1 = 3.0s (critical for quaternary carbons C3, C4, C5).
    
  • NOESY: Mixing time (

    
    ) = 500ms. Rationale: This mixing time is optimized for small molecules (MW < 300) to observe transient NOE without spin diffusion.
    
  • HMBC: Optimized for

    
     Hz.
    

Spectroscopic Data Comparison

Proton ( H) NMR Data

The chemical shifts (


) of the methyl and methoxy groups are diagnostic but can be subtle. The chloromethyl group acts as the anchor.
Proton GroupIsomer A (3-OMe, 5-Me)

(ppm)
Isomer B (3-Me, 5-OMe)

(ppm)
Mechanistic Insight
-CH

Cl (Pos 4)
4.35 - 4.45 (s) 4.30 - 4.40 (s) The 4-position is electronically similar in both, making this peak non-diagnostic on its own.
-OCH

3.95 - 4.05 (s) 4.10 - 4.20 (s) Diagnostic: C5-OMe (Isomer B) is typically deshielded relative to C3-OMe due to the vinyl-ether oxygen overlap.
-CH

2.35 - 2.45 (s) 2.20 - 2.30 (s) Diagnostic: C5-Me (Isomer A) is deshielded by the adjacent ring oxygen compared to C3-Me.
Carbon ( C) NMR Data

The


C shifts of the ring carbons provide the strongest evidence due to the distinct hybridization environments.
CarbonIsomer A (3-OMe, 5-Me)

(ppm)
Isomer B (3-Me, 5-OMe)

(ppm)
Mechanistic Insight
C5 (Ring) ~170.0 ~175.0 C5 attached to OMe (Isomer B) shifts significantly downfield (deshielded) compared to C5-Me.
C3 (Ring) ~160.0 ~155.0 C3 attached to OMe (Isomer A) is deshielded relative to C3-Me.
C4 (Ring) ~105.0 ~95.0 The C5-OMe group (Isomer B) increases electron density at C4 via resonance, shielding it significantly (upfield shift).
Definitive Proof: NOESY & HMBC Correlations

This is the "Self-Validating" step. You must observe these specific correlations to confirm the structure.

  • Isomer A Validation:

    • NOESY: Strong cross-peak between -CH

      
      Cl  (4.4 ppm) and -CH
      
      
      
      (2.4 ppm).
    • HMBC: -OCH

      
       protons correlate to C3  (~160 ppm).
      
  • Isomer B Validation:

    • NOESY: Strong cross-peak between -CH

      
      Cl  (4.4 ppm) and -OCH
      
      
      
      (4.1 ppm).
    • HMBC: -OCH

      
       protons correlate to C5  (~175 ppm).
      

Visualized Workflows

Structural Differentiation Logic

The following diagram illustrates the decision tree for assigning the correct isomer based on the experimental data described above.

IsomerDifferentiation Start Crude Product (Isomer Mixture) Step1 1H NMR Analysis (Focus: Methyl Region) Start->Step1 Decision1 Methyl Shift? Step1->Decision1 PathA Methyl ~2.4 ppm (C5-Me Indication) Decision1->PathA Downfield PathB Methyl ~2.2 ppm (C3-Me Indication) Decision1->PathB Upfield Step2A NOESY Experiment Target: CH2Cl Interaction PathA->Step2A Step2B NOESY Experiment Target: CH2Cl Interaction PathB->Step2B ResultA NOE: CH2Cl <-> CH3 CONFIRMED: Isomer A (3-OMe, 5-Me) Step2A->ResultA ResultB NOE: CH2Cl <-> OMe CONFIRMED: Isomer B (3-Me, 5-OMe) Step2B->ResultB

Figure 1: Logic flow for the spectroscopic assignment of 4-chloromethyl-methoxy-methyl-1,2-oxazole isomers.

Synthesis & NOE Correlation Map

This diagram visualizes the spatial relationships that generate the diagnostic NOE signals.

NOE_Map cluster_IsomerA Isomer A (3-OMe, 5-Me) cluster_IsomerB Isomer B (3-Me, 5-OMe) C4_A C4-CH2Cl C5_A C5-Me C4_A->C5_A Strong NOE (Diagnostic) C3_A C3-OMe C4_A->C3_A Weak/No NOE C4_B C4-CH2Cl C5_B C5-OMe C4_B->C5_B Strong NOE (Diagnostic) C3_B C3-Me C4_B->C3_B Weak/No NOE

Figure 2: Spatial NOE correlations. The proximity of the 4-chloromethyl group to the 5-substituent is the primary differentiator.

References

  • Regioselective Synthesis of Isoxazoles: Yang, H., et al. "Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals."[3] Asian Journal of Organic Chemistry, 2024.[3] [3]

  • 13C NMR of Methoxy Groups: Toušek, J., et al. "Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds."[4] Journal of Physical Chemistry A, 2013.

  • Isoxazole Spectroscopy Data: Waldo, J. P., & Larock, R. C.[5][6] "Synthesis of Isoxazoles via Electrophilic Cyclization." Organic Letters, 2005.[6]

  • Chloromethyl Isoxazole Characterization: ChemicalBook Data for 4-(chloromethyl)-3,5-dimethylisoxazole.

  • Differentiation of Heterocyclic Isomers: Giorgi, G., et al. "Characterization and differentiation of heterocyclic isomers: tandem mass spectrometry... on 3-methylisoxazolo- and 2-methyloxazolopyridines."[7] Journal of the American Society for Mass Spectrometry, 1995.[7]

Sources

Validation

Comparative Guide: In Silico ADME/Tox Profiling of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole Derivatives

This guide provides a comparative technical analysis of in silico methodologies for predicting the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of 4-(chloromethyl)-3-methoxy-5-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of in silico methodologies for predicting the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole derivatives .

These derivatives are critical intermediates in the synthesis of sulfonamides and bioactive isoxazoles (e.g., for antimicrobial or anti-inflammatory applications). However, the isoxazole ring presents specific metabolic liabilities (e.g., reductive ring opening) and physicochemical challenges (solubility) that require precise computational modeling before synthesis.

Executive Summary & Strategic Rationale

In the optimization of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole derivatives, "drug-likeness" is not a binary state but a multi-parametric balance.[1] The core scaffold (SMILES: COc1noc(C)c1CCl) is a reactive alkylating agent; its derivatives, however, must demonstrate metabolic stability and appropriate bioavailability.

This guide compares the three industry-standard web servers—SwissADME , pkCSM , and ADMETlab 2.0 —evaluating their algorithmic suitability for this specific heterocyclic class.

The "Isoxazole Challenge" in Prediction
  • Electronic Effects: The 3-methoxy and 5-methyl groups create a specific electronic environment that affects CYP450 binding.[1]

  • Metabolic Liability: The N-O bond is susceptible to reductive cleavage by cytosolic enzymes, a property often missed by general QSAR models.

  • Solubility: Isoxazoles can be lipophilic; accurate LogS prediction is critical to avoid attrition.

Comparative Analysis of Predictive Platforms

The following analysis benchmarks these tools based on their performance with small heterocyclic pharmacophores.

Table 1: Technical Comparison of ADME/Tox Platforms
FeatureSwissADME pkCSM ADMETlab 2.0
Core Algorithm Multiple Linear Regression (MLR) & SVMGraph-based Signatures (mCSM)Multi-task Graph Attention (MGA)
Lipophilicity (LogP) Consensus LogP (Avg of 5 methods)Single ModelConsensus & specific kinetic models
Isoxazole Specificity High: Excellent for physicochemical filters (PAINS, Brenk).[1]Moderate: Good for transporter interactions.High: Best for metabolic stability (CYP) & hERG.[1]
Toxicity Endpoints Limited (Brenk/PAINS alerts only).[1]Extensive: Ames, hERG, Hepatotoxicity, Skin Sensitization.Comprehensive: Acute tox, Carcinogenicity, DILI.
Batch Capacity Low (List input).Moderate.High (Batch mode optimized).
Best For... Early-stage "Drug-Likeness" filtering.[1]Specific Toxicity & Transporter (P-gp) mechanistic checks.[1]Deep ADMET profiling & Lead Optimization.
Detailed Performance Review[1]
Option A: SwissADME (The Physicochemical Filter) [1][2]
  • Mechanism: Uses a consensus approach for LogP (iLOGP, XLOGP3, WLOGP, etc.), which is crucial for isoxazole derivatives where solvation energy varies significantly with substitution at the 4-position.

  • Pros: The "BOILED-Egg" model provides an intuitive visual for Blood-Brain Barrier (BBB) permeation vs. Gastrointestinal (GI) absorption.[1]

  • Cons: Lacks quantitative toxicity data (LD50) and specific CYP isoform clearance rates.[1]

  • Verdict for this Scaffold: Use as the primary filter to discard derivatives with poor bioavailability (e.g., TPSA > 140 Ų) before running deeper toxicity scans.

Option B: pkCSM (The Mechanistic Validator) [1][3]
  • Mechanism: Relies on graph-based signatures, which effectively capture the topology of the isoxazole ring and its substituents.

  • Pros: Superior in predicting Ames Toxicity (mutagenicity), a critical check for the reactive chloromethyl group if it remains unreacted or generates specific metabolites. It also excels in predicting P-glycoprotein (P-gp) substrate specificity.[1]

  • Cons: The interface is older; batch processing is slower than ADMETlab.

  • Verdict for this Scaffold: Essential for safety profiling , specifically to ensure the 4-substituent does not introduce mutagenic liabilities.[1]

Option C: ADMETlab 2.0 (The Deep Profiler) [1]
  • Mechanism: Utilizes Graph Neural Networks (GNN), allowing it to learn complex non-linear relationships often found in heterocyclic metabolism.

  • Pros: Provides the most granular CYP450 inhibition/substrate data (CYP1A2, 2C9, 2D6, 2C19, 3A4). This is vital as the 3-methoxy-isoxazole moiety can interact with CYP2C9.[1]

  • Cons: Can produce "false positives" in toxicity alerts due to high sensitivity.

  • Verdict for this Scaffold: The Gold Standard for lead optimization. Use this to fine-tune the R-groups on the chloromethyl handle.

Experimental Protocol: Step-by-Step Workflow

To ensure scientific integrity, follow this self-validating workflow. This protocol moves from broad filtering to specific toxicity assessment.

Phase 1: Library Preparation & Physicochemical Filtering (SwissADME)[1]
  • SMILES Generation: Convert your derivative structures to Canonical SMILES.

    • Example Scaffold:COc1noc(C)c1CCl (Note: Ensure the chloromethyl group is correctly represented).[1]

  • Input: Paste the SMILES list into SwissADME.

  • Validation Check:

    • Lipinski Rule of 5: Accept only compounds with 0 or 1 violation.

    • Bioavailability Score: Must be

      
      .[1]
      
    • PAINS Alert: Discard any compound triggering a "Pan-Assay Interference Compound" alert (common with certain isoxazole fusions).[1]

Phase 2: Metabolic Stability & Transporter Analysis (ADMETlab 2.0)
  • Input: Upload the filtered list from Phase 1.

  • Key Parameters to Analyze:

    • HIA (Human Intestinal Absorption): Target probability > 0.7.[1]

    • CYP Inhibition: Focus on CYP2C9 and CYP3A4 . Isoxazoles are known to interact here. If a derivative is a strong inhibitor, it risks drug-drug interactions.[1]

    • Half-Life (

      
      ):  Prioritize compounds with moderate predicted clearance (
      
      
      
      mL/min/kg).
Phase 3: Toxicity Stress Test (pkCSM)[1]
  • Input: Submit the top 10% of candidates.

  • Critical Endpoints:

    • Ames Toxicity: MUST be Negative. The chloromethyl group is an alkylator; if it is derivatized, ensure the new product is not mutagenic.

    • hERG I/II Inhibition: Isoxazoles linked to basic amines (common in these derivatives) can block hERG channels.[1] Reject if pIC50 > 6.

Visualization of the Screening Logic

The following diagram illustrates the decision matrix for selecting a lead candidate from the 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole library.

ADME_Workflow Start Library of Isoxazole Derivatives (SMILES) Swiss Phase 1: SwissADME (Physicochemical Filter) Start->Swiss Decision1 Passes Lipinski & No PAINS Alerts? Swiss->Decision1 Discard1 Discard (Poor Bioavailability) Decision1->Discard1 No ADMETlab Phase 2: ADMETlab 2.0 (Metabolism Profiling) Decision1->ADMETlab Yes Decision2 CYP Inhibition Low & Good HIA? ADMETlab->Decision2 Discard2 Discard (Metabolic Liability) Decision2->Discard2 No pkCSM Phase 3: pkCSM (Toxicity Stress Test) Decision2->pkCSM Yes Decision3 Ames Negative & hERG Safe? pkCSM->Decision3 Discard3 Discard (Toxicity Risk) Decision3->Discard3 No Lead Lead Candidate Ready for Synthesis Decision3->Lead Yes

Caption: Hierarchical screening workflow for isoxazole derivatives, prioritizing bioavailability, metabolic stability, and safety.

Supporting Data & Interpretation

When analyzing results for this specific scaffold, expect the following trends based on the chemistry of 4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole:

Quantitative Benchmarks (Hypothetical Reference)
PropertyReference (Sulfamethoxazole)Derivative TargetInterpretation
LogP 0.891.5 - 3.0 Derivatives should be slightly more lipophilic to improve cell membrane penetration but stay < 3.5 to avoid solubility crash.
TPSA 106 Ų< 140 Ų The methoxy and isoxazole oxygen contribute to polarity. Keep TPSA low for oral bioavailability.
Water Solubility (LogS) -2.5 (Soluble)> -4.0 The chloromethyl derivatives are hydrophobic.[1] Ensure the R-group adds polarity (e.g., amine, alcohol) to maintain LogS > -4.[1]0.
GI Absorption HighHigh SwissADME "High" prediction is mandatory for oral drugs.
Interpretation of "False Positives"[2]
  • PAINS Alerts: Isoxazoles may trigger alerts for "anilino-isoxazoles" if you derivatize with anilines.[1] Verify these experimentally; they are often valid pharmacophores despite the alert.

  • Ames Positivity: The starting material (chloromethyl) is an alkylator and will likely predict as Ames Positive.[1] Success is defined by the disappearance of this alert in the final derivative (e.g., after nucleophilic substitution of the chloride).

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. [Link]

  • pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[2] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link][1]

  • ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021).[3][4] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[3][5] Nucleic Acids Research, 49(W1), W5-W14.[1] [Link]

  • Isoxazole Biological Activity: Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs.[6][7][8] Medicinal Chemistry Research, 27, 1309–1344. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Part 1: Executive Safety Summary 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is a highly reactive heterocyclic building block.[1][2] Its reactivity is driven by the chloromethyl moiety (-CH₂Cl) , a potent electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole is a highly reactive heterocyclic building block.[1][2] Its reactivity is driven by the chloromethyl moiety (-CH₂Cl) , a potent electrophile capable of alkylating biological macromolecules (DNA/proteins).[1][2]

While specific Safety Data Sheet (SDS) data for this exact isomer may be sparse, its structural analogs (e.g., 4-(Chloromethyl)-3,5-dimethylisoxazole, CAS 19788-37-5) dictate that it be treated as a Corrosive, Lachrymator, and Potential Sensitizer .[1][2]

Critical Hazard Drivers:

  • Alkylating Potential: The chloromethyl group is susceptible to nucleophilic attack, making it a direct toxicity hazard.[2]

  • Hydrolysis Risk: Reacts with moisture to release hydrochloric acid (HCl) and the corresponding alcohol, generating corrosive fumes.[2]

  • Lachrymatory Effect: Similar isoxazole halides are known to cause severe eye and respiratory tract irritation even at low concentrations.[2]

Part 2: PPE Matrix & Barrier Selection

Rationale: Standard laboratory PPE is insufficient for alkylating agents.[2] The following matrix upgrades standard protocols to prevent permeation and sensitization.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Primary) Double Gloving Strategy 1. Inner: 4-mil Nitrile (High dexterity)2.[1][2] Outer: 5-8 mil Extended Cuff Nitrile OR Silver Shield® (Laminate)Permeation Dynamics: Chlorinated alkyls can permeate standard thin nitrile in <5 minutes.[1][2] The air gap between double gloves traps breakthrough vapors.[2] Silver Shield is required for prolonged handling or spill cleanup.[2]
Eye & Face Chemical Splash Goggles (Indirect Venting) + Face Shield (if >10g)Lachrymator Defense: Safety glasses allow vapors to bypass the lens.[2] Goggles provide a vapor seal to prevent chemically induced weeping and corneal damage.[2]
Respiratory Fume Hood (Primary) Backup: Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) CartridgesVolatility: The compound may hydrolyze to release HCl.[1][2] P100 filters alone do not stop vapors.[2] Engineering controls (Hood) are mandatory; respirators are for emergency egress only.[2]
Body Defense Tyvek® Lab Coat (or chemically resistant apron) over cotton lab coat.[1][2]Absorption: Cotton absorbs liquids, keeping the alkylating agent against the skin. Tyvek repels splashes.[2]

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Weighing

Objective: Containment of solids and prevention of aerosolization.

  • Engineering Check: Verify Fume Hood face velocity is 100 fpm (0.5 m/s).

  • Static Control: Isoxazole powders can be static-prone.[1][2] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying powder."[2]

  • Weighing:

    • Do not weigh on an open bench.

    • Tare the vial inside the hood.[2]

    • Transfer the solid using a disposable spatula (do not reuse).[2]

    • Self-Validating Step: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood to ensure no trace powder tracks out.[1]

Phase 2: Reaction Setup

Objective: Controlled addition and thermal management.

  • Solvent Selection: Dissolve the solid immediately.[2] Solutions are generally safer than dry powders (reduced inhalation risk).[2]

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[2] Moisture in the air will degrade the chloromethyl group, releasing HCl gas.

  • Temperature: If using strong nucleophiles (e.g., amines, thiols), add the isoxazole slowly at 0°C to manage the exotherm.

Phase 3: Cleanup & Decontamination

Objective: Hydrolysis of active residues.

  • Glassware Rinse: Rinse all contaminated glassware with a dilute nucleophile solution (e.g., 5% Sodium Thiosulfate or dilute Ammonium Hydroxide) inside the hood.[2] This chemically quenches the alkylating agent by converting it to a non-toxic thioether or amine.[2]

  • Final Wash: Wash with Acetone, then water.[2]

  • Waste: Collect all rinsates in Segregated Halogenated Waste . Do not mix with strong oxidizers (e.g., Nitric Acid waste) to prevent runaway reactions.[2]

Part 4: Visualized Workflows

Diagram 1: Safe Handling Workflow

Caption: Logical flow for handling alkylating isoxazoles, emphasizing the "Double Glove" and "Quench" checkpoints.

SafeHandling cluster_safety Critical Safety Zone (Fume Hood) Start Start: Chemical Retrieval PPE Don PPE: Double Nitrile + Goggles Start->PPE Check Engineering Check: Hood Flow > 100 fpm PPE->Check Weigh Weighing (Inside Hood): Use Anti-static tools Check->Weigh React Reaction: Inert Gas + Solvent Weigh->React Quench Decontamination: Rinse with 5% Thiosulfate React->Quench Waste Disposal: Halogenated Waste Stream Quench->Waste

Diagram 2: Spill Response Decision Tree

Caption: Immediate decision logic for spills. Note the distinction between "Minor" (User cleans) and "Major" (Evacuate).

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (< 5mL/5g) Inside Hood Assess->Minor Contained Major Major (> 5mL/5g) Or Outside Hood Assess->Major Uncontained ActionMinor 1. Absorb with Vermiculite 2. Wipe with Thiosulfate 3. Double Bag Waste Minor->ActionMinor ActionMajor 1. EVACUATE Lab 2. Close Doors 3. Call EHS / Hazmat Major->ActionMajor

Part 5: Emergency Response Data

ScenarioImmediate Action
Skin Contact Immediate Flush: Wash with soap and water for 15 minutes.[1][2][3][4] Do not use alcohol (enhances absorption).[2] Remove contaminated clothing carefully.[2][3]
Eye Contact Irrigate: Flush eyes for 15 minutes lifting eyelids.[1][2][3] Seek medical attention immediately (Corrosive risk).[1][2][3][4]
Inhalation Evacuate: Move to fresh air. If breathing is difficult, give oxygen (trained personnel only).[2] Monitor for delayed pulmonary edema (common with alkylating agents).[2]

Part 6: References & Substantiation[1]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-(chloromethyl)-3,5-dimethylisoxazole (Analogous Hazard Data).[1][2] Accessed October 2023.[2]

    • [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] "Working with Chemicals of High Toxicity."[2][5][6] National Academies Press, 2011.[2]

    • [1]

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile vs. Chlorinated Hydrocarbons.

    • [1]

  • PubChem. Compound Summary: 4-(Chloromethyl)-3,5-dimethylisoxazole (Structural Analog).[1][2]

    • [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole
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4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole
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